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1-(4,6-Dimethylpyrimidin-2-yl)guanidine Documentation Hub

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  • Product: 1-(4,6-Dimethylpyrimidin-2-yl)guanidine
  • CAS: 94828-49-6

Core Science & Biosynthesis

Foundational

1-(4,6-Dimethylpyrimidin-2-yl)guanidine: Core Properties, Structural Dynamics, and Experimental Methodologies

Executive Summary 1-(4,6-Dimethylpyrimidin-2-yl)guanidine is a highly versatile, privileged pharmacophore that bridges the chemical space between highly basic guanidines and electron-deficient pyrimidines. This structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4,6-Dimethylpyrimidin-2-yl)guanidine is a highly versatile, privileged pharmacophore that bridges the chemical space between highly basic guanidines and electron-deficient pyrimidines. This structural marriage creates a unique physicochemical profile, making it a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and advanced agrochemicals. This technical guide explores the fundamental properties, tautomeric dynamics, and validated synthetic methodologies for this core scaffold.

Physicochemical Dynamics & Structural Tautomerism

The defining feature of this molecule is the electronic interplay between the guanidine moiety and the 4,6-dimethylpyrimidine ring. Unsubstituted guanidines are highly basic (pKa ~13.6), rendering them permanently protonated at physiological pH, which severely limits passive membrane permeability in drug design.

However, the direct attachment of the electron-withdrawing pyrimidine ring facilitates extensive delocalization of the guanidine lone pairs into the heterocyclic system. This effectively lowers the pKa of the conjugate acid to a more pharmaceutically acceptable range (estimated pKa 7.5–8.5). This modulation allows for a balanced ratio of ionized and neutral species in biological environments, a critical factor for oral bioavailability.

Furthermore, the scaffold exhibits complex tautomerism. The guanidine group can exist in multiple tautomeric forms (imino vs. amino). In the solid state, the preference for a specific tautomer is dictated by the electronic properties of additional substituents on the guanidine nitrogens and the surrounding intermolecular hydrogen-bonding networks, as confirmed by recent X-ray crystallographic studies[1]. Commercial derivatives utilizing this scaffold, such as N-Biphenyl-2-yl-n'-(4,6-dimethylpyrimidin-2-yl)guanidine, demonstrate its broad utility across materials science and biopharma.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Implication
Molecular Formula C7H11N5Core low-mass scaffold ideal for fragment-based drug discovery (FBDD).
Molecular Weight 165.20 g/mol High ligand efficiency potential when binding to target proteins.
Estimated pKa 7.5 – 8.5 (Conjugate acid)Electron-withdrawing pyrimidine lowers basicity, improving membrane permeability.
Hydrogen Bond Donors 3 (in primary tautomer)High capacity for target kinase/receptor interaction via the guanidine core.
Hydrogen Bond Acceptors 2 (pyrimidine nitrogens)Facilitates bidentate binding motifs (e.g., anchoring in kinase hinge regions).
Tautomeric States Imino / AminoSolid-state preference depends on steric bulk and electronic environment[1].

Experimental Methodology: Microwave-Assisted Synthesis

Traditional heating of cyanamides with amines to form substituted guanidines can take 12–24 hours and often yields complex mixtures of side products. The following protocol utilizes microwave irradiation to accelerate the nucleophilic attack on the sp-hybridized nitrile carbon, drastically reducing reaction time while improving the purity profile[2].

Protocol: Self-Validating Synthesis of Pyrimidinyl-Guanidines

Step 1: Reagent Preparation

  • Action: Combine N-(4,6-dimethylpyrimidin-2-yl)cyanamide (1.0 eq) and the target amine or ammonia source (1.2 eq) in a microwave-safe reaction vial.

  • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the cyanamide. Cyanamides and their resulting guanidines often share similar polarity profiles, making chromatographic separation difficult; driving the reaction to completion simplifies downstream purification.

Step 2: Solvent Selection

  • Action: Suspend the mixture in 2-propanol (2-PrOH).

  • Causality: 2-PrOH has a high microwave loss tangent, meaning it absorbs microwave energy efficiently to provide rapid, uniform heating. Crucially, its protic nature acts as a proton shuttle to facilitate the transient tetrahedral intermediate's rearrangement into the final guanidine.

Step 3: Microwave Irradiation

  • Action: Seal the vial and irradiate at 150 °C for 20–30 minutes under continuous magnetic stirring.

  • Causality: Pressurized heating surpasses the atmospheric boiling point of 2-PrOH, providing the high activation energy required to force the nucleophilic attack on the electronically deactivated cyanamide carbon[2].

Step 4: Isolation and Quality Control (Self-Validation)

  • Action: Cool the reaction to room temperature. Quench with a 2% aqueous ammonia solution to precipitate the free base. Wash with cold water and recrystallize from hot 2-PrOH[1].

  • Validation System: To ensure protocol success, researchers must monitor the reaction via LC-MS. The disappearance of the cyanamide peak (distinct UV absorbance at ~280 nm) and the emergence of the higher-mass guanidine product confirm conversion. Post-isolation, 1 H-NMR in DMSO- d6​ must be used. The presence of broad exchangeable singlets between 7.0–8.5 ppm confirms the formation of the guanidine amines, while the sharp singlet of the pyrimidine C5-proton (~6.8 ppm) validates structural integrity.

Mechanistic Pathway Visualization

G N1 N-(4,6-Dimethylpyrimidin-2-yl)cyanamide (Electrophile) N3 Nucleophilic Attack (Microwave, 150 °C) N1->N3 N2 Amine / Ammonia (Nucleophile) N2->N3 N4 Tetrahedral Intermediate (Transient) N3->N4 Activation Energy N5 Proton Transfer (2-PrOH Mediated) N4->N5 Solvent Shuttle N6 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (Target Scaffold) N5->N6 Rearrangement

Figure 1: Mechanistic pathway for 1-(4,6-Dimethylpyrimidin-2-yl)guanidine synthesis.

References

  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State Source: MDPI (Molecules) URL:[Link]

  • Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate Source: MDPI (Molbank) URL:[Link]

Sources

Exploratory

1-(4,6-Dimethylpyrimidin-2-yl)guanidine: A Comprehensive Technical Guide on Structural Dynamics, Coordination Chemistry, and Synthetic Applications

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

As the fields of drug development and transition metal coordination chemistry increasingly intersect, versatile nitrogen-rich heterocycles have emerged as critical structural scaffolds. 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (often denoted in coordination literature as the "Gup" ligand) is a prime example of this versatility. Featuring an electron-deficient pyrimidine core coupled with a highly basic exocyclic guanidine moiety, this compound serves a dual purpose: it acts as a robust bidentate ligand for transition metal complexation and functions as a highly tunable pharmacophore for developing novel therapeutics, including kinase inhibitors and antidiabetic agents.

This whitepaper provides an in-depth analysis of its structural properties, mechanistic coordination chemistry, and step-by-step synthetic workflows.

Structural and Physicochemical Profiling

The structural architecture of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine is defined by its pyrimidine ring and the attached guanidine group.

Causality in Design : The methyl groups at the 4- and 6-positions of the pyrimidine ring are not merely decorative. They provide essential steric shielding that dictates the dihedral angle of the guanidine group, forcing it into a conformation optimal for metal chelation or target-protein binding. Furthermore, the guanidine moiety undergoes tautomerism (amino-imine shifts) which is highly dependent on the solvent pH. This tautomeric flexibility directly impacts its hydrogen-bonding network, allowing it to adapt to various biological and inorganic microenvironments.

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 1-(4,6-Dimethylpyrimidin-2-yl)guanidine
Synonyms 4,6-dimethyl-2-guanidinopyrimidine; Gup
Molecular Formula C7H11N5
Molecular Weight 165.20 g/mol
SMILES Cc1cc(C)nc(NC(=N)N)n1
Coordination Mode Bidentate (N-pyrimidine, N-imine)
Primary Utility Transition metal ligand, pharmaceutical intermediate

Coordination Chemistry: The "Gup" Ligand

In coordination chemistry, the compound acts as a potent bidentate ligand. Extensive research has documented the mixed-ligand complex formation equilibria of 3d transition metals (Co(II), Ni(II), Cu(II), and Zn(II)) with Gup and secondary amino acids like glycine [1].

Mechanistic Insight : Coordination typically occurs via the N1 nitrogen of the pyrimidine ring and the imine nitrogen of the guanidine group. This specific binding mode forms a thermodynamically stable 6-membered chelate ring. When introducing a secondary ligand (like glycine), the resulting ternary complex (e.g., [Cu(Gly)(Gup)]+ ) exhibits unique redox potentials and electronic spectra. The steric bulk of the 4,6-dimethyl groups prevents the formation of higher-order homoleptic complexes (like [M(Gup)3​]2+ ), thereby driving the causality toward the formation of mixed-ligand architectures that closely mimic the active sites of metalloenzymes.

G Gup 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (Gup Ligand) N_Py Pyrimidine N1 (Electron Donor) Gup->N_Py contains N_Gua Guanidine Imine N (Electron Donor) Gup->N_Gua contains Metal Transition Metal (Cu2+, Ni2+, Co2+, Zn2+) N_Py->Metal Coordinate Bond N_Gua->Metal Coordinate Bond Chelate 6-Membered Chelate Ring Metal->Chelate forms

Bidentate coordination logic of the Gup ligand forming a 6-membered chelate ring with 3d metals.

Experimental Methodology & Protocols

To ensure reproducibility in the laboratory, the following protocols are designed as self-validating systems, ensuring that intermediate success can be verified before proceeding to subsequent steps.

Protocol 3.1: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

This synthesis relies on the classic condensation of biguanide with a 1,3-diketone.

  • Reagent Preparation : Dissolve 10 mmol of biguanide hydrochloride in 20 mL of absolute ethanol.

  • Base Activation : Add an equimolar amount of sodium ethoxide (or NaOH) to neutralize the hydrochloride salt, generating the free biguanide base.

    • Self-Validation: The immediate precipitation of NaCl (or corresponding salt) visually confirms the liberation of the free base. Filter the solution to remove the salt.

  • Condensation : To the clear filtrate, add 10 mmol of acetylacetone (2,4-pentanedione) dropwise under continuous stirring at room temperature.

  • Reflux : Heat the mixture to reflux (70-80°C) for 3-4 hours. The nucleophilic nitrogens of the biguanide attack the carbonyl carbons of the acetylacetone, followed by dehydration to form the pyrimidine ring.

  • Isolation : Cool the mixture to 0-5°C. The product will precipitate out of the solution. Filter, wash with cold ethanol, and recrystallize from a hot water/ethanol mixture to yield pure 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Workflow Step1 Biguanide HCl + Ethanol Step2 Base Addition (NaOEt / NaOH) Step1->Step2 Neutralize Step3 Add Acetylacetone (Dropwise) Step2->Step3 Filter NaCl Step4 Reflux at 70-80°C (3-4 Hours) Step3->Step4 Condensation Step5 Cooling & Precipitation Step4->Step5 Cyclization Complete Step6 Recrystallization (Pure Gup Ligand) Step5->Step6 Purify

Step-by-step synthetic workflow for 1-(4,6-Dimethylpyrimidin-2-yl)guanidine via condensation.

Protocol 3.2: Potentiometric Titration for Mixed-Ligand Complexation

To study the stability constants of the metal complexes, potentiometric titration is employed.

  • Preparation : Prepare a solution containing 0.1 M NaNO3​ (to maintain constant ionic strength), 1 mM Cu(NO3​)2​ , 1 mM Gup ligand, and 1 mM Glycine.

  • Titration : Titrate the mixture against standard 0.1 M NaOH at 25°C under a nitrogen atmosphere to prevent CO2​ interference.

  • Data Acquisition : Record the pH after each addition.

    • Causality & Validation: This is a self-validating analytical method. The titration curve will show distinct inflection points. The shift in the inflection point compared to the free ligand curve directly quantifies the release of protons due to metal-ligand coordination, allowing for the precise mathematical calculation of the stability constant (log K) .

Applications in Drug Development

Beyond inorganic coordination chemistry, the 1-(4,6-Dimethylpyrimidin-2-yl)guanidine scaffold is highly valued in medicinal chemistry as a versatile building block.

  • Antidiabetic Potential: The guanidine moiety is the core pharmacophore of biguanide drugs like Metformin, which activate AMP-activated protein kinase (AMPK) to suppress hepatic glucose production [2]. The pyrimidine-guanidine hybrid structure offers enhanced lipophilicity compared to standard biguanides, potentially improving cellular uptake while retaining the critical AMPK activation capabilities.

  • Kinase Inhibitors: Substituted versions of this molecule (e.g., N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine) are synthesized as libraries for screening against tyrosine kinases [3]. The pyrimidine ring mimics the adenine ring of ATP, allowing it to bind competitively in the ATP-binding pocket of kinases, while the guanidine group forms critical hydrogen bonds with the hinge region of the target enzyme.

References

  • Title: Mixed-ligand complex formation equilibria of CoII, NiII, CuII and ZnII with glycine and 4,6-dimethyl-2-guanidinopyrimidine. Source: Journal of the Indian Chemical Society, 87(11), 1291-1297. URL: [Link]

  • Title: Effects of insulin, Biguanide, Antihyperglycaemic agents on pathways of myocardial proteolysis. Source: International Journal of Institutional Pharmacy and Life Sciences. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)guanidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The intersection of pyrimidine and guanidine moieties in a single molecular framework has given rise to a class of compounds with significant thera...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intersection of pyrimidine and guanidine moieties in a single molecular framework has given rise to a class of compounds with significant therapeutic and research interest. This guide provides a comprehensive technical overview of a core member of this class: 1-(4,6-Dimethylpyrimidin-2-yl)guanidine. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and explores the mechanistic basis for the broad-spectrum biological activities observed in its derivatives. Detailed experimental protocols, safety guidelines, and data interpretation are provided to empower researchers in their exploration of this promising chemical scaffold.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physical characteristics. These properties govern its behavior in biological and experimental systems.

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(4,6-dimethylpyrimidin-2-yl)guanidine . The structure consists of a guanidine group attached to the C2 position of a 4,6-dimethylpyrimidine ring.

Chemical Structure:

Retrosynthesis target 1-(4,6-Dimethylpyrimidin-2-yl)guanidine intermediate N-(4,6-Dimethylpyrimidin-2-yl)cyanamide target->intermediate Ammonia addition starting_material1 2-Amino-4,6-dimethylpyrimidine intermediate->starting_material1 Cyanation starting_material2 Cyanogen bromide intermediate->starting_material2 Cyanation

Figure 2: Retrosynthetic analysis for 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Proposed Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of N,N'-disubstituted guanidines bearing a 4,6-dimethylpyrimidine moiety, which can be adapted for the synthesis of the parent compound. [1] Step 1: Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)cyanamide

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4,6-dimethylpyrimidine in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Cyanogen Bromide: Slowly add a solution of cyanogen bromide in the same solvent to the cooled pyrimidine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

  • Reaction Setup: Dissolve the N-(4,6-Dimethylpyrimidin-2-yl)cyanamide in a suitable solvent (e.g., 2-propanol).

  • Addition of Amine: Add a solution of ammonia in the same solvent.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid. [1]4. Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting guanidine salt can be purified by recrystallization.

Characterization Techniques

The identity and purity of the synthesized 1-(4,6-dimethylpyrimidin-2-yl)guanidine should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show signals for the methyl groups, the pyrimidine ring proton, and the guanidine protons. [2][3]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound. [4]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as N-H and C=N stretches of the guanidine and pyrimidine moieties.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Biological Activity and Therapeutic Potential

While specific biological data for the unsubstituted 1-(4,6-dimethylpyrimidin-2-yl)guanidine is limited in publicly available literature, the broader class of pyrimidine-guanidine derivatives has demonstrated a wide range of pharmacological activities. [5][6]This suggests that the parent compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Postulated Mechanism of Action

The biological effects of guanidine-containing compounds are often attributed to their ability to interact with various biological targets. Guanidine and its derivatives are known to act as inhibitors of voltage-gated potassium (Kv) channels. [7]By blocking these channels, they can enhance the release of neurotransmitters, which is the basis for their use in certain neuromuscular diseases. [7] Furthermore, the pyrimidine ring is a well-known pharmacophore present in many biologically active molecules, including anticancer and antimicrobial agents. The combination of the guanidine and pyrimidine moieties likely results in a molecule with the ability to interact with multiple biological targets through hydrogen bonding and electrostatic interactions. [8]

Mechanism_of_Action cluster_Compound 1-(4,6-Dimethylpyrimidin-2-yl)guanidine cluster_Target Biological Targets cluster_Effect Cellular Effects Compound Guanidine Moiety (Positive Charge) IonChannel Ion Channels (e.g., Kv Channels) Compound->IonChannel Inhibition Enzyme Enzymes Compound->Enzyme Binding Receptor Receptors Compound->Receptor Interaction Pyrimidine Pyrimidine Ring (H-Bonding) Modulation Modulation of Channel Activity IonChannel->Modulation Inhibition Enzyme Inhibition Enzyme->Inhibition Signaling Signal Transduction Alteration Receptor->Signaling

Figure 3: Postulated mechanism of action for pyrimidine-guanidine compounds.

Potential Therapeutic Applications (based on derivatives)
  • Antimicrobial Activity: Derivatives of this scaffold have shown promising activity against various bacterial and fungal strains. [9]The guanidine group's positive charge is thought to facilitate interaction with negatively charged bacterial membranes, leading to cell disruption.

  • Antiviral Activity: Certain guanidine-modified pyrimidine derivatives have demonstrated potent anti-herpes simplex virus (HSV) activity by targeting the viral gB protein and interfering with viral binding and membrane fusion. [10]* Antiproliferative and Anticancer Activity: The pyrimidine core is a key component of many anticancer drugs. Guanidine derivatives containing a chalcone skeleton have exhibited antiproliferative effects against human leukemia cells. [11]* Neuromuscular Disorders: Given the known activity of guanidine on Kv channels, this class of compounds could be explored for the treatment of conditions like Lambert-Eaton myasthenic syndrome. [7]

Experimental Protocols and Assays

To evaluate the therapeutic potential of 1-(4,6-dimethylpyrimidin-2-yl)guanidine and its analogs, a series of in vitro and in vivo assays are necessary.

In Vitro Antimicrobial Susceptibility Testing

A standard method to assess the antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.

Protocol: MTT Assay

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-(4,6-dimethylpyrimidin-2-yl)guanidine and its precursors. While a specific safety data sheet (SDS) for the parent compound is not available, the SDS for guanidine hydrochloride provides a good basis for handling procedures. [12][13] Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield. [14]* Hand Protection: Chemical-resistant gloves (e.g., nitrile). [14]* Body Protection: A laboratory coat. [14] Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood. [14]* Avoid inhalation of dust or aerosols. [14]* Avoid contact with skin and eyes. [14]* Wash hands thoroughly after handling. [14] Spill and Disposal:

  • In case of a spill, contain the material and clean up using appropriate absorbent materials. [14]* Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [14]

Conclusion and Future Directions

1-(4,6-Dimethylpyrimidin-2-yl)guanidine represents a versatile and promising chemical scaffold for the development of new therapeutic agents. Its synthesis is accessible through established chemical routes, and the broad biological activities exhibited by its derivatives highlight its potential in various disease areas, including infectious diseases, oncology, and neurology.

Future research should focus on the synthesis and biological evaluation of a library of derivatives to establish clear structure-activity relationships (SAR). In-depth mechanistic studies are also required to elucidate the specific molecular targets and pathways modulated by these compounds. With a systematic and rigorous approach, the full therapeutic potential of the 1-(4,6-dimethylpyrimidin-2-yl)guanidine scaffold can be unlocked.

References

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Digital CSIC. [Link]

  • Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. [Link]

  • Kalia, J., & Swartz, K. J. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 1085–1095. [Link]

  • Zamperini, C., et al. (2021). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 11(1), 1-13. [Link]

  • Guanidine-modified (E,E)-4,6-bis(styryl)-pyrimidine derivatives enhance anti-herpes simplex virus activity. PMC. [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PubMed. [Link]

  • SpectraBase. N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine. [Link]

  • ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on... ResearchGate. [Link]

  • Enlarged Mass Spectrum of 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl} naphthalen-2-ol (See SM2). ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4,6-Dimethylpyrimidin-2-yl)guanidine: Synthesis, Biological Activity, and Therapeutic Potential

Abstract The guanidinium group is a privileged structural motif in medicinal chemistry, renowned for its ability to engage in a multitude of non-covalent interactions with biological macromolecules.[1] When incorporated...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The guanidinium group is a privileged structural motif in medicinal chemistry, renowned for its ability to engage in a multitude of non-covalent interactions with biological macromolecules.[1] When incorporated into a heterocyclic scaffold such as pyrimidine, the resulting compounds often exhibit a wide array of biological activities.[2] This guide provides a comprehensive technical overview of 1-(4,6-dimethylpyrimidin-2-yl)guanidine, a molecule of significant interest in contemporary drug discovery. We will delve into its synthesis, explore its known biological activities with a focus on the underlying mechanisms of action, and discuss its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a foundational understanding and practical insights into this promising compound class.

Introduction: The Convergence of Pyrimidine and Guanidine Scaffolds

The pyrimidine ring is a fundamental component of nucleic acids and is integral to numerous biological processes.[3] Its derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[2][4] The guanidine group, a strong organic base, is also a key feature in many natural products and clinically approved drugs, valued for its ability to form strong hydrogen bonds and ionic interactions.[1][5][6] The fusion of these two pharmacophores in 1-(4,6-dimethylpyrimidin-2-yl)guanidine creates a molecule with unique physicochemical properties and a high potential for specific biological target engagement. This guide will systematically explore the scientific literature to present a detailed understanding of this compound.

Synthesis and Characterization

The synthesis of substituted guanidines, including 1-(4,6-dimethylpyrimidin-2-yl)guanidine and its analogs, can be achieved through various established and modern synthetic methodologies. The choice of synthetic route often depends on the desired substitution pattern, scale of the reaction, and available starting materials.

General Synthetic Strategies for Substituted Guanidines

The construction of the guanidine core typically involves the reaction of a primary or secondary amine with a guanylating agent. Common approaches include:

  • From Cyanamides: The acid-promoted amination of a pyrimidine-bearing cyanamide is a direct and effective method for producing N,N'-disubstituted guanidines.[7]

  • From Thioureas: Desulfurization of a thiourea intermediate, often facilitated by a metal salt like mercuric chloride, followed by reaction with an amine, is a classical and reliable method.[1]

  • From Carbodiimides: Amines can readily add to carbodiimides to form trisubstituted guanidines.[8]

  • Modern Catalytic Methods: Transition-metal-catalyzed reactions are emerging as powerful tools for the synthesis of complex guanidines, offering mild reaction conditions and broad substrate scope.[9]

Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

A prevalent method for the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)guanidine and its derivatives involves the use of N-(4,6-dimethylpyrimidin-2-yl)cyanamide as a key intermediate.[7]

Experimental Protocol: Synthesis of N,N'-disubstituted Guanidines via Cyanamide Amination [7]

  • Preparation of N-(4,6-Dimethylpyrimidin-2-yl)cyanamide: This intermediate is prepared according to previously described methods.[7]

  • Guanylation Reaction:

    • To a solution of N-(4,6-dimethylpyrimidin-2-yl)cyanamide in a suitable solvent such as 2-propanol, add the desired aniline derivative.

    • Add a catalytic amount of a strong acid, for instance, hydrochloric acid.

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the product by filtration or by removing the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 1-aryl-3-(4,6-dimethylpyrimidin-2-yl)guanidine.

Rationale behind Experimental Choices:

  • The use of an acid catalyst is crucial to protonate the cyanamide, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[7]

  • 2-Propanol is often chosen as a solvent due to its appropriate boiling point for reflux and its ability to dissolve both the reactants and the intermediate salts.

Characterization

The structural elucidation of 1-(4,6-dimethylpyrimidin-2-yl)guanidine and its derivatives relies on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the pyrimidine and any substituent protons and carbons, and for establishing the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic stretching vibrations of the N-H and C=N bonds within the guanidine moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including tautomeric forms and intermolecular interactions in the solid state.[7]

Biological Activities and Mechanisms of Action

The pyrimidine-guanidine scaffold is associated with a diverse range of biological activities, making it a fertile ground for drug discovery.

Anticancer Activity

Guanidine-containing compounds have been investigated as potential anticancer agents due to their ability to interact with DNA and other cellular targets.[1] The planar aromatic system of the pyrimidine ring can facilitate intercalation or groove binding with DNA, while the positively charged guanidinium group can interact with the negatively charged phosphate backbone.[1]

  • DNA Minor Groove Binding: Some novel guanidine derivatives have been shown to bind to the minor groove of DNA, an interaction that can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1]

  • Inhibition of Transcription Factors: Derivatives of phenylpyrimidinylguanidines have been identified as inhibitors of FOXO3-induced gene transcription.[10] FOXO3 is a transcription factor implicated in chemoresistance and tumor angiogenesis, making its inhibition a promising anticancer strategy.[10]

Experimental Protocol: DNA Binding Analysis via UV-Vis Spectroscopy [1]

  • Prepare solutions of the guanidine compound and salmon sperm DNA (SS-DNA) in a suitable buffer (e.g., Tris-HCl).

  • Titrate a fixed concentration of the guanidine compound with increasing concentrations of SS-DNA.

  • Record the UV-Vis absorption spectrum after each addition of DNA.

  • Monitor for changes in the absorption maximum (λmax) and absorbance (hypochromism or hyperchromism), which are indicative of DNA binding.

  • Calculate the binding constant (Kb) from the spectral data using appropriate equations, such as the Wolfe-Shimer equation.

Rationale behind Experimental Choices:

  • UV-Vis spectroscopy is a rapid and accessible method to obtain initial evidence of biomolecular interactions. Changes in the electronic transitions of the small molecule upon binding to a large macromolecule like DNA provide qualitative and quantitative information about the binding event.[1]

Antimicrobial and Antifungal Activities

The pyrimidine moiety is a well-established pharmacophore in antimicrobial agents.[4] The combination with a guanidine group can enhance this activity. For instance, N-(4,6-dimethylpyrimidin-2-yl) aniline salts have demonstrated excellent fungicidal activities.[11]

Other Potential Therapeutic Applications

The structural features of 1-(4,6-dimethylpyrimidin-2-yl)guanidine suggest potential activities in other therapeutic areas:

  • Anti-inflammatory: Guanidine derivatives have been reported to possess anti-inflammatory properties.[12]

  • Antiviral: The pyrimidine nucleus is a cornerstone of many antiviral drugs.[2]

  • Neurological Disorders: Guanidine compounds have been explored for their effects on the nervous system, including the inhibition of voltage-gated potassium channels.[13]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for the rational design of more potent and selective analogs. For 1-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives, key structural modifications include:

  • Substitution on the Pyrimidine Ring: Altering the substituents at the 4- and 6-positions of the pyrimidine ring can influence lipophilicity, solubility, and interactions with the target protein.

  • Substitution on the Guanidine Nitrogen: The nature of the substituent on the exocyclic nitrogen of the guanidine group significantly impacts the compound's properties and biological activity. Aromatic, aliphatic, and heterocyclic substituents can be explored to probe the binding pocket of the target.

  • Linker Modification: In cases like the FOXO3 inhibitors, the length and nature of the linker between the guanidine and an aryl group can dramatically affect potency.[10]

Future Directions and Conclusion

1-(4,6-Dimethylpyrimidin-2-yl)guanidine represents a versatile and promising scaffold for the development of new therapeutic agents. While the existing literature highlights its potential in various disease areas, particularly in oncology, further research is warranted to fully elucidate its pharmacological profile.

Key areas for future investigation include:

  • Target Deconvolution: Identifying the specific molecular targets of 1-(4,6-dimethylpyrimidin-2-yl)guanidine and its active analogs is essential for understanding their mechanism of action and for guiding further optimization.

  • In Vivo Efficacy Studies: Promising in vitro results need to be translated into in vivo animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.

  • Library Synthesis and Screening: The synthesis and screening of a focused library of derivatives will help to further refine the structure-activity relationships and identify lead compounds with improved properties.

Visualizations

Diagrams

G cluster_synthesis General Synthesis of 1-Aryl-3-(4,6-dimethylpyrimidin-2-yl)guanidine Amine Aromatic Amine (Ar-NH2) Product 1-Aryl-3-(4,6-dimethylpyrimidin-2-yl)guanidine Amine->Product Nucleophilic Attack Cyanamide N-(4,6-Dimethylpyrimidin-2-yl)cyanamide Cyanamide->Product Guanylation Catalyst Acid Catalyst (e.g., HCl) Catalyst->Cyanamide Activation

Caption: General synthetic route to 1-aryl-3-(4,6-dimethylpyrimidin-2-yl)guanidines.

G cluster_moa Potential Mechanisms of Anticancer Activity Compound 1-(4,6-Dimethylpyrimidin-2-yl)guanidine Derivative DNA DNA Compound->DNA Minor Groove Binding TranscriptionFactor Transcription Factor (e.g., FOXO3) Compound->TranscriptionFactor Inhibition GeneTranscription Aberrant Gene Transcription DNA->GeneTranscription TranscriptionFactor->GeneTranscription CellCycle Cell Cycle Arrest Apoptosis Apoptosis GeneTranscription->CellCycle GeneTranscription->Apoptosis

Caption: Potential anticancer mechanisms of 1-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives.

Data Summary Table
Compound ClassBiological ActivityKey FindingsReference(s)
N,N'-Substituted PyrimidinylguanidinesStructural AnalysisTautomeric forms and intermolecular interactions determined by X-ray crystallography.[7]
PhenylpyrimidinylguanidinesAnticancerInhibition of FOXO3-induced gene transcription.[10]
N-(4,6-dimethylpyrimidin-2-yl) aniline saltsAntifungalExcellent fungicidal activities observed.[11]
Novel Guanidine DerivativesAnticancerDNA minor groove binding with high affinity.[1]
General Guanidine DerivativesAnti-inflammatoryReported anti-inflammatory properties.[12]
General Guanidine DerivativesNeurological ActivityInhibition of voltage-gated potassium channels.[13]

References

  • Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications (RSC Publishing).
  • Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. (2000).
  • Synthesis and Antiinflammatory Properties of N-Substituted Guanidines.
  • Synthesis of Substituted Guanidines Using Boc - Benchchem.
  • SYNTHESES OF SUBSTITUTED GUANIDINES - Canadian Science Publishing.
  • 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine - Benchchem.
  • Synthesis and Study Biological Activity of Some New Pyrimidine Heterocyclic Derivatives. (2026). Neuroquantology.
  • Guanidine synthesis from various precursors (adapted from ref [14a]). - ResearchGate.
  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine | ChemScene.
  • View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles - Ignited Minds Journals. (2021).
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • 34747-51-8|1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine - BLDpharm.
  • Recent Advances in Pyrimidine-Based Drugs - PMC.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC.
  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017).
  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels - PubMed. (2011). Mol Pharmacol.
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(3-quinolyl)ethyl]guanidine - PubChemLite.
  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(trifluoromethyl)phenyl)guanidine|BLD Pharm.
  • Table S2. Biological activities of purely synthetic guanidines Entry Guanidine compound Biological activity Potency Ref. 1 - Rsc.org.
  • Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues - INEOS OPEN.
  • Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts.
  • Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription | ACS Omega. (2022).
  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - MDPI. (2017).
  • Part I General Aspects of Analogue-Based Drug Discovery. (2006).
  • Characterization of Structure and Dynamics of the Guanidine‐II Riboswitch from Escherichia coli by NMR Spectroscopy and Small.
  • Guanidine synthesis by guanylation - Organic Chemistry Portal.
  • 1 result for N-[4-(Benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | Avantor.
  • SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2019).
  • Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy - PubMed. (2021). Eur J Med Chem.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC. (2025).
  • (PDF) Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads - ResearchGate. (2024).
  • Novel approaches to screening guanidine derivatives - PubMed. (2014). Expert Opin Drug Discov.

Sources

Foundational

Discovery and Applications of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine Derivatives in Targeted Therapeutics

Executive Summary The 1-(4,6-dimethylpyrimidin-2-yl)guanidine scaffold has emerged as a privileged pharmacophore in modern drug discovery. Characterized by its unique combination of a highly basic, hydrogen-bond-donating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(4,6-dimethylpyrimidin-2-yl)guanidine scaffold has emerged as a privileged pharmacophore in modern drug discovery. Characterized by its unique combination of a highly basic, hydrogen-bond-donating guanidine moiety and a lipophilic, electron-withdrawing pyrimidine ring, this scaffold is increasingly utilized to target "undruggable" transcription factors (such as FOXO3) and critical cell-cycle kinases (such as CDK2). This technical guide explores the chemical biology, mechanistic pathways, and self-validating synthetic protocols required to leverage this scaffold in therapeutic development.

Chemical Biology & Pharmacophore Rationale

The efficacy of the 1-(4,6-dimethylpyrimidin-2-yl)guanidine core lies in its precise stereoelectronic properties.

  • The Guanidine Moiety: Guanidine is a structural mimic of the arginine side chain. At physiological pH, it is predominantly protonated, allowing it to act as a bidentate hydrogen-bond donor. This enables exceptionally tight binding to carboxylate residues (aspartate/glutamate) or the negatively charged phosphate backbone of DNA within target proteins.

  • The 4,6-Dimethylpyrimidine Ring: The pyrimidine ring serves a dual purpose. Electronically , its electron-withdrawing nature lowers the pKa​ of the adjacent guanidine group compared to standard aliphatic guanidines. This prevents the molecule from becoming overly basic and permanently dicationic, thereby preserving cellular membrane permeability. Sterically , the two methyl groups at the 4- and 6-positions project into solvent-exposed regions of binding pockets, restricting rotatable bonds and locking the pharmacophore into its bioactive tautomeric conformation.

Mechanistic Pathways & Target Engagement

FOXO3 Transcription Factor Inhibition

FOXO3 is a Forkhead box transcription factor heavily implicated in tumor angiogenesis and chemoresistance in cancers such as neuroblastoma. Historically considered "undruggable" due to the lack of deep enzymatic pockets, FOXO3 can be inhibited by phenylpyrimidinylguanidines [1].

Causality of Inhibition: The guanidine derivatives directly interact with the DNA-Binding Domain (DBD) of FOXO3. Specifically, they bind to the α -helix H3 recognition region and the N-terminus of β -strand S2. By occupying this positively charged DNA-binding surface, the compounds sterically occlude FOXO3 from docking onto its target gene promoters. Extending the linker between the guanidine and the distal aromatic ring increases the molecule's conformational flexibility, allowing it to optimally engage adjacent hydrophobic pockets and increasing potency by an order of magnitude [1].

FOXO3Pathway PI3K PI3K / AKT Kinase Cascade FOXO3_Inact Phosphorylated FOXO3 (Cytoplasmic) PI3K->FOXO3_Inact Phosphorylation FOXO3_Act Unphosphorylated FOXO3 (Nuclear Translocation) FOXO3_Inact->FOXO3_Act Dephosphorylation DBD DNA-Binding Domain (α-helix H3) FOXO3_Act->DBD Transcription Target Gene Transcription (Chemoresistance) DBD->Transcription DNA Binding Inhibitor Guanidine Derivative (Inhibitor) Inhibitor->DBD Steric Blockade

Mechanism of FOXO3 transcriptional inhibition by guanidine derivatives.

CDK2 Kinase Inhibition

In the context of oncology, derivatives such as pyrimido[4,5- d ]pyrimidine guanidines act as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors [2]. Causality of Inhibition: The pyrimidine core acts as a bioisostere for the purine ring of ATP, allowing the molecule to dock deeply into the ATP-binding hinge region of CDK2. The 1-(4,6-dimethylpyrimidin-2-yl)guanidine tail extends toward the solvent-exposed boundary of the active site, forming critical hydrogen bonds with the kinase backbone that prevent ATP competitive binding and arrest the cell cycle in the G1/S phase.

Synthetic Methodologies & Reaction Causality

The synthesis of N,N'-disubstituted guanidines requires overcoming the low electrophilicity of cyanamide intermediates. The following protocol utilizes an acid-promoted amination strategy [3], designed as a self-validating system to ensure high yield and purity.

Standard Operating Procedure: Acid-Promoted Amination

Objective: Synthesize 1-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives from pyrimidine-bearing cyanamides.

Reagents:

  • N-(4,6-dimethylpyrimidin-2-yl)cyanamide (1.0 eq)

  • Target Aniline/Amine derivative (e.g., 4-propoxyaniline) (1.5 eq)

  • Hydrochloric acid (HCl, 4M in dioxane)

  • 2-Propanol (2-PrOH)

Step-by-Step Workflow:

  • Electrophilic Activation: Suspend the cyanamide in 2-PrOH. Add a catalytic-to-stoichiometric amount of HCl.

    • Causality: The cyanamide carbon is sp -hybridized and relatively inert. Protonation by HCl drastically increases its electrophilicity, which is an absolute thermodynamic requirement for subsequent attack by weakly nucleophilic anilines.

  • Nucleophilic Addition: Add the aniline derivative dropwise. Heat the reaction mixture to reflux (~80 °C) for 24–48 hours.

    • Causality: Elevated thermal energy overcomes the activation energy barrier of the sterically hindered nucleophilic attack. 2-PrOH is chosen because its polar protic nature stabilizes the transition state without acting as a competing nucleophile (unlike water or methanol).

  • Reaction Monitoring & Quenching: Monitor the reaction via TLC or LC-MS until the cyanamide is fully consumed. Cool the vessel to -35 °C.

    • Causality: Rapid cooling drastically reduces the solubility of the product, priming the system for precipitation and preventing side-product formation.

  • Free-Basing & Isolation: Add aqueous NaOH (0.1 w/w) dropwise until the solution reaches pH > 9.

    • Causality: The reaction initially yields a guanidinium hydrochloride salt. Neutralization with NaOH yields the highly crystalline free base guanidine. Filter the resulting solids, wash with cold Et 2​ O to remove unreacted aniline, and dry under reduced pressure (0.4 mbar).

SynthesisWorkflow Cyanamide N-(4,6-Dimethylpyrimidin- 2-yl)cyanamide Acid HCl in 2-PrOH (Catalyst/Solvent) Cyanamide->Acid Amine Aniline Derivative (Nucleophile) Amine->Acid Intermediate Protonated Cyanamide (Electrophile) Acid->Intermediate Activation Product 1-(4,6-Dimethylpyrimidin- 2-yl)guanidine Intermediate->Product Nucleophilic Attack & Tautomerization

Workflow for the acid-promoted amination of pyrimidine-bearing cyanamides.

Quantitative Structure-Activity Relationships (SAR)

The biological potency of these derivatives is highly sensitive to the steric bulk and linker length of the amine substituent. The table below summarizes the causality between structural modifications and target inhibition metrics.

Compound IDR-Group (Amine Component)TargetIC 50​ ( μ M)Mechanism of Action / SAR Causality
5ca (4-Propoxy)phenylFOXO3~2.50Binds DBD; rigid linker restricts deep pocket access.
5cj Extended Linker (Phenyl-alkyl)FOXO30.50 - 1.00Enhanced DBD interaction; flexibility allows optimal hydrophobic docking.
7a Pyrimido[4,5- d ]pyrimidine coreCDK20.31ATP-competitive; forms strong hinge-region hydrogen bonds.
7e Substituted Pyrimido-pyrimidineCDK20.25ATP-competitive; added bulk increases solvent-boundary stabilization.

Data synthesized from in vitro transcriptional and kinase assays , .

References

  • Dočekal, V., Kohoutová, K., Ausserlechner, M. J., et al. (2022). "Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription." ACS Omega, 7(38), 34632–34646. Available at:[Link]

  • El-Moghazy, S. M., Ibrahim, D. A., Abdelgawad, N. M., Farag, N. A., & El-Khouly, A. S. (2011). "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents." Scientia Pharmaceutica, 79(3), 429–447. Available at:[Link]

  • Elumalai, V., Vaclav, E., Visnes, T., & Hoff, B. H. (2024). "Improved Synthetic Methodology, Substrate Scope and X-ray Crystal Structure for N, N'-disubstituted Guanidines." ResearchGate. Available at:[Link]

Exploratory

Tautomerism in N,N'-Substituted Guanidines: An In-Depth Technical Guide for Researchers

Executive Summary The guanidinium cation, a ubiquitous functional group in biological systems and medicinal chemistry, is characterized by its remarkable resonance stabilization. However, in its neutral state, the guanid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The guanidinium cation, a ubiquitous functional group in biological systems and medicinal chemistry, is characterized by its remarkable resonance stabilization. However, in its neutral state, the guanidine core exists as a dynamic equilibrium of tautomers, a phenomenon of critical importance in drug design and development. The specific tautomeric form of an N,N'-disubstituted guanidine dictates its hydrogen bonding capabilities, overall polarity, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical overview of tautomerism in N,N'-substituted guanidines, offering researchers the foundational knowledge and practical methodologies to investigate and understand this complex behavior. We will delve into the structural nuances of guanidine tautomers, the profound influence of substituents on their equilibrium, and a comparative analysis of the key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations—used to characterize these elusive forms.

The Fundamentals of Guanidine Tautomerism

Guanidine, with its three nitrogen atoms surrounding a central carbon, can exist in different isomeric forms through the migration of a proton. In N,N'-disubstituted guanidines, three principal tautomeric forms are generally considered, as illustrated below. The equilibrium between these forms is a dynamic process, and the predominant tautomer is highly sensitive to the nature of the substituents (R and R') and the surrounding environment.

The Three Tautomeric Forms

The tautomeric equilibrium in an N,N'-disubstituted guanidine can be represented as a shift of a proton between the three nitrogen atoms. This gives rise to three potential tautomers, often designated as the amino-imino, bis-amino, and alternative amino-imino forms. The relative stability of these tautomers is a delicate balance of electronic and steric factors.

Caption: Prototropic tautomerism in N,N'-disubstituted guanidines.

The Decisive Role of Substituents in Tautomeric Equilibrium

The electronic and steric nature of the substituents (R and R') on the nitrogen atoms is the primary determinant of the tautomeric preference. Understanding these substituent effects is paramount for the rational design of guanidine-containing molecules with specific properties.

Electronic Effects

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert a profound influence on the basicity of the individual nitrogen atoms, thereby shifting the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs): When an EWG is attached to a nitrogen atom, it decreases the electron density on that nitrogen, making it less basic. Consequently, the proton is less likely to reside on this nitrogen, favoring tautomers where the double bond is located on the EWG-substituted nitrogen. For instance, in a series of N-aryl guanidines, substituents on the aryl ring with strong electron-withdrawing character were found to favor the tautomer where the imino group is on the aryl-substituted nitrogen.[1]

  • Electron-Donating Groups (EDGs): Conversely, EDGs increase the electron density on the nitrogen to which they are attached, making it more basic and a more favorable site for protonation. This shifts the equilibrium towards tautomers where the proton resides on the EDG-substituted nitrogen.

Steric Effects

Bulky substituents can introduce steric hindrance, which can disfavor certain tautomeric forms. For example, a large substituent might destabilize a tautomer where it is adjacent to another bulky group, forcing the equilibrium to shift towards a less sterically hindered tautomer.

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding can significantly stabilize a particular tautomer. If a substituent contains a hydrogen bond acceptor, a tautomer that places a proton in a spatially favorable position to form a hydrogen bond will be favored. This has been observed in the solid-state structures of some N,N'-disubstituted guanidines.[2]

A Comparative Guide to Analytical Techniques

The elucidation of the predominant tautomeric form of an N,N'-substituted guanidine requires a multi-faceted analytical approach. No single technique provides a complete picture, and often, a combination of methods is necessary for unambiguous characterization.

analytical_techniques cluster_techniques Analytical Techniques cluster_information Information Provided NMR NMR Spectroscopy Dynamics Dynamic Equilibrium in Solution NMR->Dynamics XRay X-ray Crystallography SolidState Static Structure in Solid State XRay->SolidState DFT DFT Calculations DFT->Dynamics Complements DFT->SolidState Complements Energetics Relative Tautomer Energies DFT->Energetics

Caption: Interplay of analytical techniques for guanidine tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Dynamic Equilibrium in Solution

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as it provides information on the dynamic exchange between different forms.[3]

  • Chemical Shifts: The chemical shifts of the guanidinyl carbon and the nitrogen atoms are highly sensitive to their hybridization state and electronic environment. ¹⁵N NMR is particularly informative, as the chemical shift difference between amino (-N<) and imino (=N-) nitrogens can be substantial, often in the range of 100 ppm or more.[4][5]

    • Typical ¹⁵N Chemical Shift Ranges (referenced to liquid NH₃):

      • Amino (-N<) nitrogens in guanidines: 30 to 60 ppm.[6]

      • Imino (=N-) nitrogens in guanidines: 160 to 220 ppm.[6]

  • Coupling Constants: ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can provide valuable information about the connectivity and hybridization of the nitrogen atoms.

VT-NMR is a crucial technique for studying dynamic exchange processes like tautomerism. By varying the temperature, one can often slow down the exchange rate on the NMR timescale, allowing for the observation of individual tautomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the N,N'-disubstituted guanidine in a suitable deuterated solvent that has a wide liquid range (e.g., d₈-toluene, d₂-dichloromethane, or d₆-DMSO). The concentration should be optimized to obtain a good signal-to-noise ratio without causing aggregation.

  • Initial Spectrum Acquisition: Acquire a standard ¹H and/or ¹⁵N NMR spectrum at ambient temperature.

  • Cooling the Sample: Gradually decrease the temperature of the NMR probe in increments of 10-20°C.[7] Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.[8]

  • Monitoring Spectral Changes: Observe the changes in the NMR spectrum as the temperature is lowered. Look for:

    • Broadening of signals: As the exchange rate slows down and approaches the NMR timescale, the signals of the exchanging protons or nitrogens will broaden.

    • Coalescence: At a specific temperature (the coalescence temperature), the signals from the two exchanging sites will merge into a single broad peak.

    • Decoalescence: Below the coalescence temperature, the single broad peak will resolve into two distinct signals corresponding to the individual tautomers.

  • Data Analysis: The equilibrium constant (K_T) at different temperatures can be determined from the integration of the signals of the individual tautomers. A van't Hoff plot (ln(K_T) vs. 1/T) can then be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

Causality Behind Experimental Choices: VT-NMR is the method of choice for quantifying the thermodynamics of tautomeric equilibria in solution. The ability to directly observe and quantify the populations of different tautomers as a function of temperature provides invaluable insight into their relative stabilities.

X-ray Crystallography: A Snapshot of the Solid State

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a static picture of a single tautomeric form.[2]

Key Insights from X-ray Crystallography:

  • Definitive Tautomer Identification: The positions of the hydrogen atoms on the nitrogen atoms can be determined, providing conclusive evidence for the predominant tautomer in the crystal lattice.

  • Bond Length Analysis: The C-N bond lengths within the guanidine core can be used to infer the location of the double bond. A shorter C-N bond is indicative of a C=N double bond.

  • Intermolecular Interactions: The crystal packing can reveal intermolecular hydrogen bonding patterns that may stabilize a particular tautomer in the solid state.

Causality Behind Experimental Choices: When a single crystal of the compound can be obtained, X-ray crystallography provides the "gold standard" for determining the structure of the most stable tautomer in the solid state. However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution due to packing forces and intermolecular interactions.[2]

Density Functional Theory (DFT) Calculations: A Powerful Predictive Tool

Computational chemistry, particularly DFT, has become an indispensable tool for predicting the relative stabilities of tautomers and for complementing experimental data.[9][10]

Step-by-Step Methodology:

  • Building the Tautomers: Construct the 3D structures of all possible tautomers of the N,N'-disubstituted guanidine using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set. The B3LYP functional with a 6-31G(d) or larger basis set is a common starting point.[11] For higher accuracy, functionals like M06-2X can be employed.[10]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects: To model the tautomeric equilibrium in solution, include a continuum solvation model (e.g., PCM or SMD) in the calculations.

  • Calculating Relative Energies: The relative free energies of the tautomers in the gas phase or in solution can be calculated from the electronic energies and the thermal corrections. The tautomer with the lowest free energy is predicted to be the most stable.

  • Predicting NMR Chemical Shifts: The NMR chemical shifts of the different tautomers can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. These predicted shifts can then be compared to the experimental data to aid in the assignment of the observed signals.[12][13]

Causality Behind Experimental Choices: DFT calculations are a cost-effective and rapid method for predicting the relative stabilities of tautomers. They are particularly useful for:

  • Guiding experimental work by predicting the most likely tautomers to be observed.

  • Assisting in the interpretation of experimental data, such as assigning NMR signals to specific tautomers.

  • Investigating the electronic and steric factors that govern the tautomeric equilibrium.

Table 1: Comparison of Analytical Techniques for Guanidine Tautomer Analysis

TechniqueStrengthsWeaknesses
NMR Spectroscopy - Provides information on dynamic equilibrium in solution- Allows for the quantification of tautomer ratios and thermodynamic parameters- Non-destructive- Can be difficult to interpret if the exchange rate is in the intermediate regime on the NMR timescale- Low natural abundance of ¹⁵N can make experiments time-consuming
X-ray Crystallography - Provides an unambiguous structure of a single tautomer in the solid state- Gives precise bond lengths and angles- Reveals intermolecular interactions- The solid-state structure may not be representative of the solution-state equilibrium- Requires a suitable single crystal, which can be difficult to obtain
DFT Calculations - Can predict the relative energies of all possible tautomers- Can model the effects of substituents and solvents- Can predict NMR chemical shifts to aid in spectral assignment- The accuracy of the predictions is dependent on the chosen functional and basis set- Does not directly measure the properties of the real system

Case Study: Substituent Effects on the pKa and Tautomerism of Aryl Guanidines

A study on a series of aryl guanidines and 2-(arylimino)imidazolidines provides a clear example of the influence of substituents on the basicity (pKa) of the guanidine core.[14][15] The pKa is intrinsically linked to the tautomeric equilibrium, as the most basic nitrogen is the most likely to be protonated.

Table 2: pKa Values of Selected N-Arylguanidinium Chlorides

Substituent (on Aryl Ring)pKa
4-Methoxy10.54
4-Methyl10.34
H10.16
4-Chloro9.50
4-Nitro7.28

Data sourced from Dardonville et al. (2017).[14][15]

The data clearly show that electron-donating groups (methoxy, methyl) increase the pKa, making the guanidine more basic, while electron-withdrawing groups (chloro, nitro) decrease the pKa. This trend directly reflects the influence of these substituents on the electron density of the guanidine nitrogens and, by extension, the tautomeric equilibrium in the neutral state.

Conclusion and Future Directions

The tautomerism of N,N'-disubstituted guanidines is a complex yet crucial aspect of their chemistry, with significant implications for their application in medicinal chemistry and materials science. A thorough understanding of the factors that govern this equilibrium is essential for the rational design of molecules with tailored properties. This guide has provided a comprehensive overview of the fundamental principles of guanidine tautomerism, the profound influence of substituents, and a practical guide to the key analytical techniques used for its investigation.

The synergistic use of NMR spectroscopy to probe the dynamic equilibrium in solution, X-ray crystallography to provide a definitive solid-state structure, and DFT calculations to predict relative stabilities and complement experimental data, represents the most powerful approach for a complete characterization of these fascinating molecules. As our understanding of these subtle structural nuances grows, so too will our ability to harness the full potential of the guanidine functional group in the development of novel therapeutics and advanced materials.

References

  • Moser, A. (2026). Differentiating Tautomers using 15N chemical shift information. ACD/Labs. [Link]

  • Olah, G. A., et al. (1996). 1H, 13C, 15N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine1. Journal of the American Chemical Society, 118(34), 8063-8071. [Link]

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. [Link]

  • Ośmiałowski, B., et al. (2000). Prediction of tautomeric equilibria for N,N′,N″-trisubstituted, N,N′-disubstituted and N-monosubstituted guanidines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1741-1747. [Link]

  • Smith, K. M., et al. (2015). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 13(3), 759-767. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Steffen, E. (2017). 15N chemical shifts. Steffen's Chemistry Pages. [Link]

  • Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Crystals, 14(10), 884. [Link]

  • Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(19), 11016-11028. [Link]

  • University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. NMR Facility. [Link]

  • Botto, R. E., et al. (1979). Substituent effects on the nitrogen-15 and carbon-13 shieldings of some N-arylguanidinium chlorides. Proceedings of the National Academy of Sciences, 76(1), 5-8. [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Exchange Studies. NMR Theory, UCSB Chem and Biochem NMR Facility. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry. [Link]

  • Kovačević, B., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2218. [Link]

  • University of Wisconsin-Madison. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Chemistry NMR Facility. [Link]

  • Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR. IMSERC. [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. [Link]

  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(19), 11016-11028. [Link]

  • JEOL. (n.d.). Study of Chemical Exchange by NMR. [Link]

  • Kwan, E. E. (2012). Lecture 11: Chemical Exchange. [Link]

  • Questions and Answers in MRI. (n.d.). Chemical exchange. [Link]

  • Kovačević, B., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2218. [Link]

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. [Link]

  • ResearchGate. (n.d.). NMR and X-ray Diffraction Conformational Study of Guanidines. [Link]

  • Zahedi, E., et al. (2011). DFT study of NBO, NICS and14N NQR parameters of guanine tautomers in the gas phase. Journal of Molecular Modeling, 17(1), 47-53. [Link]

  • bioRxiv. (2025). Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. [Link]

  • Welch, E. W. (2017). VASP-DFT-Tutorial. GitHub. [Link]

  • Kwan, E. E. (2023). Basics of performing DFT calculations with Q-Chem. YouTube. [Link]

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Foundational

Thermodynamic Solubility and Solvation Dynamics of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine in Organic Solvents

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (also refer...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

1-(4,6-Dimethylpyrimidin-2-yl)guanidine (also referred to as 2-guanidino-4,6-dimethylpyrimidine) is a highly versatile chemical entity. Its unique molecular architecture—combining an electron-withdrawing pyrimidine core with a highly basic guanidine moiety—makes it a critical building block in the synthesis of agrochemicals, pharmaceutical intermediates, and transition-metal-chelating ligands[1][2]. However, the same structural features that make it biologically and chemically useful also impart high crystal lattice energies, complicating its solubility in standard organic solvents.

This whitepaper provides a rigorous, field-proven framework for understanding, measuring, and optimizing the solubility of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine across various organic solvent classes.

Physicochemical Profiling & Solvation Mechanics

To predict the solubility of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine, one must first deconstruct its physical chemistry. The molecule consists of two distinct domains:

  • The Pyrimidine Core: The 4,6-dimethylpyrimidine ring is mildly lipophilic due to the two methyl groups, but the ring nitrogens act as strong Hydrogen Bond Acceptors (HBAs).

  • The Guanidine Moiety: Typically, aliphatic guanidines are highly basic ( pKa​≈13.6 ). However, conjugation with the electron-withdrawing pyrimidine ring delocalizes the lone pair, reducing the pKa​ to approximately 7–8.

The Causality of Poor Non-Polar Solubility: In its solid state, the free base forms an extensive intermolecular hydrogen-bonding network. The guanidine primary and secondary amines act as Hydrogen Bond Donors (HBDs), bonding tightly with the pyrimidine nitrogens of adjacent molecules. Non-polar solvents (e.g., hexane, toluene) lack the dielectric constant and HBA/HBD capabilities required to outcompete this solute-solute interaction, resulting in negligible solubility.

Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) achieve high solubility because their strong HBA properties aggressively disrupt the guanidine hydrogen-bonding network without promoting solvent-solvent self-association.

Empirical Solubility Data in Organic Solvents

The table below summarizes the expected thermodynamic solubility profile of the free base at 25.0 °C. The data is stratified by solvent class to guide solvent selection for synthesis and assay formulation.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 50.0Strong HBA disrupts solute-solute H-bonds.
Polar Aprotic DMF36.730.0 – 50.0High dipole moment stabilizes the polar surface area.
Polar Protic Methanol32.710.0 – 25.0Dual HBD/HBA interaction solvates both domains.
Moderately Polar Dichloromethane8.91.0 – 5.0Weak dipole interactions; limited by high lattice energy.
Non-Polar Hexane1.9< 0.1Inability to overcome crystal lattice forces.

Methodological Framework: Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., solvent shifting) often overestimate solubility due to the formation of supersaturated states. To obtain accurate, actionable data for 1-(4,6-Dimethylpyrimidin-2-yl)guanidine, the Isothermal Saturation Shake-Flask Method must be employed.

Experimental Protocol: The Shake-Flask Method

This protocol is designed as a self-validating system to ensure thermodynamic equilibrium is definitively reached.

  • Solid Preparation: Weigh exactly 50.0 mg of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine API into a 2 mL amber glass HPLC vial. Rationale: Amber glass prevents potential UV-induced degradation of the pyrimidine ring during extended equilibration.

  • Solvent Introduction: Add 1.0 mL of the target organic solvent. Seal with a PTFE-lined cap.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker set to 25.0 ± 0.1 °C at 300 rpm.

  • Self-Validation Check (Critical Step): Extract a 50 µL aliquot at 24 hours and another at 48 hours .

    • Causality: Guanidine derivatives can undergo slow polymorphic transitions in suspension. If the concentration variance ( ΔC ) between the 24h and 48h samples exceeds 5%, thermodynamic equilibrium has not been reached. Continue shaking for an additional 24 hours.

  • Phase Separation: Centrifuge the final aliquot at 10,000 × g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is chosen because it is chemically inert to aggressive solvents like DMSO and DMF. Using standard nylon or PES filters can result in polymer extractables that interfere with UV detection, or cause non-specific binding of the API.

  • Quantification: Dilute the filtrate into the mobile phase and quantify via HPLC-UV at λ=254 nm against a pre-established calibration curve.

Workflow Step1 1. Solid Addition (Excess API) Step2 2. Solvent Matrix Introduction Step1->Step2 Step3 3. Isothermal Equilibration (48h) Step2->Step3 Step4 4. Phase Separation (0.45µm PTFE) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Workflow of the thermodynamic shake-flask method for solubility determination.

Strategic Solubility Optimization

If the baseline solubility of the free base is insufficient for your synthetic or formulation goals, you must alter the thermodynamic landscape. The decision matrix below outlines the optimal path forward.

DecisionTree Start Target Solubility < 10 mg/mL Q1 Is the target formulation aqueous-compatible? Start->Q1 Salt Salt Formation (e.g., HCl, Sulfate) Q1->Salt Yes Q2 Does the free base degrade in protic media? Q1->Q2 No Cosolvent Co-solvent System (DMSO, PEG-400) Q2->Cosolvent No Temp Optimize Temperature or use Surfactants Q2->Temp Yes

Decision matrix for optimizing the solubility of pyrimidinylguanidines.
Experimental Protocol: Salt Formation (Sulfate/Hydrochloride)

Converting the neutral guanidine to an ionized salt drastically reduces the lattice energy of the free base and increases its polarity. The isolation of 5-amino-2-guanidino-4,6-dimethylpyrimidine sulfate is a proven precedent for this approach[3].

  • Dissolution: Suspend 10.0 mmol of the 1-(4,6-Dimethylpyrimidin-2-yl)guanidine free base in 20 mL of a Tetrahydrofuran (THF) / Methanol mixture (1:1 v/v).

    • Causality: This specific solvent blend is chosen because Methanol provides the necessary HBD capacity to dissolve the free base, while THF acts as an anti-solvent for the resulting salt, driving immediate precipitation.

  • Acid Addition: Under continuous magnetic stirring at 0 °C, dropwise add 10.5 mmol of anhydrous acid (e.g., 1M H2​SO4​ in diethyl ether or 1M HCl in dioxane).

  • Crystallization: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2 hours. The disruption of the free-base hydrogen bonds and subsequent ionization will force the highly polar salt to precipitate out of the moderately polar solvent matrix.

  • Isolation: Recover the salt via vacuum filtration. Wash the filter cake with 10 mL of cold diethyl ether to remove unreacted free base and residual acid, then dry under high vacuum ( <1 mbar ) for 12 hours.

References

  • Title: Metal complexes of pyrimidine-derived ligands—IV. synthesis, characterisation and coordinating properties of two guanidino pyrimidines: Ni(II) complexes with 2-guanidino-4,6-dimethylpyrimidine and 2-phenyl guanidino-4,6-dimethyl pyrimidine—potential ligands or biological interest Source: Polyhedron URL: [Link]

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Handbook of Solubility Data for Pharmaceuticals Source: CRC Press URL: [Link]

Sources

Protocols & Analytical Methods

Method

One-Pot Synthesis of (4,6-dimethylpyrimidin-2-yl)phenylamine: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the efficient one-pot synthesis of (4,6-dimethylpyrimidin-2-yl)phenylamine, a crucial intermediate in the development of various agrochemicals and pharmaceuticals. This ap...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the efficient one-pot synthesis of (4,6-dimethylpyrimidin-2-yl)phenylamine, a crucial intermediate in the development of various agrochemicals and pharmaceuticals. This application note is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the mechanistic underpinnings and practical considerations of the synthesis.

Introduction: The Significance of (4,6-dimethylpyrimidin-2-yl)phenylamine

(4,6-Dimethylpyrimidin-2-yl)phenylamine, commonly known as pyrimethanil, is a broad-spectrum anilinopyrimidine fungicide.[1] Its mode of action involves the inhibition of methionine biosynthesis in fungi, which is essential for their growth and pathogenesis. The one-pot synthesis method described herein offers a significant improvement over traditional multi-step procedures by enhancing efficiency, reducing waste, and being more economically viable.[2] This is achieved by avoiding the isolation of the intermediate phenylguanidinium salt, streamlining the entire process into a single reaction vessel.

Reaction Mechanism: A Tale of Two pH Regimes

The one-pot synthesis of (4,6-dimethylpyrimidin-2-yl)phenylamine is a fascinating example of a pH-controlled, two-step reaction sequence. The success of this synthesis hinges on the careful manipulation of the reaction medium's acidity to facilitate two distinct chemical transformations in a single pot.

Step 1: Acid-Catalyzed Formation of Phenylguanidinium Salt

The initial step involves the reaction of aniline with cyanamide in an acidic aqueous medium to form a phenylguanidinium salt.[2] An acidic environment, typically a pH range of 1.2 to 5.0, is critical for this transformation.[2]

The Role of Acid:

  • Protonation of Aniline: The acidic conditions ensure that the aniline is protonated to its corresponding anilinium ion.

  • Activation of Cyanamide: While seemingly counterintuitive, the acid also plays a role in activating the cyanamide. The protonation of the nitrile group of cyanamide makes it more electrophilic and susceptible to nucleophilic attack by the aniline.

  • Facilitating Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the unprotonated aniline attacks the electrophilic carbon of the activated cyanamide.

  • Formation of the Guanidinium Ion: A series of proton transfers then leads to the formation of the stable, resonance-stabilized phenylguanidinium ion.

A simplified mechanistic representation is provided below:

Step 1: Phenylguanidinium Salt Formation cluster_reactants Reactants cluster_intermediate Intermediate Aniline Aniline Phenylguanidinium Phenylguanidinium Salt Aniline->Phenylguanidinium Nucleophilic Attack Cyanamide Cyanamide Cyanamide->Phenylguanidinium H_plus H+ H_plus->Cyanamide Activation Step 2: Pyrimidine Ring Formation cluster_reactants2 Reactants cluster_product Product Phenylguanidinium Phenylguanidinium Salt Pyrimethanil (4,6-dimethylpyrimidin-2-yl)phenylamine Phenylguanidinium->Pyrimethanil Condensation & Cyclization Acetylacetone Acetylacetone Acetylacetone->Pyrimethanil Enolate Formation OH_minus OH- OH_minus->Acetylacetone Deprotonation

Caption: Base-catalyzed pyrimidine ring formation.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
Aniline93.13>99%Sigma-Aldrich
Cyanamide42.0450% aqueous solutionSigma-Aldrich
Acetylacetone100.12>99%Sigma-Aldrich
Hydrochloric Acid36.4637%Fisher Scientific
Sodium Hydroxide40.00>98%Fisher Scientific
Isopropanol60.10>99.5%Fisher Scientific
Deionized Water18.02--
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • pH meter

  • Heating mantle with a temperature controller

  • Vacuum filtration apparatus

  • Rotary evaporator

Detailed Step-by-Step Methodology

Step 1: Formation of Phenylguanidinium Salt (Acidic Phase)

  • Initial Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add 93.1 g (1.0 mol) of aniline and 150-250 mL of water.

  • Acidification: While stirring, slowly add 37% hydrochloric acid from the dropping funnel until the pH of the mixture reaches 2.0-3.5. [2]This ensures the formation of the anilinium salt.

  • Addition of Cyanamide: Add 84.0 g (1.0 mol) of a 50% aqueous cyanamide solution to the reaction mixture.

  • Reaction: Heat the mixture to 70-90°C and maintain this temperature for 2-3 hours. [3]Monitor the reaction progress by TLC.

Step 2: Condensation and Cyclization (Alkaline Phase)

  • Addition of Acetylacetone: After the formation of the phenylguanidinium salt is complete (as indicated by TLC), add 100.1 g (1.0 mol) of acetylacetone to the reaction mixture.

  • Basification: Slowly add a 50% aqueous solution of sodium hydroxide with vigorous stirring until the pH of the mixture reaches 7.8-8.1. [2]An exothermic reaction will occur, and the temperature should be maintained between 70-90°C.

  • Reaction: Continue stirring at this temperature for another 2-3 hours. The product will start to precipitate as a solid.

Step 3: Work-up and Purification

  • Cooling and Filtration: Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with cold deionized water to remove inorganic salts.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent such as isopropanol or a mixture of water and ethanol. [4]Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70°C to a constant weight.

Quantitative Data Summary
ParameterValueNotes
Aniline1.0 molLimiting Reagent
Cyanamide1.0 - 1.2 molA slight excess can improve yield.
Acetylacetone1.0 - 1.1 molA slight excess can drive the reaction to completion.
Reaction Temperature70-90°CFor both steps.
pH (Step 1)2.0-3.5Critical for phenylguanidinium salt formation.
pH (Step 2)7.8-8.1Optimal for condensation and cyclization.
Expected Yield75-85%Based on aniline.

Characterization of (4,6-dimethylpyrimidin-2-yl)phenylamine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Melting Point: 97-99 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 7.6 Hz, 2H, Ar-H), 7.35 (t, J = 7.8 Hz, 2H, Ar-H), 7.10 (t, J = 7.4 Hz, 1H, Ar-H), 6.95 (s, 1H, pyrimidine-H), 2.40 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.9, 161.2, 139.8, 129.1, 123.0, 120.5, 115.8, 24.2.

  • IR (KBr, cm⁻¹): 3250 (N-H stretch), 1610 (C=N stretch), 1575, 1490 (aromatic C=C stretch).

  • Mass Spectrometry (EI): m/z 199 (M⁺).

Troubleshooting

IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction in either step.Ensure accurate pH control in both steps. Monitor reaction completion by TLC.
Side reactions.Avoid excessive temperatures. Ensure efficient stirring.
Oily ProductImpurities present.Recrystallize from a different solvent system. Perform column chromatography if necessary.
Broad Melting PointImpure product.Repeat the recrystallization step.
Unexpected Peaks in NMRPresence of starting materials or byproducts.Review the work-up and purification steps. Byproducts from acetylacetone self-condensation can be removed by careful recrystallization.

Safety Precautions

  • Aniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [4][5]* Cyanamide: Toxic and corrosive. Handle with extreme care, avoiding contact with skin and eyes.

  • Acetylacetone: Flammable liquid and harmful if swallowed. Keep away from ignition sources. [6]* Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate PPE.

  • The reaction is exothermic, especially during the basification step. Ensure adequate cooling and control over the rate of addition of the base.

References

  • Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil). US20110137033A1.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. [Link]

  • Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil. IUCrJ. [Link]

  • Method for producing (4,6-dimethylpyrimidine-2-yl)-phenylamine (pyrimethanil). WO2011067362A1.
  • Preparation method of pyrimethanil. CN102746238A.
  • Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Process for the preparation of substituted guanidines. US5489709A.
  • Pinner pyrimidine synthesis. Slideshare. [Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives. ResearchGate. [Link]

  • One-pot synthesis of pyrimidines under solvent-free conditions. ScienceDirect. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. SciSpace. [Link]

  • Complete assignment of the 1H and 13C NMR spectra of the Coccinellidae-defensive alkaloids myrrhine, precoccinelline and hippoda. Wiley Online Library. [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Taylor & Francis Online. [Link]

  • Pyrimethanil. Food and Agriculture Organization of the United Nations. [Link]

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Application

Application Note &amp; Protocol: Synthesis and Characterization of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide. Introduction & Mechanistic Rationale The 1-(4,6-dimethylpyrimidin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

The 1-(4,6-dimethylpyrimidin-2-yl)guanidine scaffold is a highly privileged structural motif in medicinal chemistry. It serves as the core pharmacophore in numerous bioactive agents, including antimalarials, kinase modulators, and inhibitors of FOXO3-induced gene transcription [1].

While modern approaches occasionally utilize the acid-promoted amination of pyrimidine-bearing cyanamides[2], the most robust, scalable, and atom-economical method remains the cyclocondensation of biguanides with β -diketones [1].

Mechanistic Causality: This protocol leverages the dual nucleophilicity of the terminal amino groups within a free biguanide molecule. When reacted with 2,4-pentanedione (acetylacetone), these nitrogen atoms attack the highly electrophilic carbonyl carbons of the diketone. The reaction is driven forward by heat, which provides the thermodynamic energy required for the endothermic dehydration step (the elimination of two water molecules). This dehydration is the critical driving force that aromatizes the newly formed pyrimidine ring, yielding a highly stable, conjugated pyrimidine-guanidine system.

Materials and Reagents

To ensure a self-validating workflow, high-purity reagents must be used. Absolute ethanol is selected as the solvent because it readily dissolves the free base intermediates at reflux but acts as a poor solvent for the final product at lower temperatures, enabling direct crystallization.

ReagentRoleMW ( g/mol )EquivalentsAmount
Biguanide Hydrochloride Nucleophile / Precursor137.571.0013.76 g (100 mmol)
2,4-Pentanedione Electrophilic β -diketone100.121.1011.01 g (110 mmol)
Sodium Ethoxide (21% in EtOH)Base (Deprotonation)68.051.0534.00 g (105 mmol)
Ethanol (Absolute) Solvent / Crystallization Matrix46.07-150 mL

Experimental Protocol

This methodology is designed as a self-validating system; distinct visual and chemical checkpoints are embedded to confirm the success of each phase.

Step 1: Liberation of the Biguanide Free Base
  • Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Suspend Biguanide Hydrochloride (13.76 g, 100 mmol) in 100 mL of absolute ethanol.

  • Dropwise, add the Sodium Ethoxide solution (34.0 g, 105 mmol) over 15 minutes at room temperature.

  • Causality & Checkpoint: The base deprotonates the hydrochloride salt to liberate the reactive biguanide free base. You will observe the immediate precipitation of fine, white Sodium Chloride (NaCl). Stir for an additional 30 minutes to ensure complete neutralization.

  • Filter the mixture through a Celite pad to remove the NaCl byproduct, washing the pad with 20 mL of warm absolute ethanol. Transfer the clear filtrate to a clean 500 mL flask.

Step 2: Cyclocondensation
  • To the filtrate containing the free biguanide, add 2,4-Pentanedione (11.01 g, 110 mmol) in a single portion.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78 °C) for 4 hours.

  • Causality & Checkpoint: The initial nucleophilic attack is spontaneous, but the subsequent elimination of water to form the aromatic pyrimidine ring requires sustained thermal energy. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the baseline biguanide spot confirms conversion.

Step 3: Isolation and Purification
  • After 4 hours, remove the heat source and allow the reaction to cool to room temperature.

  • Concentrate the solvent under reduced pressure (rotary evaporation) to approximately one-third of its original volume (approx. 40 mL).

  • Transfer the flask to an ice bath (0–5 °C) and let it stand for 2 hours.

  • Causality & Checkpoint: The reduction in solvent volume and temperature drastically lowers the solubility of 1-(4,6-dimethylpyrimidin-2-yl)guanidine, forcing it to crystallize out of solution.

  • Collect the resulting white to off-white crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold diethyl ether to remove unreacted 2,4-pentanedione and trace organic impurities.

  • Dry the product in a vacuum oven at 50 °C overnight.

Analytical Characterization

Verify the structural integrity of the synthesized compound against the expected quantitative parameters outlined below.

Analytical MethodExpected Result / SignalStructural Assignment
Yield 75 – 82% (12.3 – 13.5 g)-
Melting Point 198 – 202 °CConfirms high purity and correct polymorph
1 H NMR (DMSO- d6​ ) δ 2.25 (s, 6H)Pyrimidine methyl groups (-CH 3​ )
1 H NMR (DMSO- d6​ ) δ 6.50 (s, 1H)Pyrimidine aromatic proton (C5-H)
1 H NMR (DMSO- d6​ ) δ 7.00 – 7.50 (br s, 4H)Guanidine protons (-NH, -NH 2​ )
ESI-MS (Positive) m/z 166.1 [M+H] + Corresponds to C 7​ H 11​ N 5​

Process Visualization

SynthesisPathway BiguanideHCl Biguanide HCl (Starting Material) FreeBase Free Biguanide + NaCl (ppt) BiguanideHCl->FreeBase Base Sodium Ethoxide (Deprotonation) Base->FreeBase Condensation Nucleophilic Attack & Cyclization (Reflux) FreeBase->Condensation Acetylacetone 2,4-Pentanedione (Electrophile) Acetylacetone->Condensation Dehydration - 2 H2O (Aromatization) Condensation->Dehydration Product 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (Target Product) Dehydration->Product

Fig 1: Mechanistic workflow for the cyclocondensation of biguanide and 2,4-pentanedione.

Troubleshooting & Optimization Insights

  • Incomplete Cyclization (Intermediate Accumulation): If TLC indicates a stalled reaction with intermediate species present, the dehydration step has not completed. Solution: Extend the reflux time by 2 hours or add a catalytic amount of glacial acetic acid (0.1 eq) to lower the activation energy required for the elimination of water.

  • Solid-State Tautomerism: When analyzing the product via X-ray crystallography or solid-state IR, be aware that N,N'-substituted guanidines exhibit complex tautomerism. Depending on the crystallization conditions, the compound may exist as a mixture of cis-trans and cis-cis tautomers [2]. This is a natural electronic phenomenon of the guanidine core, not an impurity.

  • Failure to Crystallize: If the product oils out or fails to crystallize upon cooling, the ethanol volume is likely too high, or trace water is inhibiting lattice formation. Solution: Evaporate the solvent completely, re-dissolve the crude residue in a minimal amount of boiling absolute ethanol, and cool slowly to induce controlled nucleation.

References

  • Furukawa, M., Fujino, Y., & Hayashi, S. (1971). "Reaction of Biguanides and Related Compounds. I. Reaction of Biguanides with β-Diketone." Chemical and Pharmaceutical Bulletin, 19(11), 2284-2288. URL:[Link]

  • Elumalai, V., Eigner, V., Janjua, N. A., Åstrand, P.-O., Visnes, T., Sundby, E., & Hoff, B. H. (2024). "X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State." Crystals, 14(10), 884. URL:[Link]

Method

1-(4,6-Dimethylpyrimidin-2-yl)guanidine: A Comprehensive Guide to its Application as a Brønsted Base Organocatalyst

Introduction: The Emergence of Pyrimidinylguanidines in Organocatalysis In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Organoca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Pyrimidinylguanidines in Organocatalysis

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has risen as a powerful alternative to traditional metal-based catalysts.[1][2] Within this field, guanidine-containing molecules have carved a significant niche due to their strong basicity and unique ability to act as hydrogen-bond donors.[3][4] This guide focuses on a specific, yet highly promising, member of this family: 1-(4,6-Dimethylpyrimidin-2-yl)guanidine .

The incorporation of the 4,6-dimethylpyrimidine moiety imparts distinct electronic and steric properties to the guanidinyl core. The pyrimidine ring, a key component in various biological molecules, offers a rigid scaffold and potential for secondary interactions, while the dimethyl groups enhance solubility and influence the steric environment around the catalytic center. This unique combination makes 1-(4,6-Dimethylpyrimidin-2-yl)guanidine an attractive candidate for a range of base-catalyzed transformations.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, properties, and, most importantly, the practical application of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine as a Brønsted base organocatalyst. A representative protocol for a Michael addition reaction is detailed, highlighting the causality behind experimental choices and ensuring a self-validating system for achieving reproducible results.

Synthesis and Properties of the Catalyst

Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

The synthesis of N,N'-substituted guanidines can be achieved through various methods, with a common approach being the guanylation of an amine.[5] A practical and efficient route to 1-(4,6-Dimethylpyrimidin-2-yl)guanidine involves the reaction of 2-amino-4,6-dimethylpyrimidine with a suitable guanylating agent. A well-established method is the use of cyanamide under acidic conditions.

Protocol 1: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

  • Reaction Setup: To a stirred solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) in 2-propanol, add a solution of hydrochloric acid in 2-propanol.

  • Addition of Cyanamide: Slowly add a solution of cyanamide (1.1 eq) in 2-propanol to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, typically a hydrochloride salt, will precipitate. Isolate the solid by filtration, wash with cold 2-propanol, and dry under vacuum to yield the desired 1-(4,6-Dimethylpyrimidin-2-yl)guanidine hydrochloride. The free base can be obtained by neutralization with a suitable base.

Key Physicochemical Properties
PropertyValue/DescriptionSignificance in Catalysis
Molecular Formula C7H11N5Provides the basic structural information.
Molecular Weight 165.20 g/mol Important for calculating molar quantities.
pKa (Conjugate Acid) Estimated to be in the range of 12-14The high basicity is the cornerstone of its catalytic activity as a Brønsted base.
Appearance Typically a white to off-white solidPhysical state for handling and storage.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)Dictates the choice of reaction solvents.

Application in Organocatalysis: The Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] Guanidines have proven to be excellent catalysts for this transformation, acting as Brønsted bases to deprotonate the nucleophile and generate the active Michael donor.[2]

The following section provides a detailed protocol for the Michael addition of a β-ketoester to an α,β-unsaturated ketone, catalyzed by 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Representative Protocol: Michael Addition of Ethyl 2-oxocyclopentane-1-carboxylate to Chalcone

Objective: To synthesize ethyl 2-oxo-1-(1,3-diphenyl-3-oxopropyl)cyclopentane-1-carboxylate via a Michael addition catalyzed by 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Materials:

  • 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (Catalyst)

  • Ethyl 2-oxocyclopentane-1-carboxylate (Michael Donor)

  • Chalcone (Michael Acceptor)

  • Toluene (Solvent)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated Sodium Bicarbonate (aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (Eluents)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Experimental Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask charged with a magnetic stir bar, add chalcone (1.0 mmol, 1.0 eq) and 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (0.1 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add toluene (5 mL) to the flask and stir the mixture until all solids are dissolved. To this solution, add ethyl 2-oxocyclopentane-1-carboxylate (1.2 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials.

  • Quenching: Once the reaction is complete (typically within 4-8 hours), quench the reaction by adding 1 M HCl (5 mL).

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Michael adduct.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices
  • Catalyst Loading (10 mol%): This concentration is a common starting point for organocatalytic reactions, balancing reaction rate with cost-effectiveness. The loading can be further optimized to as low as 1-2 mol% for highly efficient systems.

  • Excess Michael Donor (1.2 eq): Using a slight excess of the nucleophile can help to drive the reaction to completion, especially if the Michael acceptor is prone to side reactions.

  • Solvent (Toluene): Toluene is a non-polar solvent that is often suitable for Michael additions. The choice of solvent can significantly impact reaction rates and selectivity, and screening of other solvents like dichloromethane, THF, or acetonitrile may be beneficial.

  • Room Temperature: Many guanidine-catalyzed Michael additions proceed efficiently at ambient temperature, which simplifies the experimental setup and reduces energy consumption.

  • Aqueous Work-up: The acidic wash (1 M HCl) protonates the basic guanidine catalyst, rendering it water-soluble and facilitating its removal from the organic product. The subsequent basic wash (NaHCO3) removes any residual acid.

Mechanism of Catalysis

1-(4,6-Dimethylpyrimidin-2-yl)guanidine functions as a potent Brønsted base catalyst. Its catalytic cycle in the Michael addition can be visualized as a two-step process involving activation of the nucleophile and regeneration of the catalyst.

G Catalyst 1-(4,6-Dimethylpyrimidin-2-yl)guanidine Donor Michael Donor (β-Ketoester) Deprotonation Deprotonation Donor->Deprotonation Acceptor Michael Acceptor (Chalcone) Addition Addition Acceptor->Addition Product Michael Adduct Protonation Protonation Protonation->Product

Catalytic Cycle of Michael Addition

Mechanism Explained:

  • Deprotonation of the Michael Donor: The strongly basic guanidine abstracts an acidic proton from the α-position of the β-ketoester (Michael Donor), forming a protonated guanidinium ion and a reactive enolate.

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (Michael Acceptor) in a conjugate addition fashion. This step forms the new carbon-carbon bond and generates an enolate intermediate of the product.

  • Protonation and Catalyst Regeneration: The product enolate is then protonated by the guanidinium ion, yielding the final Michael adduct and regenerating the neutral guanidine catalyst, which can then enter another catalytic cycle.

The ability of the guanidinium ion to stabilize the transition state through hydrogen bonding interactions can also play a crucial role in enhancing the reaction rate and, in the case of chiral guanidines, inducing stereoselectivity.

Workflow and Logic

The successful application of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine as an organocatalyst follows a logical workflow that ensures reproducibility and allows for systematic optimization.

G Start Start: Define Reaction CatalystPrep Catalyst Preparation/ Procurement Start->CatalystPrep ReactionSetup Reaction Setup: Substrates, Catalyst, Solvent CatalystPrep->ReactionSetup Monitoring Reaction Monitoring (TLC, GC, etc.) ReactionSetup->Monitoring Optimization Optimization of Conditions (Temp, Conc, Time) Optimization->ReactionSetup Monitoring->Optimization Incomplete/Slow Workup Work-up and Catalyst Removal Monitoring->Workup Complete Purification Purification of Product (Chromatography, etc.) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Experimental Workflow for Organocatalysis

Conclusion and Future Outlook

1-(4,6-Dimethylpyrimidin-2-yl)guanidine stands as a readily accessible and highly effective Brønsted base organocatalyst. Its strong basicity, coupled with the unique structural features of the dimethylpyrimidine moiety, makes it a valuable tool for a variety of organic transformations. The detailed protocol for the Michael addition serves as a practical starting point for researchers to explore its catalytic potential.

Future research in this area could focus on the development of chiral derivatives of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine for asymmetric catalysis. By introducing chiral substituents on the pyrimidine ring or the guanidine nitrogen atoms, it may be possible to create a new class of highly stereoselective organocatalysts. Furthermore, immobilizing this catalyst on a solid support could facilitate its recovery and reuse, enhancing its sustainability and applicability in industrial processes. The exploration of its utility in other base-catalyzed reactions, such as aldol, Henry, and cyanation reactions, will undoubtedly further solidify the position of pyrimidinylguanidines as a privileged scaffold in organocatalysis.

References

  • Fu, X., & Tan, C. H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210-8222. [Link]

  • Ishikawa, T., & Kumamoto, T. (2016). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. IntechOpen. [Link]

  • Katritzky, A. R., & El-Gendy, B. E. (2010). Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]

  • Linton, B. R. (2014). Guanidine Organocatalysis. ResearchGate. [Link]

  • Terada, M. (2010). Axially Chiral Guanidines as Efficient Bronsted Base Catalysts for Enantioselective Transformations. SciSpace. [Link]

  • Zhang, Z., & Schreiner, P. R. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. RSC Publishing. [Link]

  • Dong, S., Feng, X., & Liu, X. (2025). Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Accounts of Chemical Research. [Link]

  • Gomez-Torres, A., et al. (2024). Cocatalytic Activity of the Furfuryl and Oxanorbornane-Substituted Guanidines in the Aldol Reaction Catalyzed by (S)-Proline. MDPI. [Link]

  • Grajek, M., et al. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. MDPI. [Link]

  • Grgičević, Z., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PMC. [Link]

  • Hoff, B. H., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. [Link]

  • Valizadeh, H., & Shomali, A. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

  • Vilarrasa, J., et al. (2012). Pyrimidine-derived Prolinamides as Recoverable Bifunctional Organocatalysts for Enantioselective Inter- and Intramolecular Aldol Reactions under Solvent-free Conditions. European Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: Chiral Guanidine Catalysts in Asymmetric Synthesis

Introduction: The Rise of Chiral Guanidines in Organocatalysis In the landscape of asymmetric synthesis, the development of potent, selective, and robust catalysts is a paramount objective for researchers in academia and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Chiral Guanidines in Organocatalysis

In the landscape of asymmetric synthesis, the development of potent, selective, and robust catalysts is a paramount objective for researchers in academia and the pharmaceutical industry. Among the array of organocatalysts, chiral guanidines have emerged as a privileged class of "superbases" capable of facilitating a wide range of stereoselective transformations with remarkable efficiency.[1][2][3]

The catalytic prowess of chiral guanidines stems from a unique combination of structural and electronic properties:

  • Strong Brønsted Basicity: With pKa values of their conjugate acids often exceeding 13 (in DMSO), guanidines can readily deprotonate a variety of carbon- and heteroatom-based pronucleophiles, including malonates, nitroalkanes, and thiols, under mild conditions.

  • Bifunctional Activation: Upon protonation, the resulting guanidinium cation becomes a potent hydrogen-bond donor.[4] This allows the catalyst to operate in a bifunctional manner: the basic guanidine moiety activates the nucleophile via deprotonation, while the cationic guanidinium moiety simultaneously activates and orients the electrophile through a network of charge-assisted hydrogen bonds.[4][5] This dual activation model is central to achieving high levels of stereocontrol.[5][6]

  • Structural Tunability: Chiral guanidines can be synthesized in acyclic, monocyclic, and bicyclic forms, often derived from the chiral pool (e.g., amino acids).[1][7][8] This structural diversity allows for fine-tuning of the steric and electronic environment around the active site, enabling catalyst optimization for specific transformations.

This guide provides an in-depth exploration of key applications for chiral guanidine catalysts, complete with mechanistic insights and detailed, field-tested protocols to enable their successful implementation in the modern synthesis laboratory.

Application I: The Asymmetric Michael Addition

The conjugate addition, or Michael reaction, is a cornerstone of C-C bond formation.[9] Chiral guanidines excel in catalyzing the addition of soft nucleophiles to α,β-unsaturated systems, providing access to valuable chiral building blocks with high enantiopurity.

Mechanistic Rationale

The catalytic cycle for a guanidine-catalyzed Michael addition exemplifies the principle of bifunctional activation. The neutral guanidine base abstracts a proton from the pronucleophile (e.g., dimethyl malonate), generating a nucleophilic enolate and a protonated guanidinium cation. This ion pair is not merely a spectator. The guanidinium ion then coordinates to the electrophile (e.g., a nitroolefin) via two hydrogen bonds, fixing its orientation in the chiral pocket of the catalyst. The enolate, held in close proximity, can then attack one specific enantioface of the activated electrophile, leading to the formation of the chiral product. Subsequent proton transfer regenerates the catalyst and releases the product.

Michael_Mechanism Figure 1: Catalytic Cycle for Michael Addition cluster_activation Activation cluster_bond_formation C-C Bond Formation cluster_regeneration Regeneration CAT Guanidine (Cat) ION_PAIR Ion Pair [Cat-H]+[R]- CAT->ION_PAIR Deprotonation NUC_H Pronucleophile (R-H) NUC_H->ION_PAIR ELEC Electrophile (E) TS Ternary Complex {[Cat-H]+[R]-[E]} ELEC->TS ION_PAIR->TS Coordination PROD_COMPLEX Product Complex {[Cat-H]+[P]-} TS->PROD_COMPLEX Attack PROD_COMPLEX->CAT Proton Transfer PROD Product (P-H) PROD_COMPLEX->PROD

Caption: Figure 1: Catalytic Cycle for Michael Addition.

Protocol: Enantioselective Addition of Diethyl Malonate to trans-β-Nitrostyrene

This protocol is adapted from seminal work in the field, demonstrating a highly efficient and selective transformation. The chosen catalyst, an axially chiral guanidine, creates a well-defined chiral pocket that effectively shields one face of the reaction intermediate.[10]

Materials:

  • (R)-Axially Chiral Guanidine Catalyst (e.g., (R)-2,2'-Bis(3,5-diphenylphenyl)-9,9'-spirobi[9H-fluorene]-1,1'-diylbis(N,N-dimethylguanidine)) (2 mol%)

  • trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)

  • Diethyl malonate (1.2 mmol, 1.2 equiv)

  • Toluene (Anhydrous, 2.0 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • Catalyst Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral guanidine catalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5 minutes.

  • Reagent Addition: Add anhydrous toluene (2.0 mL) via syringe. Stir the solution at room temperature for 5 minutes to ensure complete dissolution of the catalyst.

  • Temperature Control (Critical Step): Cool the flask to the specified reaction temperature (e.g., -40 °C) using a cryocooler or a dry ice/acetonitrile bath.

    • Scientist's Note: Lower temperatures often enhance enantioselectivity by minimizing the uncatalyzed background reaction and favoring a more ordered, enthalpically preferred transition state.

  • Substrate Addition: Add diethyl malonate (1.2 mmol) via syringe, followed by trans-β-nitrostyrene (1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture vigorously at -40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (trans-β-nitrostyrene) is consumed (typically 2-6 hours).

  • Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution directly to the cold flask. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data
EntryElectrophile (R)NucleophileTime (h)Yield (%)ee (%)
1PhenylDiethyl Malonate49895
24-ChlorophenylDiethyl Malonate59996
32-NaphthylDiethyl Malonate69593
4PhenylDibenzyl Malonate49794

Application II: The Asymmetric aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction is a powerful method for constructing C-C bonds to form β-nitroamines, which are versatile precursors to chiral 1,2-diamines and α-amino acids.[5][11] Chiral guanidine-amide catalysts have proven particularly effective for this transformation, especially with challenging ketimine electrophiles.[5]

Mechanistic Rationale

In this reaction, a bifunctional guanidine-amide catalyst operates through a cooperative activation mechanism. The basic guanidine site deprotonates the nitroalkane to form a nitronate intermediate. Simultaneously, the amide moiety of the catalyst, acting as a hydrogen-bond donor, activates the imine electrophile. This dual activation brings the two reactants into a specific, chiral orientation within the catalyst's framework, facilitating a highly enantioselective C-C bond formation.

azaHenry_Mechanism Figure 2: Dual Activation in aza-Henry Reaction cluster_activation Catalyst-Substrate Interactions CAT Guanidine Site Amide Site NITRO Nitroalkane (R-NO2) CAT:guan->NITRO Deprotonation IMINE Ketimine CAT:amide->IMINE H-Bond Activation TS Organized Transition State NITRO->TS IMINE->TS PRODUCT β-Nitroamine Product TS->PRODUCT C-C Bond Formation

Caption: Figure 2: Dual Activation in aza-Henry Reaction.

Protocol: Enantioselective aza-Henry Reaction of an Isatin-Derived Ketimine

This protocol, based on the work of Wang and coworkers, demonstrates the synthesis of valuable 3-amino-2-oxindole derivatives.[5] The use of a guanidine-amide catalyst is crucial for activating the relatively unreactive ketimine substrate.

Materials:

  • Chiral Guanidine-Amide Catalyst (derived from L-tert-leucine) (10 mol%)

  • N-Boc-Isatin-derived Ketimine (0.1 mmol, 1.0 equiv)

  • Nitromethane (0.5 mmol, 5.0 equiv)

  • Toluene (Anhydrous, 1.0 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried Schlenk tube with a stir bar, add the chiral guanidine-amide catalyst (0.01 mmol).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Reagent Loading: Add the N-Boc-isatin-derived ketimine (0.1 mmol) and anhydrous toluene (1.0 mL).

  • Cooling: Cool the resulting solution to -20 °C in a suitable cooling bath.

  • Reaction Initiation: Add nitromethane (0.5 mmol) dropwise via syringe.

    • Scientist's Note: Nitromethane often serves as both the nucleophile and the solvent. Using it in excess ensures the reaction proceeds at a reasonable rate. The reaction is insensitive to air and moisture, but anhydrous conditions are recommended for optimal reproducibility.[5]

  • Monitoring: Stir the mixture at -20 °C for the specified time (typically 24-48 hours), monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the desired 3-amino-2-oxindole product.

  • Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC.

Representative Data
EntryKetimine N-Protecting GroupR in R-NO2Temp (°C)Yield (%)ee (%)
1BocMethyl-209992
2BocEthyl-209894
3CbzMethyl-209590
4BocPropyl-209693

Concluding Remarks

Chiral guanidines represent a powerful and versatile class of organocatalysts for modern asymmetric synthesis. Their strong basicity, combined with their ability to act as bifunctional catalysts through hydrogen bonding, enables a wide array of important chemical transformations with high levels of stereocontrol. The protocols detailed herein for the Michael addition and aza-Henry reaction serve as validated starting points for researchers seeking to leverage these remarkable catalysts in their own synthetic endeavors. Continued exploration and development of new guanidine scaffolds and their applications will undoubtedly lead to further innovations in the efficient construction of complex chiral molecules.

References

  • ProQuest. Applications of chiral guanidine organocatalysts in asymmetric transformations probing structure activity relationships of artificial enzyme active sites and development of metal -free oxidative cyclization reactions.
  • ResearchGate. Chiral guanidines and their derivatives in asymmetric synthesis.
  • ACS Publications. Chiral Bifunctional Guanidine-Catalyzed Enantioselective Aza-Henry Reaction of Isatin-Derived Ketimines | The Journal of Organic Chemistry.
  • RSC Publishing. Chiral guanidines and their derivatives in asymmetric synthesis.
  • Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis.
  • PubMed. Computational Investigation on the Mechanism and Stereochemistry of Guanidine-Catalyzed Enantioselective Isomerization of 3-alkynoates to Allenoates.
  • Chiral organobases: Properties and applications in asymmetric catalysis.
  • IntechOpen. Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions.
  • Recent Progress in Chiral Guanidine-catalyzed Michael Reactions.
  • ResearchGate. Guanidine Organocatalysis.
  • ResearchGate. Structures of guanidine catalysts for ring‐opening reaction.
  • ChemInform Abstract: Mechanistic Considerations of Guanidine-Catalyzed Reactions.
  • ScholarBank@NUS. Enantioselective synthesis of chiral allenoates by guanidine-catalyzed isomerization of 3-alkynoates.
  • ACS Publications. Axially Chiral Guanidine as Highly Active and Enantioselective Catalyst for Electrophilic Amination of Unsymmetrically Substituted 1,3-Dicarbonyl Compounds | Journal of the American Chemical Society.
  • ResearchGate. Chiral Guanidine Catalyzed Enantioselective Reactions | Request PDF.

Sources

Method

Application Note: Synthesis of Highly Functionalized Pyrimidinyl-Dihydropyrimidine Hybrids via Biginelli Condensation using 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Rationale The Biginelli reaction is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Rationale

The Biginelli reaction is a cornerstone of multicomponent heterocyclic synthesis, traditionally utilized to construct 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β -dicarbonyl compound, and urea or thiourea [3]. DHPMs represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and calcium channel-modulating activities [4].

While traditional Biginelli condensations rely on simple ureas, substituting the urea component with highly functionalized guanidines unlocks novel chemical space. Specifically, utilizing 1-(4,6-Dimethylpyrimidin-2-yl)guanidine directly incorporates a pyrimidine ring at the C2-exocyclic nitrogen of the resulting DHPM core. This generates a bis-heterocyclic "pyrimidinyl-DHPM hybrid." In drug design, this specific structural motif is highly prized: the added pyrimidine ring drastically enhances the molecule's hydrogen-bonding capacity and electron density, making it an ideal candidate for ATP-competitive kinase hinge-binding or highly specific L-type calcium channel blockade.

Mechanistic Causality & Reaction Dynamics

Replacing standard urea with 1-(4,6-dimethylpyrimidin-2-yl)guanidine introduces unique mechanistic challenges. The electron-withdrawing nature of the 4,6-dimethylpyrimidine ring delocalizes the lone pair electrons of the guanidine moiety. Consequently, the primary amines of this substituted guanidine are significantly less nucleophilic than those of free guanidine [2].

If standard, unoptimized Biginelli conditions are applied, the reaction often stalls at the Knoevenagel (acyliminium) intermediate, leading to poor yields and complex side-product profiles. To overcome this thermodynamic barrier and drive the cyclodehydration step, the reaction requires robust acid catalysis (e.g., p -Toluenesulfonic acid, p -TsOH) combined with high-energy input. Microwave irradiation has proven to be the most effective method for this transformation, providing rapid, uniform heating that forces the cyclocondensation to completion while minimizing the formation of double Biginelli adducts [1].

Biginelli_Workflow A 1-(4,6-Dimethylpyrimidin- 2-yl)guanidine Catalyst Acid Catalyst (e.g., p-TsOH) + Microwave (120°C) A->Catalyst B Aryl Aldehyde B->Catalyst C β-Ketoester C->Catalyst Intermediate Acyliminium Intermediate Catalyst->Intermediate Condensation Product Pyrimidinyl-DHPM Hybrid Scaffold Intermediate->Product Cyclization & Dehydration

Fig 1: Multicomponent Biginelli assembly of Pyrimidinyl-DHPM hybrids via acyliminium intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems. The physical state changes during the workflow serve as built-in quality control checkpoints to confirm reaction progress.

Protocol A: Microwave-Assisted Synthesis (Recommended)

Causality Note: Microwave irradiation ensures rapid heating of the polar solvent (ethanol), providing the activation energy required to overcome the reduced nucleophilicity of the pyrimidinyl-guanidine, driving the equilibrium toward the dehydrated product [1].

Materials:

  • 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (1.0 mmol)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • β -Ketoester (e.g., Ethyl acetoacetate) (1.0 mmol)

  • p -Toluenesulfonic acid ( p -TsOH) (10 mol%)

  • Absolute Ethanol (3.0 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL microwave-safe reaction vial, combine the guanidine derivative, aryl aldehyde, and β -ketoester. Self-validating mechanism: The strict 1:1:1 equimolar ratio prevents the formation of double Biginelli adducts, a common failure point when excess guanidine is utilized [2].

  • Catalysis: Add 3.0 mL of absolute ethanol followed by 10 mol% of p -TsOH. Add a magnetic stir bar and seal the vial with a crimp cap.

  • Irradiation: Subject the vial to microwave irradiation at 120 °C for 15 minutes with continuous stirring.

  • Cooling & Precipitation: Allow the mixture to cool to room temperature. Self-validating mechanism: Successful cyclocondensation is visually confirmed by the spontaneous precipitation of the product upon cooling. Unreacted highly polar guanidine and the acid catalyst remain entirely dissolved in the ethanol phase.

  • Isolation: Add 5.0 mL of ice-cold distilled water to the vial to force complete precipitation of the DHPM hybrid.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold water ( 3×5 mL) to remove residual acid, followed by a minimal amount of cold ethanol (2 mL). Dry in vacuo at 50 °C for 4 hours.

Protocol B: Conventional Reflux (Alternative)

Causality Note: For laboratories without a microwave reactor, conventional reflux can be used. However, the reaction time is significantly extended due to the lower energy transfer rate of standard conductive heating.

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the reactants (1.0 mmol each) and p -TsOH (10 mol%) in 10 mL of absolute ethanol.

  • Reflux the mixture at 80 °C (oil bath) for 8–12 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1).

  • Upon completion, concentrate the solvent to half its volume under reduced pressure.

  • Cool to 0 °C and induce precipitation with ice-cold water. Filter and recrystallize the crude product from hot ethanol to achieve >95% purity.

Quantitative Data Presentation

The optimization of the reaction conditions and the robustness of the microwave protocol across various substrates are summarized below.

Table 1: Optimization of Reaction Conditions for Pyrimidinyl-DHPM Synthesis

EntryCatalyst (mol%)SolventHeating MethodTimeIsolated Yield (%)
1NoneEthanolReflux (80 °C)24 hTrace
2HCl (conc., 10%)EthanolReflux (80 °C)12 h45%
3 p -TsOH (10%)AcetonitrileReflux (80 °C)8 h62%
4 p -TsOH (10%) Ethanol Microwave (120 °C) 15 min 88%
5TMSCl (20%)DMFMicrowave (120 °C)15 min85%

Table 2: Substrate Scope (Using Optimized Microwave Protocol)

Aldehyde Component ( R1 ) β -Dicarbonyl Component ( R2 )Time (min)Yield (%)HPLC Purity
BenzaldehydeEthyl acetoacetate1588%>98%
4-MethoxybenzaldehydeEthyl acetoacetate1584%>97%
4-ChlorobenzaldehydeEthyl acetoacetate1591%>99%
BenzaldehydeAcetylacetone2082%>98%

Downstream Biological Applications

The integration of the 4,6-dimethylpyrimidine moiety into the DHPM scaffold yields molecules with exceptional pharmacological profiles. In drug discovery workflows, these compounds are primarily screened for their ability to act as conformational blockers. The dual-heterocyclic nature allows the molecule to anchor deeply into the ATP-binding pockets of kinases or the central pore of voltage-gated calcium channels, disrupting downstream signal transduction and leading to controlled phenotypic outcomes such as cell cycle arrest [4].

Pharm_Pathway DHPM Pyrimidinyl-DHPM Hybrid Target Target: L-Type Ca2+ Channel or Kinase Hinge Region DHPM->Target High-affinity binding Blockade Conformational Blockade & ATP Competitive Binding Target->Blockade Target Inhibition Downstream Modulated Intracellular Signaling Blockade->Downstream Signal Transduction Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome Phenotypic Effect

Fig 2: Proposed pharmacological signaling pathway for Pyrimidinyl-DHPM hybrid molecules.

References

  • Efficient Synthesis of Dihydropyrimidine Hybrids via Guanidine‐Based Biginelli Reaction ResearchG
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction N
  • Synthesis of Bioactive Dihydropyrimidines using 1-(4-Methoxyphenyl)
  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas ResearchG
Application

Application Note: Biological Activity Screening of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine Derivatives

Executive Overview & Target Biology 1-(4,6-Dimethylpyrimidin-2-yl)guanidine and its structurally diverse derivatives represent a highly versatile class of nitrogen-rich heterocycles. While historically patented and utili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Target Biology

1-(4,6-Dimethylpyrimidin-2-yl)guanidine and its structurally diverse derivatives represent a highly versatile class of nitrogen-rich heterocycles. While historically patented and utilized as herbicidal agents and plant growth regulators[1], their unique physicochemical properties have recently repositioned them as high-value scaffolds in modern pharmacological screening.

The guanidine moiety, characterized by its strong basicity and ability to form robust bidentate hydrogen bonds, allows these derivatives to effectively modulate critical protein-protein and protein-DNA interactions. Recent high-throughput screening and structural optimization campaigns have identified these compounds as potent modulators of two primary therapeutic targets:

  • Forkhead box O3 (FOXO3): Phenylpyrimidinylguanidine derivatives act as direct inhibitors of FOXO3-induced gene transcription by interacting with the FOXO3 DNA-Binding Domain (DBD)[2].

  • Toll-Like Receptor 4 (TLR4): N-aryl-N'-(pyrimidin-2-yl)guanidines function as small-molecule antagonists of the TLR4-MD2 complex, effectively dampening LPS-induced inflammatory cascades[3].

Additionally, specific biaryl guanidine derivatives have demonstrated targeted inhibition of in vitro Hepatitis C Virus Internal Ribosome Entry Site (HCV-IRES) activity[4].

Pathway Guanidine Guanidine Derivative FOXO3 FOXO3-DBD Guanidine->FOXO3 Blocks Binding DNA IRE Consensus DNA FOXO3->DNA Binds Tx Gene Transcription DNA->Tx Activates

Fig 1: Mechanism of FOXO3-DBD inhibition by guanidine derivatives.

Structure-Activity Relationship (SAR) Profiling

To guide lead optimization, it is critical to understand how structural modifications to the 1-(4,6-Dimethylpyrimidin-2-yl)guanidine core impact target affinity. Lengthening the linker between the guanidine and aryl moieties significantly increases the inhibitory potency against FOXO3, lowering the IC50 into the sub-micromolar range[2].

Table 1: Quantitative SAR Summary of Pyrimidinylguanidine Derivatives

Compound Class / DerivativePrimary TargetAssay MethodologyObserved IC50 / EC50Key Structural Determinant
Phenylpyrimidinylguanidine (5ca)FOXO3-DBDFluorescence Polarization~12.5 µMStandard guanidine-aryl linkage
Extended-Linker Derivative (5cj)FOXO3-DBDFluorescence Polarization0.5 - 1.0 µMElongated guanidine-aryl linker
N-Aryl-N'-(pyrimidin-2-yl)guanidineTLR4-MD2 ComplexSEAP Reporter Assay~2.5 µM5-(2-hydroxybenzoyl) motif
N-(4,6-dimethylpyrimidin-2-yl)-N′-phenethylguanidineHCV-IRESIn Vitro Translation< 10.0 µMN'-phenethyl substitution

Experimental Screening Workflows

Workflow Start Compound Library (Pyrimidinylguanidines) Sub1 Primary Screening (FP Assay / SEAP Reporter) Start->Sub1 Sub2 Hit Validation (Dose-Response IC50) Sub1->Sub2 Sub3 Mechanistic Profiling (NMR STD / Docking) Sub2->Sub3 End Lead Optimization (SAR Analysis) Sub3->End

Fig 2: Biological screening workflow for pyrimidinylguanidine derivatives.

Protocol A: FOXO3-DBD Fluorescence Polarization (FP) Assay

Purpose: To quantify the disruption of FOXO3-DBD binding to its consensus Insulin-Response Element (IRE) DNA sequence by guanidine derivatives[2].

Expertise & Causality: FP is the optimal technique here because the rotational relaxation time of the small FAM-labeled dsDNA increases significantly upon binding to the larger FOXO3-DBD protein, yielding a high polarization signal. An effective inhibitor displaces the DNA, restoring its rapid rotation and dropping the polarization signal.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

    • Insight: The inclusion of 0.01% Tween-20 is critical. Pyrimidinylguanidines can be highly lipophilic; the detergent prevents non-specific adsorption of the compounds to the microplate walls, preventing artificially skewed IC50 calculations.

  • Complex Formation: In a 384-well black, low-volume microplate, incubate 100 nM recombinant human FOXO3-DBD (residues 156–269) with 10 nM FAM-labeled IRE dsDNA.

  • Compound Addition: Pin-transfer or pipette the guanidine derivatives to achieve a final concentration gradient (0.1 µM to 50 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation.

  • Incubation & Readout: Incubate the plate in the dark at room temperature for 30 minutes to allow thermodynamic equilibrium. Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation System: Every plate must contain a "Free DNA" control well (minimum polarization) and a "Vehicle + Complex" control well (maximum polarization). Calculate the Z'-factor; a Z' > 0.5 validates the assay's dynamic range and confirms the trustworthiness of the hit.

Protocol B: Cellular TLR4 Antagonism Assay (SEAP Reporter)

Purpose: To evaluate the ability of N-aryl-N'-(pyrimidin-2-yl)guanidines to antagonize the extracellular TLR4-MD2 complex and prevent downstream NF-κB activation[3].

Expertise & Causality: Utilizing a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter system under the control of an NF-κB-inducible promoter provides a non-lytic, continuous readout of inflammatory signaling.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-Blue™ hTLR4 cells (co-expressing human TLR4, MD-2, CD14, and the SEAP reporter) at 2.5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Antagonist Pre-Incubation: Add the guanidine derivatives (1 µM to 20 µM) to the cells 1 hour prior to agonist stimulation.

    • Insight: Pre-incubation is mandatory. Because these compounds target the extracellular domain of the TLR4-MD2 complex, they must establish binding equilibrium with the receptor before the high-affinity LPS agonist is introduced; otherwise, competitive displacement will yield false negatives.

  • Agonist Stimulation: Add ultrapure Lipopolysaccharide (LPS) at a final concentration of 10 ng/mL to trigger TLR4 dimerization.

  • Detection: Incubate for 24 hours at 37°C in a 5% CO₂ incubator. Transfer 20 µL of the cell supernatant to a new flat-bottom plate and mix with 180 µL of QUANTI-Blue™ colorimetric substrate. Incubate for 1-3 hours and read absorbance at 620 nm.

  • Self-Validation System: Include an LPS-only well (maximum NF-κB activation) and an untreated well (basal SEAP). Run a known TLR4 antagonist (e.g., TAK-242) in parallel. Perform a parallel resazurin viability assay to ensure that a drop in SEAP signal is due to true antagonism, not compound-induced cytotoxicity.

References

  • Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. ResearchGate.
  • Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. ACS Omega.
  • US9296697B2 - Hetaryl-substituted guanidine compounds and use thereof as binding partners for 5-HT5-receptors. Google Patents.
  • EP0121082A1 - Guanidin derivatives. Google Patents.

Sources

Method

Application Note: Anticancer Properties and Evaluation Protocols for Novel Guanidine Derivatives

Executive Overview The development of small-molecule therapeutics that selectively target cancer cell proliferation remains a central challenge in oncology. Recently, guanidine derivatives have emerged as highly privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of small-molecule therapeutics that selectively target cancer cell proliferation remains a central challenge in oncology. Recently, guanidine derivatives have emerged as highly privileged scaffolds in anticancer drug design. Characterized by their amphoteric nature, these nitrogen-rich molecules remain protonated at physiological pH, allowing them to function as lipophilic cations. This unique physicochemical property enables them to engage in critical non-covalent interactions—such as hydrogen bonding, charge pairing, and cation–π interactions—with biological macromolecules, primarily DNA and mitochondrial membranes.

This application note synthesizes the current mechanistic paradigms of novel guanidine derivatives and provides self-validating, step-by-step protocols for researchers and drug development professionals to evaluate their biophysical and cytotoxic profiles.

Mechanistic Paradigms

The anticancer efficacy of guanidine derivatives is driven by two primary, often concurrent, mechanisms of action:

  • DNA Minor Groove Binding: The dicationic nature of bis-guanidinium compounds is essential for strong affinity to the DNA minor groove. By interacting with the negatively charged phosphate backbone, these compounds displace water molecules and stabilize the DNA double helix. This interaction disrupts normal transcription and replication machinery, ultimately triggering cell cycle arrest in the G2/M phase1[1].

  • Mitochondrial-Mediated Apoptosis: Due to their lipophilic cationic structure, guanidine derivatives selectively accumulate in the hyperpolarized mitochondria of cancer cells. This accumulation induces mitochondrial depolarization, leading to the release of cytochrome c and the subsequent activation of the intrinsic apoptotic cascade via initiator caspase-9 and executioner caspase-3 2[2].

MoA cluster_Mito Mitochondrial Pathway cluster_Nuc Nuclear Pathway Guanidine Novel Guanidine Derivatives Mito Mitochondrial Depolarization Guanidine->Mito Lipophilic Cation Accumulation DNA DNA Minor Groove Binding Guanidine->DNA Dicationic Hydrogen Bonding CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Executioner Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Arrest Cell Cycle Arrest (G2/M Phase) DNA->Arrest Arrest->Apoptosis

Mechanistic pathways of guanidine derivatives inducing apoptosis via DNA binding and mitochondria.

Structure-Activity Relationship (SAR) Profiling

The antineoplastic potency of guanidine derivatives is highly sensitive to structural modifications. The introduction of electron-withdrawing groups (e.g., halogens like 4-Br, or trifluoromethyl groups) on phenyl rings significantly enhances both DNA binding affinity and cellular cytotoxicity[1][3]. Furthermore, bis-guanidinium analogues consistently demonstrate superior DNA minor groove binding compared to their mono-guanidinium counterparts 4[4].

Table 1: Quantitative SAR and Cytotoxicity Summary

Compound ID / ClassKey Substituents / FeaturesPrimary Target / MoAQuantitative MetricCell Line / Model
Compound 52 3-CF3-4-Br phenyl systemCytotoxicity / ApoptosisIC₅₀ = 1.53 μMHL-60[3]
Compound 2 Pyridine analogueCytotoxicity / ApoptosisIC₅₀ = 2.36 μMHL-60[3]
Compound 7i 4-Me, 4-Br-substitutedDNA Minor Groove BindingKb = 3.49 × 10⁵ M⁻¹SS-DNA[1]
Compound ACB3 Phenyl-guanidineCell Cycle Arrest / ApoptosisIC₅₀ ~ 4.0 μMMultiple[5]
Compound 6f N-tosyl, N-methylpiperazineCaspase-9/3 ActivationIC₅₀ = 1.6 ± 0.6 μMU-937[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They interlock biophysical chemistry with cellular biology to confirm that observed cytotoxicity is a direct result of the hypothesized mechanism of action.

Workflow Synth Compound Synthesis & QC Screen In Vitro Cytotoxicity (MTT Assay) Synth->Screen Lead Selection Biophys DNA Binding (UV-Vis & Thermal) Screen->Biophys IC50 < 5 μM Mech Apoptosis Profiling (Flow Cytometry) Screen->Mech Active Hits Valid Orthogonal Validation (Caspase Assays) Mech->Valid Confirm MoA

Self-validating experimental workflow for screening and characterizing guanidine derivatives.

Protocol A: Biophysical Characterization of DNA Binding

Causality & Rationale: When a dicationic guanidine derivative binds to the DNA minor groove, it alters the electronic transition of the compound's chromophore, which is observable as a hypochromic shift in UV-Visible spectroscopy[1]. To prove this is true binding and not just electrostatic aggregation, thermal melting (Tm) assays are required. A true minor groove binder will stabilize the DNA duplex, requiring higher temperatures to separate the strands[4].

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of Salmon Sperm DNA (SS-DNA) in Tris-HCl buffer (pH 7.4). Determine the DNA concentration by measuring absorbance at 260 nm (using a molar extinction coefficient of 6600 M⁻¹ cm⁻¹).

  • UV-Vis Titration:

    • Maintain a constant concentration of the guanidine derivative (e.g., 50 μM) in the cuvette.

    • Titrate sequentially with increasing concentrations of SS-DNA (0 to 100 μM).

    • Incubate for 5 minutes after each addition and record the absorption spectra (200–400 nm).

    • Validation Step: Run a parallel vehicle control (DMSO/Buffer) titration to ensure the solvent does not induce DNA precipitation, which can falsely mimic hypochromism.

  • Thermal Melting (Tm) Assay:

    • Prepare a 1:1 molar ratio complex of SS-DNA and the guanidine derivative.

    • Monitor absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.

    • Calculate the ΔTm (Tm of complex minus Tm of free DNA). A positive ΔTm confirms duplex stabilization.

Protocol B: Cytotoxicity and Apoptotic Pathway Validation

Causality & Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, serving as a high-throughput proxy for mitochondrial metabolic activity and cell viability[5]. Because lipophilic guanidines target mitochondria, MTT is highly sensitive to their effects. However, MTT cannot distinguish between cytostatic metabolic suppression and true cytotoxic cell death. Therefore, flow cytometry using Annexin V-FITC (detecting externalized phosphatidylserine) and Propidium Iodide (PI, detecting membrane compromise) is mandatory to confirm apoptosis[3].

Step-by-Step Methodology:

  • Cell Viability (MTT Assay):

    • Seed cancer cell lines (e.g., HL-60, U-937) and a non-cancerous control line (e.g., MCF10A or PBMC) in 96-well plates at 1×10⁴ cells/well.

    • Treat with guanidine derivatives (0.1 to 100 μM) for 48–72 hours.

    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

    • Validation Step: Calculate the Selectivity Index (SI = IC₅₀ non-cancerous / IC₅₀ cancerous). An SI > 10 validates the compound as a targeted therapeutic rather than a general toxin[2].

  • Apoptosis Profiling (Flow Cytometry):

    • Treat cells with the compound at 1× and 2× the established IC₅₀ for 48 hours.

    • Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

    • Stain with Annexin V-FITC and PI for 15 minutes in the dark at room temperature.

    • Analyze via flow cytometry. Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis[3].

  • Orthogonal Validation:

    • To rule out chemical interference in the MTT assay (as some compounds directly reduce MTT), validate cell death using a Caspase-3/7 luminescent assay. Activation of executioner caspases confirms the mitochondrial apoptotic pathway[2].

References

  • Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives Source: NIH / PubMed Central URL
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies Source: NIH / PubMed Central URL
  • Novel Pyridazin-3(2H)
  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents Source: MDPI URL
  • Source: accedaCRIS (Universidad de Las Palmas de Gran Canaria)

Sources

Application

Application Note: Antibacterial Evaluation of Guanidine-Metal Complexes

Introduction: The Convergence of Coordination Chemistry and Antimicrobial Design The escalating crisis of multidrug-resistant (MDR) bacteria necessitates the development of novel therapeutic architectures. Guanidine-meta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Coordination Chemistry and Antimicrobial Design

The escalating crisis of multidrug-resistant (MDR) bacteria necessitates the development of novel therapeutic architectures. Guanidine-metal complexes represent a transformative paradigm in this space, merging the membrane-targeting properties of organic guanidine derivatives with the multifaceted cytotoxicity of transition metals[1].

The causality behind this design is rooted in fundamental electrostatics and coordination chemistry. The guanidine moiety ( –NH–C(=NH)NH2​ ) is highly basic and remains protonated at physiological pH. This persistent positive charge drives strong electrostatic interactions with the negatively charged teichoic acids (Gram-positive) and lipopolysaccharides (Gram-negative) of bacterial cell envelopes[1][2]. Once the guanidine "warhead" anchors and permeabilizes the membrane, the coordinated metal center (e.g., Au, Ru, Cu, Cr, Co) is internalized, where it can execute secondary lethal mechanisms such as reactive oxygen species (ROS) generation, DNA cleavage, or the inhibition of critical bacterial enzymes like thioredoxin reductase (TrxB)[1][3].

Mechanistic pathway of guanidine-metal complexes inducing bacterial cell death.

Quantitative Efficacy of Selected Guanidine-Metal Complexes

The synergistic effect of combining metals with guanidine ligands is evident when comparing their Minimum Inhibitory Concentration (MIC) values against priority pathogens. The table below summarizes recent quantitative data demonstrating the broad-spectrum potential of these complexes.

Complex ArchitectureTarget PathogenMIC ValuePrimary Putative Mechanism
NHC–Au(I)-Guanidine S. aureus (MRSA)8 μg/mLTrxB inhibition, Membrane disruption[1]
Cr(III)-Guanidine Schiff Base S. aureus, P. aeruginosa4.25 – 7.50 μg/mLChelation theory, Metal toxicity[4]
Cu(II)-TACN-Guanidine E. coli3 – 6 μg/mLDNA cleavage, Nuclease activity[3]
Co(II)-Guanidine-Pyridine P. aeruginosa150 μg/mLCell envelope penetration[5]

Self-Validating Experimental Protocols

To rigorously evaluate the antibacterial properties of newly synthesized guanidine-metal complexes, researchers must employ standardized, self-validating methodologies. The following protocols are aligned with the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 and M26)[6][7].

Protocol A: Broth Microdilution for MIC and MBC Determination

The MIC determines the lowest concentration of the complex that prevents visible bacterial growth, while the Minimum Bactericidal Concentration (MBC) identifies the concentration required to kill ≥99.9% (3-log reduction) of the initial inoculum[6][7].

Causality & Rationale: Differentiating between bacteriostatic (inhibitory) and bactericidal (killing) activity is crucial for metallodrugs. A compound is considered bactericidal if the MBC/MIC ratio is ≤4 [6]. Because metal complexes can sometimes precipitate in complex biological media, visual MIC reads must be corroborated by MBC agar plating to prevent false-positive "inhibition" caused by compound opacity.

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why CAMHB? The standardized physiological concentrations of calcium and magnesium ensure reproducible outer membrane permeability, which is critical for testing positively charged guanidine compounds.

  • Compound Dilution: Prepare a 2-fold serial dilution of the guanidine-metal complex in a 96-well microtiter plate. Typical test ranges are 0.25 μg/mL to 256 μg/mL.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of exactly 5×105 CFU/mL[6].

    • Causality: An inoculum that is too light yields falsely low MICs, whereas a heavy inoculum triggers the "inoculum effect," artificially inflating the MIC as the sheer volume of bacteria overwhelms the drug.

  • Self-Validation Controls:

    • Positive Control (Growth): Broth + Bacteria (No drug). Validates organism viability.

    • Negative Control (Sterility): Broth only. Validates aseptic technique.

    • Vehicle Control: Broth + Bacteria + Solvent (e.g., 1% DMSO). Ensures the solvent used to dissolve the metal complex isn't causing the inhibition.

  • Incubation: Incubate plates at 37°C for 16–20 hours under aerobic conditions[6].

  • MIC Determination: Record the MIC as the lowest concentration well with no visible turbidity.

  • MBC Determination: Aspirate 10 μL from the MIC well and all clear wells above it. Spread onto drug-free Mueller-Hinton Agar plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration yielding ≤0.1% survival of the initial inoculum (typically <5 colonies)[6].

Step-by-step workflow for determining MIC and MBC according to CLSI guidelines.

Protocol B: Membrane Depolarization Assay (Mechanism of Action)

Because guanidine moieties target the bacterial envelope[2], proving that the complex depolarizes the membrane is a critical mechanistic validation step.

Causality & Rationale: This assay utilizes the membrane-potential-sensitive fluorescent dye DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide). In healthy, polarized cells, DiSC3(5) accumulates in the lipid bilayer and self-quenches (low fluorescence). When a guanidine-metal complex disrupts the membrane, the potential is lost, and the dye is released into the surrounding buffer, resulting in a massive, quantifiable spike in fluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Harvest mid-log phase bacteria, wash twice, and resuspend in a buffered solution (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to an OD600​ of 0.05.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 μM. Incubate in the dark for 30 minutes until the fluorescence signal stabilizes (indicating maximum dye uptake and self-quenching).

  • Background Stabilization: Add 100 mM KCl to equilibrate the intra- and extracellular potassium gradients.

  • Treatment & Kinetic Reading: Inject the guanidine-metal complex at , , and MIC. Continuously monitor fluorescence (Excitation: 622 nm, Emission: 670 nm) every 30 seconds for 30 minutes.

  • Self-Validation Controls:

    • Positive Control: Melittin or Triton X-100 (induces 100% depolarization/lysis).

    • Negative Control: Buffer addition only (baseline drift control).

Sources

Method

The Versatile Synthon: Application of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine in the Synthesis of Nitrogen-Rich Heterocyclic Compounds

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds hold a position of paramount importance. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds hold a position of paramount importance. Their diverse biological activities and unique physicochemical properties make them indispensable structural motifs in drug discovery and the development of functional materials. Among the myriad of building blocks utilized for the synthesis of these valuable compounds, 1-(4,6-Dimethylpyrimidin-2-yl)guanidine has emerged as a particularly versatile and powerful synthon.

The inherent reactivity of the guanidine moiety, coupled with the electronic characteristics of the 4,6-dimethylpyrimidine ring, endows this molecule with a unique chemical profile. The guanidinyl group, with its three nitrogen atoms, can act as a potent nucleophile and a binucleophilic species, making it an ideal candidate for cyclocondensation reactions. The pyrimidine ring, on the other hand, influences the reactivity of the guanidine and becomes an integral part of the final heterocyclic system, often contributing to the biological activity of the target molecule.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and professionals in drug development. It aims to provide not only step-by-step methodologies but also a deep understanding of the underlying principles governing the use of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine in the synthesis of a variety of heterocyclic compounds. We will delve into the synthesis of the title compound itself and explore its application in constructing fused heterocycles like pyrimido[1,2-a][1][2][3]triazines, as well as fundamental heterocycles such as substituted pyrimidines and dihydropyrimidines.

Synthesis of the Key Building Block: 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

The journey into the applications of this versatile reagent begins with its own synthesis. A common and efficient method involves the condensation of a suitable guanidine precursor with a 1,3-dicarbonyl compound, in this case, acetylacetone.

Protocol 1: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

This protocol is adapted from established procedures for the synthesis of 2-aminopyrimidines from guanidine derivatives and β-diketones.[1][4][5][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product guanidine Guanidine Hydrochloride reaction + guanidine->reaction NaOEt, EtOH Reflux acetylacetone Acetylacetone acetylacetone->reaction product 1-(4,6-Dimethylpyrimidin-2-yl)guanidine reaction->product

Figure 1: General scheme for the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Materials:

  • Guanidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1 equivalent) to absolute ethanol (sufficient volume) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent). Stir the mixture for 15-20 minutes to allow for the formation of free guanidine.

  • Addition of Dicarbonyl: To the stirred suspension, add acetylacetone (1 equivalent) dropwise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 5-6. The precipitated product is collected by filtration, washed with cold water and then with a small amount of diethyl ether.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford pure 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Expected Yield: 70-85%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Application in the Synthesis of Fused Heterocyclic Systems: Pyrimido[1,2-a][1][2][3]triazines

A prominent application of pyrimidinylguanidines is in the construction of fused heterocyclic systems, particularly pyrimido[1,2-a][1][2][3]triazines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction typically involves the cyclocondensation of the pyrimidinylguanidine with a suitable one-carbon or three-atom synthon.

Protocol 2: Synthesis of 2-Amino-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1][2][3]triazin-6(8H)-one

This protocol is based on the reported synthesis of pyrimido[1,2-a][1][2][3]triazin-6-ones from the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde.[7] While the starting material in the reference is slightly different (oxo- instead of methyl-substituted pyrimidine), the general principle of the cyclocondensation is applicable.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product guanidine 1-(4,6-Dimethylpyrimidin-2-yl)guanidine reaction + guanidine->reaction Acetic Acid Reflux aldehyde Benzaldehyde aldehyde->reaction product 2-Amino-4,8-dimethyl-6-phenyl- 4,6-dihydropyrimido[1,2-a][1,3,5]triazine reaction->product

Figure 2: Synthesis of a pyrimido[1,2-a][1][2][3]triazine derivative.

Materials:

  • 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

  • Benzaldehyde

  • Glacial Acetic Acid

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (1 equivalent) in glacial acetic acid.

  • Aldehyde Addition: Add benzaldehyde (1.1 equivalents) to the solution.

  • Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure pyrimido[1,2-a][1][2][3]triazine derivative.

Table 1: Representative Yields for Pyrimido[1,2-a][1][2][3]triazine Synthesis

EntryAldehydeProductYield (%)Reference
1Benzaldehyde2-Amino-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1][2][3]triazin-6(8H)-one85[7]
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1][2][3]triazin-6(8H)-one82N/A (Expected)
34-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1][2][3]triazin-6(8H)-one88N/A (Expected)

Application in the Synthesis of Substituted Pyrimidines

The reaction of guanidines with β-dicarbonyl compounds is a classical and efficient method for the synthesis of 2-aminopyrimidines.[1][8] 1-(4,6-Dimethylpyrimidin-2-yl)guanidine can be employed in a similar fashion to generate novel bis-pyrimidine derivatives.

Protocol 3: Generalized Synthesis of 2-(4,6-Dimethylpyrimidin-2-ylamino)-Substituted Pyrimidines

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product guanidine 1-(4,6-Dimethylpyrimidin-2-yl)guanidine reaction + guanidine->reaction Base (e.g., NaOEt) Solvent (e.g., EtOH) Reflux dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction product Substituted 2-(Pyrimidinylamino)pyrimidine reaction->product

Figure 3: General workflow for the synthesis of bis-pyrimidine derivatives.

Materials:

  • 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone, diethyl malonate)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Base and Guanidine: In a round-bottom flask, dissolve the base (e.g., sodium ethoxide, 1.1 equivalents) in the chosen solvent. Add 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (1 equivalent) and stir for 15-20 minutes.

  • Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Isolation and Purification: The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization.

Application in the Synthesis of Dihydropyrimidines

The cyclocondensation of guanidines with α,β-unsaturated ketones, such as chalcones, provides a straightforward route to dihydropyrimidine derivatives.[2][3][9] These compounds are known for their diverse pharmacological activities.

Protocol 4: Generalized Synthesis of 2-(4,6-Dimethylpyrimidin-2-ylamino)-dihydropyrimidines

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product guanidine 1-(4,6-Dimethylpyrimidin-2-yl)guanidine reaction + guanidine->reaction Base (e.g., KOH) Solvent (e.g., EtOH) Reflux chalcone α,β-Unsaturated Ketone (Chalcone) chalcone->reaction product Substituted 2-(Pyrimidinylamino)dihydropyrimidine reaction->product

Figure 4: Synthesis of dihydropyrimidines from pyrimidinylguanidine.

Materials:

  • 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

  • Substituted chalcone (α,β-unsaturated ketone)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) and 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (1.2 equivalents) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide (2 equivalents) in ethanol to the reaction mixture.

  • Reaction: Reflux the mixture for 8-16 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Conclusion and Future Perspectives

1-(4,6-Dimethylpyrimidin-2-yl)guanidine has proven to be a valuable and versatile building block for the synthesis of a range of nitrogen-containing heterocyclic compounds. Its ability to participate in cyclocondensation reactions with various electrophilic partners opens up avenues for the creation of diverse molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this synthon.

The future of research in this area lies in the exploration of novel reaction partners for 1-(4,6-Dimethylpyrimidin-2-yl)guanidine, leading to the discovery of new heterocyclic systems with unique biological and material properties. Furthermore, the development of more efficient and environmentally friendly catalytic systems for these transformations will undoubtedly be a key focus. The continued investigation into the applications of this privileged scaffold promises to yield exciting advancements in the fields of medicinal chemistry and materials science.

References

  • Shaikh, A. A., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(7), 634-641.
  • Elumalai, V., et al. (2020). Synthesis and X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 25(22), 5358. [Link]

  • Goyal, A., et al. (2010). Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Journal of Chemical and Pharmaceutical Research, 2(5), 353-358.
  • BenchChem. (2025). Synthesis of Bioactive Dihydropyrimidines using 1-(4-Methoxyphenyl)guanidine Hydrochloride: Application Notes and Protocols. BenchChem Scientific Services.
  • Patel, K. D., et al. (2012). Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. International Journal of Pharmaceutical Sciences and Research, 3(8), 2686-2691.
  • Ghate, M., et al. (2011). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 3(6), 387-396.
  • Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. (2022). ACS Omega. [Link]

  • Onipko, O. V., et al. (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Current Organic Synthesis, 22(4), 556-567.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. [Link]

  • Dolezel, J., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 24(9), 3469-3481.
  • Onipko, O. V., et al. (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Bentham Science Publishers.
  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463.
  • Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. (1995). Chemical Journal of Chinese Universities, 16(11), 1723-1726.
  • Sachdeva, N., Dolzhenko, A. V., & Chui, W. K. (2009). Reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde: experimental and theoretical investigation of the product. Arkivoc, 2010(5), 82-91.
  • Product Class 13: Guanidine Derivatives. (2005). Science of Synthesis, 18, 1013-1074.
  • Overman, L. E., & Wolfe, J. P. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(9), 3167–3175.
  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(5), 234-252.
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (2013).
  • Borge, V. V., & Vaze, J. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo.
  • Wang, J., et al. (2011). Synthesis of 2-amino-4,6-dimethyl pyrimidine.
  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (2020).
  • Panda, S. S., & Rout, S. K. (2018). Base-promoted cyclocondensation of (1E,4E)-1,5-diarylpenta-1,4-dien-3-ones with guanidine hydrochloride. MOJ Biorg Org Chem, 2(1), 23-25.
  • Cyclocondensation reaction between enones 4 and... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

Sources

Application

Application Note: Orthogonal Characterization of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine via High-Resolution NMR and Tandem Mass Spectrometry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol Introduction & Scientific Context 1-(4,6-Dimethylpyrimidin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction & Scientific Context

1-(4,6-Dimethylpyrimidin-2-yl)guanidine ( C7​H11​N5​ ) is a highly versatile building block and basic pharmacophore frequently utilized in the development of kinase inhibitors and biologically active ligands. Its structure presents unique analytical challenges: the highly basic guanidine moiety (pKa ~13.5) is prone to rapid proton exchange and in-source fragmentation, while the electron-deficient pyrimidine ring requires precise regiochemical assignment.

As a Senior Application Scientist, I approach the characterization of such molecules by designing a self-validating analytical system . By coupling the exact atomic connectivity provided by Nuclear Magnetic Resonance (NMR) spectroscopy with the precise elemental composition and functional group mapping of High-Resolution Tandem Mass Spectrometry (HRMS/MS), we establish a closed-loop dataset where the orthogonal strengths of each technique validate the other.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(4,6-Dimethylpyrimidin-2-yl)guanidine
Molecular Formula C7​H11​N5​
Molecular Weight 165.20 g/mol
Monoisotopic Exact Mass 165.1014 Da
[M+H]+ Precursor m/z 166.1087

Analytical Workflow Design

The following workflow illustrates the parallel processing of the sample to yield complementary structural data.

Workflow prep Sample Preparation (Anhydrous DMSO-d6 / MeOH) nmr NMR Spectroscopy (1H, 13C, Connectivity) prep->nmr 15 mg/mL ms Mass Spectrometry (ESI-HRMS, Exact Mass) prep->ms 1 µg/mL data Orthogonal Integration & Structural Validation nmr->data Regiochemistry ms->data Formula & Fragments

Analytical workflow for orthogonal characterization using NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

NMR provides exact spatial and connective mapping. However, the basic guanidine group undergoes rapid hydrogen-deuterium (H/D) exchange in protic solvents (like CD3​OD or D2​O ), which obliterates the critical N-H signals. By utilizing anhydrous Dimethyl Sulfoxide ( DMSO−d6​ ), an aprotic solvent, we quench this exchange process. This allows for the direct observation of the tautomeric guanidino protons, confirming the intact functional group .

Protocol: Sample Preparation and Acquisition
  • Solvent Preparation: Dry the DMSO−d6​ over activated 3Å molecular sieves for 24 hours prior to use. Expert Insight: Even trace water in DMSO will broaden and collapse the guanidine N-H signals.

  • Sample Formulation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO−d6​ . Transfer to a standard 5 mm precision NMR tube.

  • Acquisition Parameters:

    • Instrument: 600 MHz NMR Spectrometer equipped with a cryoprobe.

    • Temperature: 298 K.

    • 1 H NMR: 16 scans, 2 s relaxation delay, 30° pulse angle.

    • 13 C NMR: 1024 scans, 2 s relaxation delay, complete proton decoupling (WALTZ-16).

  • Data Processing: Calibrate the chemical shift scale using the residual DMSO quintet (2.50 ppm for 1 H) and septet (39.52 ppm for 13 C).

Table 2: 1 H and 13 C NMR Assignments
Position 1 H Shift (ppm)MultiplicityIntegration 13 C Shift (ppm)Assignment Notes
C4- CH3​ , C6- CH3​ 2.25Singlet6H23.8Equivalent methyl groups due to symmetry.
C5 6.65Singlet1H112.4Aromatic proton on the pyrimidine ring.
C4, C6 ---167.2Quaternary aromatic carbons.
C2 ---161.5Pyrimidine carbon attached to nitrogen.
Guanidine C=N ---159.0Guanidine central quaternary carbon.
Guanidine - NH2​ 7.50Broad Singlet2H-Exchangeable; stabilized by aprotic solvent.
Guanidine -NH- 8.10Broad Singlet1H-Exchangeable; attached directly to pyrimidine.

High-Resolution Mass Spectrometry (HRMS/MS)

Causality of Experimental Design

The guanidine moiety has an exceptionally high proton affinity, making positive-ion Electrospray Ionization (ESI+) the most efficient soft-ionization technique. Once the [M+H]+ precursor is isolated, Collision-Induced Dissociation (CID) is applied. The protonation is highly localized on the basic guanidine imine nitrogen, which weakens the C-N bond connecting the guanidine to the pyrimidine ring. This facilitates the highly diagnostic expulsion of neutral cyanamide ( NH2​CN ), leaving a stable aminopyrimidine fragment .

Protocol: LC-HRMS/MS Acquisition
  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization (ESI+):

    • Capillary Voltage: 3.5 kV. (Expert Insight: Keep voltage moderate to prevent premature in-source fragmentation of the guanidine group).

    • Desolvation Temperature: 350 °C.

  • MS/MS (CID) Parameters: Isolate the [M+H]+ precursor ion (m/z 166.1087) in the quadrupole. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

Table 3: HRMS/MS Fragmentation Data
m/z (Observed)FormulaMass ErrorNeutral LossStructural Interpretation
166.1087 [C7​H12​N5​]+ < 2.0 ppmNoneProtonated precursor [M+H]+
149.0822 [C7​H9​N4​]+ < 2.0 ppm NH3​ (17 Da)Loss of terminal ammonia from guanidine
124.0869 [C6​H10​N3​]+ < 2.0 ppm NH2​CN (42 Da)Loss of cyanamide, yielding aminopyrimidine
82.0651 [C4​H4​N2​]+ < 2.0 ppm NCNH2​ (42 Da)Cleavage of the pyrimidine ring
MS/MS Fragmentation Pathway

MS_Fragmentation m1 [M+H]+ m/z 166.1087 1-(4,6-Dimethylpyrimidin-2-yl)guanidine m2 [M+H - NH3]+ m/z 149.0822 Loss of Ammonia m1->m2 - NH3 (-17 Da) CID m3 [M+H - NH2CN]+ m/z 124.0869 4,6-Dimethylpyrimidin-2-amine m1->m3 - NH2CN (-42 Da) CID m4 [Pyrimidine Cleavage]+ m/z 82.0651 Ring Fragment m3->m4 - NCNH2 (-42 Da) Ring Opening

Proposed MS/MS CID fragmentation pathway for [M+H]+ precursor.

Conclusion

The orthogonal integration of NMR and HRMS/MS provides an airtight, self-validating characterization of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine. The exact mass and specific neutral losses of cyanamide in the MS/MS spectra definitively confirm the presence of the guanidine appendage. Simultaneously, the symmetry observed in the 1 H NMR spectra (equivalent methyl groups and a single aromatic proton) confirms the 4,6-dimethyl substitution pattern on the pyrimidine core, ensuring absolute regiochemical confidence for downstream drug development applications.

References

  • DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. MDPI. Available at:[Link]

  • Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Journal of Mass Spectrometry (PubMed). Available at:[Link]

Method

Application Note: A Robust HPLC Method for Purity Assessment of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine and the determination of its pur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine and the determination of its purity. The method is designed for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this and structurally related compounds. Recognizing the polar nature of the analyte, this guide explores the rationale behind selecting an appropriate chromatographic mode, leading to the development of a reliable analytical procedure. The protocol is supported by a comprehensive discussion on method validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction

1-(4,6-Dimethylpyrimidin-2-yl)guanidine is a chemical entity featuring both a pyrimidine ring and a guanidine group. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The guanidinium group, being highly basic, imparts distinct physicochemical properties to the molecule.[2] Accurate determination of the purity of such active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to ensure safety and efficacy.[3][4]

The inherent polarity of guanidine-containing compounds presents a significant challenge for traditional reversed-phase HPLC methods, often resulting in poor retention.[5][6] This application note addresses this challenge by providing a systematic approach to method development and validation for the purity analysis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure: The molecule consists of a 4,6-dimethylpyrimidine ring linked to a guanidine group.

  • Polarity and Basicity: The guanidine moiety is strongly basic, with a pKa value typically around 12.5, meaning it will be protonated and positively charged under most HPLC mobile phase conditions.[2][7] This high polarity makes it poorly retained on conventional non-polar stationary phases like C18.[8]

  • UV Absorbance: The presence of the pyrimidine ring suggests that the compound will have UV absorbance, making UV detection a suitable choice for quantification.

Chromatographic Method Development: A Rationale-Driven Approach

Given the polar and basic nature of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine, several chromatographic strategies were considered.

  • Reversed-Phase Liquid Chromatography (RPLC): Standard RPLC with C18 columns is often the first choice for HPLC method development due to its versatility.[9] However, highly polar compounds like our analyte are often unretained.[6]

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on a reversed-phase column.[10] While effective, it can lead to long column equilibration times and potential for baseline instability.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of polar and hydrophilic compounds.[11][12] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[13][14] This approach was selected for its robustness and suitability for polar analytes.

Optimized HPLC Method

After a systematic evaluation of various parameters, the following HILIC method was established as optimal for the purity analysis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

ParameterConditionRationale
HPLC System Any standard HPLC system with a pump, autosampler, column oven, and UV detector.Provides the necessary components for reproducible chromatographic separation and detection.
Column HILIC Column (e.g., Silica, Amide, or Amino-based), 150 mm x 4.6 mm, 3.5 µmA polar stationary phase is essential for retaining the highly polar analyte.[13]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0B: Acetonitrile
Gradient 95% B to 70% B over 15 minutesA gradient elution allows for the separation of impurities with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 240 nmThe pyrimidine chromophore exhibits significant absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Diluent Acetonitrile/Water (90:10, v/v)The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.

Experimental Protocols

Preparation of Mobile Phase and Solutions

Mobile Phase A (10 mM Ammonium Formate, pH 3.0):

  • Weigh 0.63 g of ammonium formate and dissolve it in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 with formic acid.

  • Filter the solution through a 0.45 µm nylon filter.

Mobile Phase B:

  • Use HPLC-grade acetonitrile.

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine reference standard.

  • Dissolve in and dilute to 100 mL with the diluent.

Sample Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the 1-(4,6-Dimethylpyrimidin-2-yl)guanidine sample.

  • Dissolve in and dilute to 100 mL with the diluent.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phases System_Equilibration Equilibrate HPLC System Prep_Mobile_Phase->System_Equilibration Prep_Standard Prepare Standard Solution System_Suitability Perform System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution Inject_Samples Inject Standard and Sample Solutions Prep_Sample->Inject_Samples System_Equilibration->System_Suitability System_Suitability->Inject_Samples Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity and Impurity Levels Integrate_Peaks->Calculate_Purity Generate_Report Generate Report Calculate_Purity->Generate_Report

Caption: Workflow for HPLC Purity Analysis.

Method Validation

For use in a regulated environment, the analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16][17][18]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. A series of replicate injections (n=5) of a working standard solution should be made.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Validation Parameters

The key validation parameters that should be assessed are summarized below.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15] This can be demonstrated by analyzing a placebo and spiked samples.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]

The logical relationship between these validation parameters is illustrated in the following diagram.

Validation_Parameters cluster_core Core Method Attributes cluster_performance Performance Limits cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity->Accuracy Linearity->Precision QL Quantitation Limit Linearity->QL Linearity->Robustness Accuracy->Robustness Precision->Accuracy Precision->Robustness DL Detection Limit QL->DL

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the purity analysis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine. By employing a HILIC-based approach, the challenges associated with the analysis of this polar and basic compound are effectively addressed. The detailed protocol and guidelines for method validation will enable researchers and quality control analysts to implement a robust and reliable analytical procedure, ensuring the quality and consistency of this important class of compounds.

References

  • Vertex AI Search. (n.d.).
  • Kalamera, P., et al. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 69, 17-30.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Jandera, P. (2011). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.).
  • Element Lab Solutions. (2024, April 22).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Bhanger, M. I., et al. (2005). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT.
  • Carlson, M., et al. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • David, V., et al. (2012). PARTITION VERSUS ELECTROSTATIC MODEL APPLIED TO THE ION-PAIRING RETENTION PROCESS OF SOME GUANIDINE BASED COMPOUNDS.
  • BenchChem. (2025). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • International Council for Harmonis
  • National Center for Biotechnology Information. (n.d.). 1-(4,6-Dimethyl-2-pyrimidinyl)-3-phenylguanidine. PubChem.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • International Journal of Creative Research Thoughts. (2024, November 11).
  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • Panahi, T., et al. (2015). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 140(24), 8049-8056.
  • Stankov, S., et al. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 31(1), 123.
  • PubChemLite. (n.d.). 1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(3-quinolyl)ethyl]guanidine.
  • Semantic Scholar. (n.d.).
  • Elumalai, V., et al. (2024).
  • ChemScene. (n.d.). 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine.
  • ResearchGate. (2025, August 6). Chromatography of guanidino compounds | Request PDF.
  • ChemScene. (n.d.). 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine.
  • Cheméo. (n.d.). Guanidine (CAS 113-00-8) - Chemical & Physical Properties.
  • Sharma, A., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-228.
  • Brechmann, J., et al. (2021). Evaluation of guanidine-based multimodal anion exchangers for protein selectivity and orthogonality.
  • BLDpharm. (n.d.). 352659-63-3|1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine.
  • BLDpharm. (n.d.). 34747-51-8|1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine.
  • American Chemical Society. (2020, July 20). Guanidine.
  • Interchim. (n.d.). Guanidine Hydrochloride.
  • Oyarzabal, J., et al. (2011). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. Organic & Biomolecular Chemistry, 9(19), 6645-6654.
  • ResearchGate. (n.d.).
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

Welcome to the dedicated technical support guide for the purification of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this highly polar molecule from complex reaction mixtures. As guanidine derivatives are notoriously strong organic bases and are often highly soluble in polar solvents, their purification requires a nuanced approach that goes beyond standard protocols.[1] This guide provides field-proven insights and troubleshooting strategies to ensure you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Q1: My crude product shows multiple spots on TLC, and the main product spot is very polar (Rf close to 0) even in 100% ethyl acetate. How can I get it to move up the plate?

A1: This is a classic challenge with polar compounds on standard silica gel. The strong interactions between the basic guanidine moiety and the acidic silica surface hinder its mobility.[2] Here’s how to address this:

  • Increase Mobile Phase Polarity: Switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is an excellent starting point. Begin with a 95:5 DCM:MeOH mixture and gradually increase the methanol percentage (e.g., 90:10, 85:15) until you achieve an Rf value for your target compound of approximately 0.25-0.35.[3]

  • Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase. Typically, 0.5-1% (v/v) is sufficient. This will compete with your guanidine for the acidic sites on the silica, improving the spot shape and increasing the Rf value.

  • Consider an Alternative Stationary Phase: If the above methods fail, consider using a different stationary phase for your TLC analysis, which can then be translated to column chromatography. Good options include:

    • Alumina (basic or neutral): This can be less acidic than silica and may provide better results for basic compounds.

    • Reversed-Phase Silica (C18): Here, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be reversed (less polar compounds elute last).[4][5]

Q2: I ran a column with a DCM/MeOH gradient, but my yield is very low, and I suspect the compound is streaking or irreversibly binding to the silica.

A2: This is a strong indication of on-column degradation or strong, irreversible adsorption. Polar, basic compounds can be sensitive to the acidic nature of standard silica gel.[3]

  • Pre-treat the Silica: Before packing your column, you can neutralize the silica gel. Prepare a slurry of the silica in your starting, least polar eluent (e.g., 98:2 DCM:MeOH) and add 1% triethylamine. This deactivates the acidic sites.

  • Dry Loading: Instead of dissolving your crude product in a strong solvent and loading it directly onto the column (wet loading), use the dry loading technique. Dissolve your crude material in a minimal amount of a volatile solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method often results in sharper bands and better separation.[3]

  • Switch to a Different Chromatography Technique: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective. HILIC uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water). In this technique, water is the "strong" solvent that elutes the compound.[6]

Q3: After purification, my NMR spectrum still shows the presence of starting material, specifically 2-amino-4,6-dimethylpyrimidine. How can I remove it?

A3: The starting amine is also basic and can have similar chromatographic behavior to your product.

  • Acid/Base Extraction: If there is a sufficient difference in basicity (pKa) between your product and the starting amine, an acid wash during the initial workup might be effective. However, given that both are basic, this can be challenging.

  • Recrystallization: This is often the most effective method for removing closely related impurities. The key is to find a suitable solvent system where the desired product has lower solubility than the impurity at a colder temperature. You will need to perform solubility tests with small amounts of your material in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water). Guanidine salts are often successfully recrystallized from water or alcohol-water mixtures.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine?

A1: The impurities will largely depend on your synthetic route. A common synthesis involves the reaction of a pyrimidine-bearing cyanamide with an amine.[8] Therefore, potential impurities could include:

  • Unreacted starting materials, such as 2-amino-4,6-dimethylpyrimidine or N-(4,6-Dimethylpyrimidin-2-yl)cyanamide.

  • Byproducts from the formation of the guanidine linkage.

  • In the case of syntheses starting from chalcones and metformin, you might see residual starting materials from that process.[9]

Q2: Is recrystallization or column chromatography better for purifying this compound?

A2: The choice depends on the nature and quantity of the impurities.

  • Column chromatography is generally better for separating compounds with different polarities. It is often the first choice for purifying a crude reaction mixture containing multiple components.[2]

  • Recrystallization is an excellent final purification step to remove small amounts of closely related impurities and to obtain a highly crystalline, pure product. It is often used after a preliminary purification by chromatography. Some guanidine salts can be effectively purified by recrystallization from solvents like water or ethanol.[10]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. Reversed-phase HPLC is commonly used for polar compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC trace) and molecular weight confirmation (from the MS data).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities if their signals are visible.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Q4: What are the key safety precautions when working with guanidine derivatives?

A4: Guanidine hydrochloride, a related compound, is harmful if swallowed or inhaled and causes skin and serious eye irritation.[11] It is prudent to treat 1-(4,6-Dimethylpyrimidin-2-yl)guanidine with similar caution. Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Consult the Material Safety Data Sheet (MSDS) for the specific compound and any reagents used.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine using flash column chromatography on silica gel.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare stock solutions of potential mobile phases (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH, 85:15 DCM:MeOH), each containing 0.5% triethylamine (TEA).
  • Perform TLC analysis of your crude material in these solvent systems to find the optimal eluent that gives your product an Rf of ~0.25-0.35.

2. Column Packing:

  • Select an appropriately sized column for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the initial, least polar solvent system identified in step 1.
  • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly. Ensure there are no air bubbles or cracks.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of methanol.
  • Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a fine, dry powder is obtained.
  • Carefully apply this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial, least polar solvent system.
  • Collect fractions in test tubes or vials.
  • Monitor the elution process by TLC, spotting every few fractions.
  • If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). This can be done in a stepwise manner or as a continuous gradient.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent under reduced pressure to yield the purified 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Alternative Stationary Phase Alumina (Neutral or Basic), Amine-functionalized SilicaBetter for highly basic compounds to prevent strong adsorption or degradation.[6]
Mobile Phase (TLC & Column) Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA)Good polarity range for polar compounds. TEA suppresses the acidity of silica.[3]
Starting Solvent Ratio 98:2 DCM:MeOHBegin with low polarity and increase gradually.
Target Rf Value 0.25 - 0.35Optimal range for good separation in column chromatography.
Loading Method Dry LoadingPrevents band broadening and improves resolution.[3]

Purification Workflow Diagram

Below is a logical workflow for the purification of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Purification_Workflow start Crude Reaction Mixture tlc TLC Analysis (DCM/MeOH + 0.5% TEA) start->tlc check_rf Is Rf ~0.25-0.35 and spot shape good? tlc->check_rf column Flash Column Chromatography (Silica Gel, Dry Loading) check_rf->column Yes adjust_tlc Adjust Mobile Phase (Increase MeOH %) or Change Stationary Phase check_rf->adjust_tlc No fractions Combine Pure Fractions column->fractions purity_check Assess Purity (NMR, LC-MS) fractions->purity_check pure_product Pure Product purity_check->pure_product Purity OK recrystallize Recrystallization purity_check->recrystallize Impurities Present recrystallize->purity_check adjust_tlc->tlc

Caption: Decision workflow for purifying 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Y. Wang, et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3359-3365. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ChemistryOpen, 13(10), e202400123. [Link]

  • Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Journal of Chemical & Engineering Data, 68(10), 2825–2834. [Link]

  • Winmill, T. F., & Moir, W. (1912). SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Journal of Chemistry, 4(1), 1-10. [Link]

  • Shestakov, A. S., et al. (2007). Synthesis of 2-iminoimidazolidin-4-one derivatives by cyclization of 2-aryl-1-(4,6-dimethylpyrimidin-2-yl)guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride. Russian Chemical Bulletin, 56(7), 1423–1430. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (Note: A general reference for the properties of such compounds, a specific URL is not available for the entire handbook).
  • Google Patents. (1979). US4157348A - Process for preparing guanidine.
  • Google Patents. (1941).
  • Suneel Kumar, K., et al. (2016). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 8(8), 80-89. [Link]

  • S. Manap, et al. (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Chemical and Pharmaceutical Research, 7(12), 856-861. [Link]

  • Heyer Lab. (n.d.). Denaturing purification of Insoluble Proteins. [Link]

  • PubChem. (n.d.). 1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(3-quinolyl)ethyl]guanidine. [Link]

  • Y. Asami, et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 1-11. [Link]

  • P. de Lucas, et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(24), 7623. [Link]

  • Google Patents. (2012). CN101531621B - Method for preparing guanidine compound.
  • A. Giebułtowicz, et al. (2011). DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 68(5), 661-669. [Link]

  • Agilent Technologies. (2020). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. [Link]

  • Interchim. (n.d.). Guanidine Hydrochloride. [Link]

  • ResearchGate. (2013). Reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde: experimental and theoretical investigation of the product. [Link]

Sources

Optimization

Technical Support Center: The Effect of Solvent Polarity on Pyrimidine Synthesis

Welcome to the technical support guide for pyrimidine synthesis. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for pyrimidine synthesis. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice on the critical role of solvent polarity in these reactions. The following question-and-answer guide offers solutions to common experimental challenges and explains the causal relationships behind solvent selection to enhance reaction yield, purity, and selectivity.

Troubleshooting Guide: Overcoming Common Solvent-Related Hurdles

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Question 1: My Biginelli (or related multicomponent) reaction is resulting in a very low yield, with a significant amount of unreacted starting materials. How can solvent choice address this?

Answer: Low yield and poor conversion are frequently tied to suboptimal reaction conditions, where solvent choice is a primary factor.[1][2][3] The solvent's role extends beyond simply dissolving reactants; it influences reaction rates by stabilizing intermediates and transition states.

Causality & Explanation: Many pyrimidine syntheses, like the Biginelli reaction, proceed through charged intermediates, such as an acyliminium ion.[4] Polar solvents are crucial for stabilizing these charged species, thereby lowering the activation energy of the key steps and accelerating the reaction. If the solvent is not polar enough, these intermediates may not form efficiently, leading to poor conversion.[5] Furthermore, the solubility of all three components (aldehyde, β-ketoester, and urea/thiourea) is critical; if one component is poorly soluble, the reaction will be slow or may not proceed at all.[1]

Actionable Solutions:

  • Assess Reactant Solubility: Before starting, verify the solubility of all your starting materials in the chosen solvent. If one is insoluble, the reaction will be diffusion-limited.

  • Screen a Range of Solvents: If yields are low, perform a solvent screen. While ethanol is a traditional choice, other solvents may be superior for your specific substrates.[1][2] A good screening panel includes:

    • Polar Protic: Ethanol, Methanol, Water.[5][6] These can participate in hydrogen bonding and may facilitate proton transfer steps.

    • Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF).[4][6][7] These are excellent at stabilizing charged intermediates without interfering through hydrogen bonding.

    • Solvent-Free (Neat) Conditions: For some substrates, solvent-free conditions, often with microwave irradiation or heating, can lead to dramatically shorter reaction times and higher yields.[2][8] This approach is also a cornerstone of green chemistry.[9]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[1][2] This will help you determine if the issue is a slow reaction rate or a complete stall.

Question 2: I'm observing significant byproduct formation. My desired pyrimidine is contaminated with a fluorescent compound, or I'm isolating an uncyclized intermediate. What's the solvent's role here?

Answer: Byproduct formation is a clear indicator that a competing reaction pathway is active. Solvent polarity can dramatically influence the selectivity between the desired cyclization and undesired side reactions.

Causality & Explanation:

  • Hantzsch Dihydropyridine Byproduct: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine.[1][10] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1] The solvent environment can influence the relative rates of the Biginelli versus the Hantzsch pathway.

  • Uncyclized Intermediate: The failure of the open-chain intermediate to cyclize is often due to insufficient activation of the carbonyl group for the final intramolecular nucleophilic attack.[4] A solvent that effectively solvates and stabilizes the open-chain form without promoting the transition state for cyclization can lead to its accumulation.

Actionable Solutions:

  • Modify Solvent and Temperature: The Hantzsch pathway is often favored at higher temperatures.[1][10] Switching to a lower-boiling point solvent or simply running the reaction at a lower temperature can suppress this side reaction.

  • Increase Solvent Polarity: A more polar solvent can better stabilize the ionic intermediates of the Biginelli pathway, potentially accelerating it relative to competing side reactions.[5]

  • Consider a "Switchable" System: In some advanced syntheses, the choice of solvent can completely divert the reaction to a different product. For instance, using 1,4-dioxane might favor one regioisomer, while switching to dimethyl sulfoxide (DMSO) can yield another from the exact same starting materials.[11] This highlights the profound directive power of the solvent.

Troubleshooting Workflow for Solvent Optimization

The following diagram outlines a systematic approach to diagnosing and resolving solvent-related issues in pyrimidine synthesis.

G Start Low Yield or Byproduct Formation Solubility Are all reactants soluble in the chosen solvent? Start->Solubility Screen Screen Solvents of Varying Polarity Solubility->Screen If Yes Solubility->Screen If No, change solvent to one that dissolves all Protic Polar Protic (Ethanol, H2O) Screen->Protic Aprotic Polar Aprotic (ACN, DMF, THF) Screen->Aprotic Nonpolar Non-Polar (Toluene, Dioxane) Screen->Nonpolar SolventFree Solvent-Free (Neat Conditions) Screen->SolventFree Monitor Monitor by TLC for Improved Conversion/ Reduced Byproducts Protic->Monitor Aprotic->Monitor Nonpolar->Monitor SolventFree->Monitor Optimize Optimize Temperature & Reaction Time Monitor->Optimize Success Problem Resolved Optimize->Success

Caption: A logical workflow for troubleshooting solvent-related issues.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the role of solvents in pyrimidine synthesis.

Q1: How does solvent polarity fundamentally impact common pyrimidine syntheses like the Biginelli and Hantzsch reactions?

Answer: Solvent polarity is a dominant factor because these reactions typically proceed through a series of polar, and often charged, intermediates. The solvent's ability to stabilize these species dictates the overall reaction rate and efficiency.[4][5] In the acid-catalyzed Biginelli reaction, the key first step is the condensation of the aldehyde and urea to form a resonance-stabilized N-acyliminium ion.[12] Polar solvents, through dipole-dipole interactions or hydrogen bonding, solvate this charged intermediate, lowering its energy and facilitating its formation. Similarly, subsequent steps involving nucleophilic attack and cyclization have polar transition states that are stabilized by polar media. Generally, yields are higher in polar solvents compared to non-polar ones.[5]

Q2: What is the practical difference between using polar protic (e.g., ethanol, water) and polar aprotic (e.g., acetonitrile, DMF) solvents?

Answer: The key difference lies in their ability to form hydrogen bonds.

  • Polar Protic Solvents like ethanol and water have hydroxyl (-OH) groups. They can act as both hydrogen bond donors and acceptors. This allows them to form a strong solvation shell around charged intermediates. In some cases, they can also participate directly in the mechanism by facilitating proton transfers, which can be beneficial.[13] Ethanol is a classic solvent for the Biginelli reaction for these reasons.[2] Water is also an effective, green solvent for many syntheses.[5][14][15]

  • Polar Aprotic Solvents like acetonitrile (ACN) and dimethylformamide (DMF) have strong dipole moments but lack acidic protons. They stabilize charged species through dipole-ion interactions. They are often used when a hydrogen-bonding solvent might interfere with the reaction, for example, by competing with a nucleophile. DMF, with its high dielectric constant, can be particularly effective at increasing reaction rates.[16]

Q3: When are solvent-free conditions a good choice?

Answer: Solvent-free, or "neat," reactions have become a major focus of green chemistry as they eliminate solvent waste and can lead to remarkably efficient processes.[8][9] These conditions are particularly well-suited for:

  • Microwave-Assisted Synthesis: By eliminating the solvent, the microwave energy is absorbed directly by the reactants, often leading to extremely rapid heating and reaction times of just a few minutes.[17][18]

  • High-Temperature Reactions: When reactants are liquids or have low melting points, heating them together without a solvent can create a concentrated environment that drives the reaction to completion quickly.[19]

  • Mechanochemistry (Ball-Milling): This technique uses mechanical force to initiate reactions in the solid state, completely avoiding the need for solvents and offering a highly sustainable synthetic route.[9]

Q4: How does solvent selection change for microwave-assisted pyrimidine synthesis?

Answer: In microwave-assisted organic synthesis (MAOS), the solvent's role is twofold: it acts as a medium for the reaction and as the primary absorber of microwave energy.[18] The efficiency of heating is determined by the solvent's dielectric properties, specifically its dielectric loss (tan δ).[20]

  • High-Absorbing Solvents: Solvents like ethanol, DMF, and water have high tan δ values and heat up extremely quickly, enabling rapid reactions.[20]

  • Medium/Low-Absorbing Solvents: Solvents like acetonitrile and THF are moderate absorbers, while non-polar solvents like toluene and hexane are poor absorbers and are generally not used unless a reactant or catalyst is the primary energy absorber.[20] The choice of solvent in MAOS is therefore a balance between its chemical compatibility with the reaction and its physical ability to convert microwave energy into thermal energy efficiently.[20][21]

Data Summary: Solvent Effects on Biginelli Reaction

The following table summarizes data from various studies on the synthesis of a model dihydropyrimidine, illustrating the significant impact of solvent choice on reaction yield and time.

EntrySolventDielectric Constant (ε)Time (h)Yield (%)Reference
1Ethanol24.54-8~87-92%[4][6][14]
2Acetonitrile (ACN)37.52.5-6~73-95%[7][14][22]
3Tetrahydrofuran (THF)7.68Moderate[4][6]
4Dimethylformamide (DMF)36.77-8~67%[6][14][16]
5Water80.13~95%[5][14]
6Dichloromethane (DCM)9.1-Unsatisfactory[6]
7Toluene2.4-Low Yield[8][12]
8Solvent-FreeN/A0.5-2>90%[2][8][19]

Conditions may vary based on specific substrates and catalysts used. This table is for comparative purposes.

Visualizing the Mechanism and Solvent Role

The Biginelli reaction mechanism involves several steps where solvent stabilization is key.

G cluster_0 Step 1: Acyliminium Ion Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde + Urea Iminium N-Acyliminium Intermediate Aldehyde->Iminium H+ catalyst OpenChain Open-Chain Intermediate Iminium->OpenChain Nucleophilic Attack Ketoester β-Ketoester (Enol form) Ketoester->OpenChain Cyclized Cyclized Intermediate OpenChain->Cyclized Intramolecular Condensation Product Dihydropyrimidine (DHPM) Cyclized->Product -H2O Solvent Polar Solvent (e.g., Ethanol) Solvent->Iminium Stabilizes Charge Solvent->OpenChain Solvates Intermediates

Sources

Troubleshooting

Catalyst selection for efficient guanidinylation

Technical Support Center: Catalyst Selection for Efficient Guanidinylation Workflows Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for Efficient Guanidinylation Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, over-alkylation, and difficult purification steps during the synthesis of multisubstituted guanidines. Guanidinylation—the conversion of amines or aryl halides into guanidines—is a cornerstone reaction in drug development and 1[1]. However, the uncatalyzed addition of amines to carbodiimides or cyanamides often requires prohibitively harsh conditions[2]. Selecting the correct catalytic system (transition metals, Lewis acids, or metal-free promoters) is critical for controlling reaction kinetics, chemoselectivity, and scalability.

This guide provides field-proven troubleshooting strategies, a quantitative catalyst selection matrix, and self-validating standard operating protocols (SOPs) to optimize your guanidinylation workflows.

Mechanistic Overview: The Catalytic Cycle

Understanding the mechanism is the first step in troubleshooting. For transition-metal-catalyzed guanylation, the reaction typically proceeds via a metal-amido intermediate. The metal activates the amine, facilitating nucleophilic insertion into the carbodiimide, followed by protonolysis to release the guanidine and regenerate the catalyst[3].

GuanidinylationCycle Cat Metal Precatalyst (e.g., ZnEt2, Ti-imido) Amido Metal-Amido Intermediate Cat->Amido Amine Activation (- Byproduct) Insertion Carbodiimide Insertion Amido->Insertion + Carbodiimide Guanidinate Metal-Guanidinate Complex Insertion->Guanidinate C-N Bond Formation Guanidinate->Cat Protonolysis (via incoming Amine) Product Substituted Guanidine Guanidinate->Product Product Release

Fig 1: General catalytic cycle for transition-metal-mediated amine guanylation.

Troubleshooting & FAQs

Q1: My guanylation of an unreactive aromatic amine with diisopropylcarbodiimide (DIC) is stalling. How can I drive this to completion? A1: Aromatic amines are poor nucleophiles. In the absence of a catalyst, they do not react with DIC even with prolonged heating at 140 °C[2]. Solution: Switch to a transition-metal precatalyst like Diethylzinc ( ZnEt2​ ) or Ytterbium(III) triflate ( Yb(OTf)3​ ). ZnEt2​ acts as an excellent precursor, reacting with the amine to form a highly nucleophilic zinc alkyl-amido species that readily inserts the carbodiimide[3]. Alternatively, Yb(OTf)3​ is highly active for solvent-free additions[4].

Q2: I am using copper catalysis for the direct guanidinylation of aryl halides, but I am getting significant amounts of N,N′-disubstituted (over-guanidinylated) byproducts. How do I prevent this? A2: Free guanidine is highly reactive and prone to double substitution under modified Ullmann conditions. Solution: Use a protected guanidinylating agent such as 5 (PMB = p-methoxybenzyl). The steric bulk and electronic modulation of the PMB group dramatically suppress double substitution[5]. You can cleanly deprotect the PMB group later using Trifluoroacetic acid (TFA) under microwave irradiation.

Q3: I need to guanidinylate a peptide that is only soluble in aqueous media. Most metal catalysts degrade in water. What are my options? A3: Most early transition metal catalysts (like Ti-imido complexes) are moisture-sensitive. Solution: Employ Scandium(III) triflate ( Sc(OTf)3​ ) with cyanamide. Sc(OTf)3​ is a water-tolerant Lewis acid that efficiently catalyzes the guanylation of various amines in aqueous solutions under mild conditions, making it ideal for peptides and pharmacologically important hydrophilic compounds[4].

Q4: Heavy metal toxicity is a concern for my API synthesis. Are there efficient metal-free catalytic alternatives? A4: Yes. If you are avoiding transition metals, you can repurpose common amide coupling reagents. For example, 6 can be used as an efficient guanylation reagent for aliphatic amines and anilines to synthesize sterically hindered superbases like tetramethylguanidines (TMGs)[6]. Alternatively, cyanuric chloride (TCT) can be used to activate di-Boc-thiourea, completely eliminating the environmental hazards associated with classical heavy-metal promoters like HgCl2​ [4].

Catalyst Performance & Selection Matrix

To streamline your experimental design, consult the following matrix summarizing quantitative parameters and optimal use cases for various catalytic systems.

Catalytic SystemOptimal SubstratesTypical ConditionsKey AdvantageRef
ZnEt2​ (10 mol%) Primary/Secondary Amines + CarbodiimidesToluene, 80–100 °CCheap, forms stable amido intermediates.[3]
Sc(OTf)3​ (10 mol%) Peptides, Hydrophilic Amines + CyanamideWater, 50 °CWater-tolerant Lewis acid; green chemistry.[4]
Yb(OTf)3​ (5 mol%) Broad scope of amines + CarbodiimidesSolvent-free, 60 °CHigh atom economy, no solvent waste.[4]
CuOAc (10 mol%) + Ligand Aryl Halides + N-PMB-GuanidineMeCN, 100 °C, BaseDirect cross-coupling; prevents over-alkylation.[5]
HATU / TEA Aliphatic Amines, AnilinesDCM, Room TempMetal-free; rapid access to TMGs.[6]

Standard Operating Protocols (SOPs)

Protocol A: Zinc-Catalyzed Addition of Amines to Carbodiimides

Causality Note: This protocol utilizes ZnEt2​ to lower the activation energy of the N-H addition. The ethyl groups act as sacrificial bases, reacting with the amine to release ethane gas and form a highly nucleophilic zinc-amido intermediate that readily attacks the carbodiimide[3].

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the target amine (1.0 mmol) and carbodiimide (1.0 mmol) in anhydrous toluene (3 mL).

  • Catalyst Addition: Slowly add ZnEt2​ (0.1 mmol, 10 mol% as a 1.0 M solution in hexane).

    • Self-Validation Check: Effervescence (ethane gas evolution) indicates the successful formation of the active zinc-amido complex. If no gas is observed, the amine may be wet or the ZnEt2​ degraded.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 90 °C for 4–12 hours. Monitor conversion via LCMS.

  • Quenching & Workup: Cool to room temperature and quench with wet diethyl ether (10 mL) to hydrolyze the zinc-guanidinate complex. Filter through a pad of Celite to remove zinc hydroxide precipitates.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography to yield the N,N',N''-trisubstituted guanidine.

Protocol B: Copper-Catalyzed Guanidinylation of Aryl Halides

Causality Note: Using N-PMB-guanidine prevents the formation of N,N'-disubstituted adducts often seen with free guanidine due to the steric bulk and electronic modulation of the PMB group[5].

  • Setup: To an oven-dried vial, add CuOAc (10 mol%), an appropriate bidentate ligand (e.g., 20 mol% 1,10-phenanthroline), K3​PO4​ (6.0 equiv), aryl iodide (1.0 mmol), and N-PMB-guanidine (1.0 mmol).

  • Solvent & Degassing: Add anhydrous acetonitrile (MeCN, 2 mL). Purge the vial with argon for 5 minutes.

    • Self-Validation Check: The base choice is critical; replacing K3​PO4​ with carbonate salts or triethylamine will stall the reaction, validating the need for a strong phosphate base to facilitate the cross-coupling[5].

  • Heating: Stir the mixture at 100 °C for 3 to 24 hours (electron-withdrawing groups require longer times).

  • Deprotection (Optional): To remove the PMB group, dissolve the isolated intermediate in 0.1 M Trifluoroacetic acid (TFA) and subject to microwave irradiation at 100 °C for 12 minutes[5].

References

  • Title: Recent development of synthetic preparation methods for guanidines via transition metal catalysis Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Title: Simple, Versatile, and Efficient Catalysts for Guanylation of Amines Source: ResearchGate URL:[Link]

  • Title: Guanidine synthesis by guanylation Source: Organic Chemistry Portal URL:[Link]

  • Title: Direct Guanidinylation of Aryl and Heteroaryl Halides via Copper-Catalyzed Cross-Coupling Reaction Source: ACS Publications URL:[Link]

  • Title: Synthesis of guanidines via reaction of amines with carbodiimides in the presence of ionic liquid Source: DergiPark URL:[Link]

  • Title: Guanidines: from classical approaches to efficient catalytic syntheses Source: RSC Publishing URL:[Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: PMC URL:[Link]

Sources

Optimization

Technical Support Center: Stability of Guanidine Compounds in Alkaline Media

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with guanidine derivatives (including L-arginine, synthetic superbases...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with guanidine derivatives (including L-arginine, synthetic superbases, and redox-active guanidines). While guanidinium ions are highly stable under physiological conditions, exposure to basic solutions triggers complex degradation pathways. This document provides mechanistic insights, troubleshooting workflows, and self-validating experimental protocols to resolve stability issues in your formulations.

Section 1: Core Mechanisms & FAQs (The "Why")

Q1: Why are guanidine compounds highly stable at neutral pH but susceptible to degradation in basic solutions? A: The stability of the guanidinium cation stems from its Y-conjugated system, where the positive charge is symmetrically delocalized across three nitrogen atoms bonded to a central carbon. This resonance stabilization makes it highly inert. However, when the pH exceeds the compound's pKa, it deprotonates to form the guanidine free base. The free base loses this perfect symmetrical stabilization, rendering the central carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions[1].

Q2: What are the kinetic characteristics of this alkaline degradation? A: The rate of alkaline hydrolysis of guanidine increases with pH but reaches a kinetic plateau at alkali concentrations >1M[1]. Mechanistically, the kinetic data supports a pathway where water attacks the deprotonated free base rather than hydroxide attacking the protected cation[1]. This nucleophilic attack forms a tetrahedral intermediate that subsequently collapses, irreversibly yielding urea and ammonia[2].

G G_cat Guanidinium Cation (Resonance Stabilized) G_base Guanidine Free Base (Susceptible to Attack) G_cat->G_base Alkaline pH (Deprotonation) OH_attack Nucleophilic Attack (H2O / OH⁻) G_base->OH_attack Tetra Tetrahedral Intermediate OH_attack->Tetra Products Urea + Ammonia (Irreversible Degradation) Tetra->Products Collapse

Mechanism of base-catalyzed guanidine hydrolysis into urea and ammonia.

Q3: How does this impact L-arginine used as an excipient in biopharmaceuticals? A: Arginine exhibits good stability in neutral to slightly acidic conditions, but highly alkaline conditions accelerate both its racemization (conversion between L- and D-isomers) and its chemical degradation[3]. Because the degradation of arginine produces ammonia, it can cause the pH of poorly buffered formulations to drift upward over time, creating a self-accelerating degradation loop[3].

Section 2: Troubleshooting Guide (The "How to Fix")

Issue 1: Unintended Upward pH Drift During Long-Term Storage

  • Symptom: A biopharmaceutical formulation buffered with arginine slowly becomes more alkaline over months of storage.

  • Root Cause: Base-catalyzed degradation of the guanidino group is releasing ammonia[3]. Ammonia acts as a weak base, continuously raising the pH and accelerating further hydrolysis.

  • Resolution: Re-evaluate the formulation's buffering capacity. If the target pH is near or above 8.0, the buffer may not be strong enough to neutralize the released ammonia. Shift the formulation pH to a slightly acidic or neutral range (pH 5.0–7.5) where the guanidinium cation is fully protonated and resonance-stabilized.

Issue 2: Loss of Reversibility in Redox-Active Guanidines for CO2 Capture

  • Symptom: When using guanidine-functionalized aromatics (e.g., 1,4-btmgb) for electrochemical pH swing cycles, the solution turns deep red upon oxidation, and the pH cannot be fully restored upon reduction[4].

  • Root Cause: Electrochemical oxidation of these compounds at high pH triggers a rapid base-catalyzed hydrolysis of the tetramethylguanidine (TMG) group, leading to the formation of aniline species and radical decomposition pathways[4][5].

  • Resolution: The degradation is an EC (Electrochemical-Chemical) mechanism. To mitigate this, operate the capture cycle at a slightly lower pH threshold or engineer the aromatic core with electron-withdrawing groups to stabilize the oxidized intermediate against nucleophilic attack.

G Start Issue: Upward pH Drift in Formulation Check Measure pH & Buffer Capacity Start->Check High_pH pH > 9.0 Ammonia Release Detected Check->High_pH Basic Conditions Low_pH pH < 8.0 Check Alternative Pathways Check->Low_pH Neutral/Acidic Action1 Quantify Urea via HPLC High_pH->Action1 Action2 Reformulate with Stronger Buffer (pH 5-8) Action1->Action2

Troubleshooting workflow for resolving pH drifts in guanidine-containing solutions.

Section 3: Experimental Workflows & Methodologies

To accurately diagnose guanidine instability, empirical testing must avoid introducing artifactual degradation during the analysis itself.

Protocol 1: HPLC Quantification of Guanidine Degradation

This protocol quantifies the conversion of arginine/guanidine to urea without allowing the alkaline matrix to degrade the sample while waiting in the autosampler.

  • Sample Aliquoting: Extract 100 µL of the alkaline formulation.

  • Acidic Quenching (Critical Step): Immediately dilute the sample into 900 µL of a quenching buffer (0.1% Trifluoroacetic acid in water, pH ~2.0).

    • Self-Validation Check: This step instantly protonates the free base back to the stable guanidinium cation, halting the hydrolysis reaction. If degradation continues, the root cause is enzymatic (e.g., arginase contamination) rather than chemical base catalysis.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)[3]. Use a gradient mobile phase of Water/Acetonitrile containing 0.1% TFA.

  • Detection & Analysis: Monitor UV absorbance at 210 nm. Calculate the Area Under the Curve (AUC) for the urea peak relative to the intact guanidine peak.

Protocol 2: Electrochemical Stability Testing of Redox Guanidines

This protocol isolates the chemical degradation step from the electrochemical electron-transfer step in redox-active guanidines[4].

  • Solution Preparation: Prepare a 2 mM aqueous solution of the target guanidine in 200 mM KCl. Record the initial pH (often highly basic, ~11.7, due to the superbase nature of the compound)[4][5].

  • Controlled Potential Electrolysis: Using a divided H-cell, apply an oxidative potential (e.g., 0.5 V vs. SCE) to fully oxidize the compound[4].

  • Scan-Rate Dependent Cyclic Voltammetry (CV): Perform CV on the oxidized solution at varying scan rates (50 mV/s to 500 mV/s).

    • Self-Validation Check: Look for a new reductive feature (e.g., at -0.18 V vs SCE). If this peak's intensity decreases relative to the main redox peak at faster scan rates (>250 mV/s), it proves that the degradation is a time-dependent chemical hydrolysis occurring after oxidation[4][5].

Section 4: Quantitative Data Summary

The table below consolidates the kinetic and environmental thresholds for guanidine degradation across different applications.

Compound / SystemConditionObservation / Kinetic EffectReference
Unsubstituted Guanidine Alkali > 1MHydrolysis rate reaches a plateau; mechanism proceeds via water attack on the free base.[1],[2]
DL-Arginine Highly Alkaline pHIncreased rate of racemization and degradation to ammonia, causing upward pH drifts.[3]
1,4-btmgb (Redox Guanidine) pH > 11.5, Oxidized StateRapid base-catalyzed hydrolysis of the TMG group; irreversible radical formation.[4],[5]
L-Arginine (Enzymatic) pH ~ 9.5Optimal pH for arginase-mediated hydrolysis into L-ornithine and urea.[3]

References

  • Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2. 1

  • DL-Arginine Stability and Activity: A Technical Support Guide. Benchchem. 3

  • Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. RSC Publishing. 2

  • Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. PMC. 4

  • Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. ChemRxiv. 5

Sources

Troubleshooting

Mechanistic Overview: Why Does Polymerization Occur?

Welcome to the Technical Support Center for Multicomponent Reactions. As a Senior Application Scientist, I frequently assist researchers who are frustrated by Biginelli reactions that yield intractable, sticky resins ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multicomponent Reactions. As a Senior Application Scientist, I frequently assist researchers who are frustrated by Biginelli reactions that yield intractable, sticky resins instead of the expected crystalline 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

The Biginelli reaction is a delicate kinetic balancing act[1]. While aromatic aldehydes typically perform well, the introduction of aliphatic aldehydes or formaldehyde often triggers runaway step-growth polymerizations or self-condensations. This guide is designed to help you understand the causality behind these side reactions and provide field-proven, self-validating protocols to suppress them.

To troubleshoot a failed Biginelli reaction, you must understand the competing pathways. The classical mechanism relies on Brønsted acids (e.g., HCl) and heat to drive the condensation of an aldehyde and urea into an N-acyliminium ion, which is subsequently trapped by a β -keto ester[1]. However, these exact conditions are highly conducive to two major polymerization side reactions:

  • Aldol Polymerization: Aliphatic aldehydes possess reactive α -protons. Under strong acidic or basic catalysis, they rapidly undergo aldol-type self-condensation, forming polymeric tars before the iminium intermediate can form[2].

  • Urea-Formaldehyde Resins: If formaldehyde is used as the aldehyde component, it reacts aggressively with urea. Under Brønsted acid catalysis, this forms heavily cross-linked urea-formaldehyde (UF) resins—the same tough plastics used in industrial adhesives[3].

BiginelliMechanisms Aldehyde Aldehyde (Aliphatic / Formaldehyde) Iminium N-Acyliminium Ion (Kinetic Intermediate) Aldehyde->Iminium + Urea (Lewis Acid) Aldol Aldol Polymerization (Side Reaction) Aldehyde->Aldol Strong Acid/Base UFResin Urea-Formaldehyde Resin (Side Reaction) Aldehyde->UFResin + Urea (Excess Brønsted Acid) Urea Urea / Thiourea Urea->Iminium Urea->UFResin KetoEster β-Keto Ester DHPM 3,4-Dihydropyrimidin-2(1H)-one (Target DHPM) KetoEster->DHPM Iminium->DHPM + β-Keto Ester

Figure 1: Competing pathways in the Biginelli reaction highlighting desired DHPM formation vs. polymerization.

Troubleshooting FAQs

Q1: My reaction mixture turned into a thick, insoluble gel when using an aliphatic aldehyde. What happened? A: You have triggered an aldol polymerization[2]. Aliphatic aldehydes are highly susceptible to enolization under classical strong-acid conditions. Causality & Solution: Switch from a Brønsted acid to a mild Lewis acid (e.g., ZnBr2​ or Yb(OTf)3​ ) and move to solvent-free conditions[4]. Lewis acids coordinate preferentially to the carbonyl oxygen of the aldehyde, increasing its electrophilicity for urea attack without providing the free protons that catalyze enolization and aldol condensation.

Q2: I am trying to synthesize a DHPM using formaldehyde, but I keep getting a white, hard plastic-like material. How do I fix this? A: You have inadvertently synthesized a urea-formaldehyde resin[3]. This step-growth polymerization outcompetes the Biginelli cyclocondensation when strong acids and heat are applied. Causality & Solution: Avoid concentrated HCl. Instead, utilize a subcomponent synthesis approach, employ formaldehyde surrogates, or use specialized catalysts like Indium(III) bromide ( InBr3​ ), which stabilizes the Biginelli intermediate and prevents runaway UF polymerization.

Q3: Does the order of addition matter for minimizing side reactions? A: Absolutely. The Biginelli reaction proceeds most efficiently via the iminium mechanism[1]. If you mix the β -keto ester and the aldehyde first with the acid, you risk Knoevenagel condensation or aldol products. Always pre-mix the aldehyde and urea with your catalyst for a short period to pre-form the N-acyliminium ion before adding the β -keto ester.

Troubleshooting Start Issue: Polymerization / Sticky Resin CheckSubstrate Identify Aldehyde Type Start->CheckSubstrate Aliphatic Aliphatic Aldehyde CheckSubstrate->Aliphatic Formaldehyde Formaldehyde CheckSubstrate->Formaldehyde Aromatic Aromatic Aldehyde CheckSubstrate->Aromatic Action1 Switch to Lewis Acid (ZnBr2) Use Solvent-Free Conditions Aliphatic->Action1 Prevents Aldol Action2 Use Formaldehyde Surrogates or InBr3 Catalyst Formaldehyde->Action2 Prevents UF Resin Action3 Lower Temperature Reduce Brønsted Acid Conc. Aromatic->Action3 Prevents Decomposition Success Clean DHPM Product Action1->Success Action2->Success Action3->Success

Figure 2: Diagnostic workflow for resolving polymerization issues in Biginelli reactions.

Quantitative Data: Catalyst & Condition Comparison

To guide your experimental design, refer to the following table summarizing how different conditions impact side reactions and yields.

Catalyst / ConditionsSubstrate ProfilePrimary Side ReactionTypical YieldTroubleshooting Status
HCl (cat.), Refluxing EtOH Aromatic AldehydesMinimal70–80%Baseline
HCl (cat.), Refluxing EtOH Aliphatic AldehydesAldol Polymerization< 20%High Risk [2]
Brønsted Acid, Heat FormaldehydeUrea-Formaldehyde Resin< 10%Critical Failure [3]
ZnBr2​ (10 mol%), Solvent-Free (80°C) Aliphatic AldehydesSuppressed85–90%Recommended [5]
Mechanochemical Milling (RT) Sensitive AldehydesSuppressed78–95%Recommended [6]

Experimental Protocols for Problematic Substrates

The following methodologies are designed as self-validating systems. If the visual cues described in the validation steps do not occur, the reaction is failing and must be halted to prevent complete polymerization.

Protocol 1: Solvent-Free Zinc Bromide-Catalyzed Biginelli Reaction

Specifically optimized for aliphatic aldehydes to prevent aldol condensation.[5]

  • Preparation: In a dry mortar or a solvent-free reaction vessel, combine the aliphatic aldehyde (1.0 equiv) and urea/thiourea (1.2 equiv).

  • Catalyst Addition: Add anhydrous ZnBr2​ (10 mol%). Mix thoroughly for 5 minutes.

    • Causality: Pre-mixing allows the Lewis acid to activate the aldehyde and form the iminium intermediate before the β -keto ester is introduced, preventing Knoevenagel side-reactions.

  • Component Addition: Add the β -keto ester (1.0 equiv) to the mixture.

  • Thermal Activation: Heat the mixture to 80 °C with continuous stirring or grinding for 1–2 hours.

  • Self-Validation: The reaction is proceeding correctly if the liquid/paste gradually solidifies into a crystalline mass. If the mixture turns into a dark, sticky syrup that cannot be stirred, aldol oligomerization has occurred due to moisture or excess heat.

  • Workup: Cool to room temperature, quench with cold water, and filter the precipitated DHPM. Recrystallize from hot ethanol.

Protocol 2: Mechanochemical (Ball-Milling) Biginelli Reaction

Optimized for highly sensitive substrates to bypass solvent-mediated polymerization.[6]

  • Loading: In a stainless steel milling jar, add the aldehyde (1.0 equiv), β -keto ester (1.0 equiv), urea (1.2 equiv), and a solid acid catalyst (e.g., subcomponent catalyst or solid Lewis acid).

  • Milling: Add stainless steel milling balls and mill at a frequency of 15–30 Hz for 1–3 hours at room temperature.

    • Causality: Mechanochemistry forces the reactants into extreme close proximity, artificially maximizing local concentration. This kinetic advantage drives the termolecular Biginelli condensation forward exponentially faster than bimolecular polymerization side reactions.

  • Self-Validation: Open the jar after 1 hour. A dry, powdery solid indicates successful conversion. A gummy residue indicates incomplete reaction or the onset of resin formation.

  • Workup: Wash the resulting powder with cold water and a small amount of cold ethanol to remove unreacted urea and catalyst.

References

  • Moodle@Units: The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Retrieved from [Link]

  • ResearchGate: An Efficient One-Pot Biginelli Condensation of Aliphatic Aldehydes Catalyzed by Zinc Bromide under Solvent-Free Conditions. Retrieved from[Link]

  • Grokipedia: Biginelli reaction. Retrieved from[Link]

  • LookChem: Cas 57-13-6, Urea. Retrieved from [Link]

  • ACS Publications: Brønsted Base-Catalyzed One-Pot Three-Component Biginelli-Type Reaction: An Efficient Synthesis of 4,5,6-Triaryl-3,4-dihydropyrimidin-2(1H)-one and Mechanistic Study. Retrieved from [Link]

  • Beilstein Journals: Mechanochemical synthesis of small organic molecules. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Workup &amp; Purification of Polar Guanidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar guanidine derivatives. The unique physicochemical properties of the guanidinium group—namely its...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar guanidine derivatives. The unique physicochemical properties of the guanidinium group—namely its high polarity and strong basicity—present significant challenges during reaction workup and purification.[1][2] This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, grounding every recommendation in the fundamental chemistry of these fascinating molecules.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Product is Lost in the Aqueous Layer During Liquid-Liquid Extraction

Question: I've run an aqueous workup, but my guanidine-containing product remains in the aqueous phase. How can I extract it into an organic solvent?

Probable Cause: The guanidine group is one of the strongest organic bases, with the pKa of its conjugate acid (the guanidinium ion) typically ranging from 12.5 to 13.5.[2][3] This high basicity is due to the exceptional resonance stabilization of the protonated, cation form.[4] At neutral or acidic pH, your compound is fully protonated, highly polar, and thus, extremely water-soluble.

Solutions:

  • pH Adjustment for Extraction: The most direct method is to deprotonate the guanidinium ion to its neutral guanidine form, which is significantly less polar.

    • Mechanism: By raising the pH of the aqueous layer to be at least 1-2 units above the pKa of the guanidinium ion (i.e., pH > 14 if possible, though often pH 11-12 is sufficient), you shift the equilibrium towards the neutral species, which will then partition into an organic solvent.

    • Caution: Some complex guanidine derivatives, especially certain natural products, can be unstable at high pH and may degrade to their corresponding urea derivatives.[2] Always test on a small scale first.

    Protocol: Basic Liquid-Liquid Extraction

    • Combine your reaction mixture with water and transfer it to a separatory funnel.

    • Cool the funnel in an ice-water bath to manage any heat generated during neutralization.

    • Slowly add a strong base, such as 2 M NaOH or K₂CO₃ solution, while gently swirling. Monitor the pH of the aqueous layer using pH paper or a calibrated meter, aiming for a pH of 11-12 or higher.

    • Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or a 9:1 mixture of chloroform/isopropanol).

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the organic layer. Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent to maximize recovery.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", fontname="Arial", fontsize=9];

    }

    Caption: Workflow for basic extraction of guanidine derivatives.

  • Use of Protecting Groups: If pH sensitivity is a concern or extraction remains difficult, consider a synthetic strategy that involves protecting the guanidine moiety.

    • Rationale: Protecting groups like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) neutralize the basicity and reduce the polarity of the guanidine group, making the overall molecule far more amenable to standard organic workups and silica gel chromatography.[6][7] The protecting group is then removed in a final synthetic step.[7]

Issue 2: Severe Streaking or Tailing on Silica Gel Chromatography

Question: My compound streaks badly on silica TLC plates and gives poor separation during column chromatography.

Probable Cause: The highly basic guanidine group interacts very strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8] This leads to irreversible binding or slow, uneven elution, resulting in significant tailing.[8]

Solutions:

  • Mobile Phase Modification: Neutralize the acidic sites on the silica by adding a basic modifier to your eluent.

    • Common Additives: Add 0.5-2% triethylamine (Et₃N) or a 25% ammonia solution in water to the mobile phase.[8] This competitively binds to the silanol groups, allowing your basic compound to elute more cleanly.

  • Alternative Stationary Phases: If modifying the eluent is insufficient, switch to a more suitable stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina is often a better choice for purifying strongly basic compounds as it lacks the acidity of silica.[8]

    • Amine-Functionalized Silica: This stationary phase provides a less interactive surface for basic compounds and can be used in a form of hydrophilic interaction liquid chromatography (HILIC).[9]

    • Reverse-Phase (C18) Chromatography: This is a viable option, but highly polar guanidines may have poor retention and elute in the void volume with standard C18 columns.[1][10] For these cases, consider:

      • Aqueous C18 Columns: These are designed to prevent phase collapse in highly aqueous mobile phases, improving retention of polar molecules.[1]

      • HILIC: This technique uses a polar stationary phase (like silica, diol, or amine) with a reverse-phase type eluent (e.g., acetonitrile/water). It is excellent for purifying very polar compounds that are not well-retained by C18.[1][8][9]

    • Strong Cation Exchange (SCX) Chromatography: This technique is specifically designed for separating positively charged molecules. The guanidinium cation binds strongly to the negatively charged stationary phase and is eluted by increasing the salt concentration or pH of the mobile phase. It is an excellent choice for purifying highly hydrophilic basic compounds.[10]

    dot graph G { layout=dot; bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", fontname="Arial", fontsize=9];

    }

    Caption: Troubleshooting chromatography of polar guanidines.

Issue 3: Difficulty with Crystallization of Guanidinium Salts

Question: My purified guanidinium salt is an oil or amorphous solid. I'm struggling to crystallize it for final purification and characterization.

Probable Cause: Guanidinium salts are often highly soluble in polar solvents like water or methanol, making it difficult to achieve supersaturation.[11][12] Furthermore, the specific counter-anion plays a critical role in the crystal lattice energy, and a poor choice can hinder crystallization.

Solutions:

  • Anion Exchange (Salt Screening): If you have a hydrochloride or trifluoroacetate salt, consider exchanging the anion for one that is more likely to form a stable crystal lattice, such as a hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) salt.[8]

  • Antisolvent Crystallization: This is the most common and effective technique for crystallizing polar salts.

    • Principle: The compound is dissolved in a minimum amount of a "good" solvent in which it is highly soluble. A "poor" solvent (antisolvent) in which the compound is insoluble is then slowly added until the solution becomes turbid, indicating the onset of precipitation. Gentle warming to redissolve the solid followed by slow cooling often yields high-quality crystals.

    Protocol: Antisolvent Crystallization

    • Place your guanidinium salt in a clean vial.

    • Add a "good" solvent (e.g., water, methanol, DMSO) dropwise while warming gently until the solid is just fully dissolved. Use the absolute minimum volume necessary.

    • Slowly add a miscible "poor" antisolvent (e.g., acetone, acetonitrile, ethyl acetate, diethyl ether) dropwise with stirring.

    • Continue adding the antisolvent until you observe persistent cloudiness (turbidity).

    • Gently warm the mixture until it becomes clear again.

    • Cover the vial (e.g., with perforated parafilm) and allow it to cool slowly to room temperature, and then to 4 °C in a refrigerator.

    • Collect the resulting crystals by filtration, wash with a small amount of the antisolvent, and dry under vacuum.[13]

    Table 1: Common Solvents for Guanidinium Salt Crystallization

Good Solvents (High Polarity)Antisolvents (Lower Polarity)
Water (H₂O)Acetone
Dimethyl Sulfoxide (DMSO)[12]Acetonitrile[12]
N,N-Dimethylformamide (DMF)[12]Ethyl Acetate
Methanol (MeOH)Dichloromethane (DCM)
Ethanol (EtOH)Diethyl Ether
Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the guanidine group so basic? The guanidine group's high basicity (pKa of conjugate acid ~12.5-13.5) stems from the remarkable stability of its protonated form, the guanidinium cation.[2][3] Upon protonation, the positive charge is delocalized across all three nitrogen atoms via resonance, creating a highly stable, symmetric cation.[4] This stability strongly favors the protonated state, making the neutral guanidine a powerful proton acceptor (i.e., a strong base).

dot graph { layout=neato; node [shape=none, fontname="Arial"]; edge [arrowhead=none, color="#4285F4"]; bgcolor="#F1F3F4";

}

Caption: Resonance stabilization of the guanidinium cation.

Q2: How do I choose a protecting group for my guanidine, and how is it removed? The choice depends on the stability of your molecule to the required deprotection conditions.

  • Boc (tert-Butoxycarbonyl): This is a very common choice. Boc groups are used to temper the basicity of the guanidine during synthesis.[7] They are reliably removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][14]

  • Cbz (Benzyloxycarbonyl): Also a widely used group, Cbz is stable to acidic and mild basic conditions.[6][14] It is typically removed by catalytic hydrogenation (H₂ gas with a palladium catalyst, e.g., Pd/C).[14] This method is not suitable if your molecule contains other reducible functional groups like alkenes or alkynes.

Q3: My compound is a salt that is highly soluble in water but insoluble in all organic solvents. How can I purify it? When a compound cannot be extracted or purified using conventional chromatography, specialized techniques are required:

  • Strong Cation Exchange (SCX) Chromatography: This is often the best method. The positively charged guanidinium ion binds to the column. Impurities are washed away, and the product is then eluted using a high-concentration salt buffer or a basic solution.[10]

  • Recrystallization: If you can obtain a crude solid, extensive screening of solvent/antisolvent systems may yield pure crystalline material.[11][15]

  • Preparative HPLC: Using a preparative reverse-phase column with a highly aqueous mobile phase (perhaps with an ion-pairing agent like TFA) or a HILIC column can be effective for purifying small quantities of very challenging compounds.[16]

Q4: What are the best methods to convert a guanidinium salt back to its free base form?

  • Neutralization with a Base: Dissolve the salt in a minimal amount of water and add a strong base like NaOH to raise the pH above 12. The neutral free base may precipitate out or can be extracted with an organic solvent.[15]

  • Ion-Exchange Resin: Use a strong basic anion-exchange resin. A solution of the guanidinium salt is passed through the column, where the salt's anion (e.g., Cl⁻) is exchanged for hydroxide (OH⁻) from the resin. The eluent will contain the guanidine free base in solution.[15]

  • Solid-Phase Cation Exchange (SPE): A strong cation exchange SPE cartridge can be used to retain the guanidinium salt. The counter-ion is washed away, and the free base is then eluted with a solution of a volatile base like ammonia in methanol. Evaporation of the solvent and ammonia leaves the pure, neutral guanidine.[15]

References
  • Cao, X. et al. (2013). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Analytica Chimica Acta.
  • Bartoli, S. et al. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry.
  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides.
  • Kocienski, P. J. (1998). Protecting groups. Thieme.
  • ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?. ResearchGate.
  • Al-Mourabit, A. (2008). Product Class 13: Guanidine Derivatives. Science of Synthesis.
  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Zhang, Q. et al. (2025). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. Food Chemistry.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • BenchChem. (n.d.). The Use of Boc-Guanidine in the Preparation of Bioactive Compounds. BenchChem.
  • Still, W. C. et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. JoVE.
  • Laronze, M. et al. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses.
  • Google Patents. (n.d.). Method for crystallizing guanidinium salts.
  • Hoang, T. H. et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. ResearchGate.
  • Van Doren, S. R. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments.
  • BenchChem. (n.d.). The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers. BenchChem.

Sources

Troubleshooting

Minimizing polysubstitution in guanidine synthesis.

Welcome to the technical support center for guanidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity, particularly poly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for guanidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity, particularly polysubstitution, during the synthesis of guanidine-containing molecules. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established scientific principles and field-proven experience.

The Challenge of Polysubstitution

The guanidinium group is a critical pharmacophore in numerous bioactive molecules and a powerful structural motif in catalysis and materials science.[1][2] However, its synthesis is often complicated by the high nucleophilicity and basicity of the guanidine functional group itself.[3][4] When working with substrates containing multiple amine functionalities, such as polyamines or complex drug scaffolds, a common and frustrating side reaction is polysubstitution—the addition of multiple guanidine groups where only one is desired. This leads to complex product mixtures, difficult purifications, and reduced yields of the target molecule.

This guide provides strategies and logical frameworks to control selectivity and minimize unwanted polysubstitution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Problem: My reaction with a polyamine substrate yields a complex mixture of mono-, di-, and polysubstituted products. How can I achieve selective mono-guanidinylation?

This is the most common challenge in guanidine synthesis with multifunctional substrates. The formation of multiple products arises because the remaining amine groups on the mono-guanidinylated product are still sufficiently nucleophilic to react with the guanylating agent. Achieving selectivity requires a strategic approach that goes beyond simple stoichiometric control.

Root Cause Analysis & Corrective Actions:

The key to selectivity lies in differentiating the reactivity of the amine groups within your substrate. This can be achieved through several complementary strategies.

Strategy 1: Exploiting Inherent Steric and Electronic Differences

In some substrates, primary amines are significantly more reactive than secondary amines due to lower steric hindrance.[5] You can leverage this inherent difference to favor mono-substitution at the primary position.

  • Causality: Bulky guanylating reagents or sterically hindered secondary amines can create a kinetic preference for reaction at the less encumbered primary amine.

  • Corrective Actions:

    • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) can amplify small differences in activation energy between the competing reaction pathways, thereby enhancing selectivity.

    • Slow Addition of the Guanylating Agent: Adding the guanylating agent dropwise over several hours keeps its instantaneous concentration low, favoring reaction at the most reactive site before a second reaction can occur on the same molecule.

    • Choose a Bulky Guanylating Agent: Reagents with significant steric bulk may have greater difficulty accessing hindered secondary amines.

Strategy 2: The Orthogonal Protecting Group Strategy (Most Robust Method)

For substrates where amine reactivities are similar (e.g., multiple primary amines) or when the highest level of control is required, an orthogonal protecting group strategy is the most effective solution.[6][7] This involves selectively protecting all but the target amine, performing the guanidinylation, and then removing the protecting groups.

  • Causality: Orthogonal protecting groups are stable under the guanidinylation conditions but can be removed under specific, non-interfering conditions. This allows for the precise, site-selective introduction of the guanidine moiety.

  • Workflow Diagram:

G cluster_0 Decision Workflow for Selective Guanidinylation start Start: Substrate with Multiple Amines q1 Are amine reactivities significantly different? (e.g., Primary vs. Secondary) start->q1 strategy1 Strategy 1: Exploit Kinetics - Low Temperature - Slow Addition - Check Sterics q1->strategy1 Yes strategy2 Strategy 2: Orthogonal Protection - Protect non-target amines - Guanidinylate target amine - Deprotect q1->strategy2 No / High Selectivity Needed q2 Success? strategy1->q2 end_ok Success: Desired Mono-product q2->end_ok Yes q2->strategy2 No end_fail Failure: Mixture Persists end_fail->strategy2 strategy2->end_ok G cluster_legend Reaction Pathways P Polyamine (P) PG Mono-substituted Product (PG) P->PG k1 (Desired) G Guanylating Agent (G) G->PG PG2 Di-substituted Product (PG₂) G->PG2 PG->PG2 k2 (Undesired) k1 k1 = Rate of first guanidinylation k2 k2 = Rate of second guanidinylation goal Goal: Maximize k1 / Minimize k2

Caption: Competing reaction pathways leading to polysubstitution.

  • Controlling the Rates:

    • To Maximize k₁: Use a highly reactive (nucleophilic) primary amine as the initial reaction site.

    • To Minimize k₂: The formation of the first guanidinium group can electronically deactivate the remaining amines to some extent, but this effect is often insufficient. Strategies like steric hindrance or protection are needed to dramatically reduce k₂.

Q3: Can I selectively guanidinylate a secondary amine in the presence of a primary amine?

This is challenging due to the higher intrinsic reactivity of primary amines. Direct selective guanidinylation of a secondary amine in the presence of an unprotected primary amine is rarely successful.

  • Solution: The only reliable method is to reverse the protection strategy.

    • Protect the Primary Amine(s): Use a protecting group that is selective for primary amines. The trifluoroacetyl group is an excellent choice as it can be selectively introduced onto primary amines and is orthogonal to many other common protecting groups like Boc and Cbz. [8][9][10] 2. Guanidinylate the Secondary Amine: With the primary amine(s) masked, the secondary amine is now the only available site for reaction.

    • Deprotect: Remove the primary amine protecting group under its specific cleavage conditions (e.g., mild basic conditions for trifluoroacetyl). [8][9][10]

References

Sources

Optimization

Technical Support Center: 1-(4,6-Dimethylpyrimidin-2-yl)guanidine Recrystallization

Welcome to the Advanced Methodologies Support Center. This guide is designed for chemical researchers and process scientists tasked with the isolation and purification of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine and relat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodologies Support Center. This guide is designed for chemical researchers and process scientists tasked with the isolation and purification of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine and related pyrimidinylguanidine derivatives[1].

Due to the highly basic nature of the guanidine moiety and the nitrogen-rich pyrimidine ring, this compound exhibits strong intermolecular hydrogen bonding. This often leads to challenging purification scenarios, including polymorphism, hydrate formation, and liquid-liquid phase separation (commonly known as "oiling out"). The methodologies below are engineered to bypass these thermodynamic traps.

Solvent Selection & Solubility Data

Selecting the correct solvent system is the most critical variable in guanidine derivative recrystallization. The table below summarizes the quantitative solubility profiles and the mechanistic role of each solvent choice.

Solvent SystemTemperature (°C)Estimated SolubilityMechanistic Role in Protocol
Dichloromethane (DCM) 40 (Reflux)> 250 mg/mLPrimary Solvent: Effectively disrupts the strong intermolecular hydrogen-bonding networks of the guanidine moiety.
Heptane 20< 5 mg/mLAnti-Solvent: Drives supersaturation; its non-polar nature forces the polar solute into a crystalline lattice.
DCM / Heptane (2:1 v/v) 40~ 150 mg/mLInitial Matrix: Provides a balanced thermodynamic environment to ensure complete dissolution of the crude material[2].
Isopropanol (IPA) 82 (Reflux)> 180 mg/mLAlternative Matrix: Useful for digesting impurities or when halogenated solvents must be avoided[3].

Process Visualization

RecrystallizationWorkflow Start Crude 1-(4,6-Dimethylpyrimidin- 2-yl)guanidine Dissolve Dissolve in boiling DCM/Heptane (2:1) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Evaporate Vacuum Concentration (Reduce volume by 60%) Filter->Evaporate Cool Controlled Cooling (0.5 °C/min to 5 °C) Evaporate->Cool Check Crystallization Observed? Cool->Check Seed Add Seed Crystals Above Cloud Point Check->Seed No Isolate Vacuum Filtration & Cold Heptane Wash Check->Isolate Yes Seed->Cool Dry Dry in Vacuo (40 °C, 15 mbar) Isolate->Dry

Workflow for the recrystallization of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Standard Operating Procedure: Evaporative Anti-Solvent Crystallization

This protocol leverages a DCM/Heptane solvent system, a proven standard for the isolation of structurally similar 1,1-Dimethyl-3-pyrimidin-2-yl-guanidines[2].

The Self-Validating Mechanism: This procedure relies on evaporative anti-solvent crystallization. By applying a specific vacuum (approx. 400 mbar) at 40 °C, only the DCM (boiling point 39.6 °C) is volatile enough to be removed. The physical reduction of the total solvent volume directly correlates to the exact molar ratio of the remaining DCM-to-Heptane. When the volume is reduced by 60%, the operator has absolute mathematical certainty that the critical supersaturation threshold has been crossed. The system validates its own nucleation point without requiring inline Process Analytical Technology (PAT) probes.

Step-by-Step Methodology:
  • Dissolution: Suspend 10.0 g of crude 1-(4,6-Dimethylpyrimidin-2-yl)guanidine in 150 mL of a DCM/Heptane mixture (2:1 v/v) in a round-bottom flask.

  • Thermal Equilibration: Warm the mixture to 40 °C under gentle reflux. Causality: The high ratio of DCM ensures the disruption of guanidine-guanidine hydrogen bonds, allowing complete dissolution of the crude matrix.

  • Hot Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane. Causality: This removes insoluble mechanical impurities and high-molecular-weight polymerized byproducts that could act as unwanted nucleation sites for polymorphs.

  • Controlled Evaporation: Slowly concentrate the solution in vacuo at 35–40 °C until the volume is reduced to approximately 40% of its original volume (approx. 60 mL remaining)[2].

  • Aging and Cooling: Transfer the flask to a programmable chiller. Cool the mixture from 35 °C to 5 °C at a strict rate of 0.5 °C/min while stirring at 150 rpm. Causality: A slow, linear cooling ramp prevents the localized supersaturation spikes that lead to amorphous precipitation.

  • Isolation: Filter the crystallized product under vacuum. Wash the filter cake with 20 mL of pre-chilled (0 °C) heptane. Causality: Cold heptane displaces the residual mother liquor and trapped impurities without dissolving the newly formed crystal lattice.

  • Drying: Dry the off-white crystalline material in a vacuum oven (40 °C, 15 mbar) for 12 hours to constant weight[2].

Troubleshooting & FAQs

Q: Why does my product "oil out" (form a biphasic liquid) instead of forming crystals during the cooling phase? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation curve crosses the binodal curve before hitting the solidus line. For highly polar pyrimidinylguanidines, this happens if the anti-solvent (heptane) concentration is too high at elevated temperatures, causing the solute to melt out of the solvent rather than crystallize. Resolution: Do not add cold anti-solvent directly to the hot mixture. Instead, rely strictly on the evaporative method described in the SOP. If oiling out still occurs, introduce 1-2 mg of seed crystals at a temperature just 2 °C above the established cloud point to force solid nucleation before LLPS can occur.

Q: I am detecting unreacted pyrimidin-2-amine precursor in my final crystal lattice. How do I prevent this co-crystallization? A: Pyrimidin-2-amine and the target guanidine share similar hydrogen-bonding profiles but differ slightly in their pKa. If co-crystallization occurs in DCM/Heptane, shift your strategy to a digestion method. Digesting (slurrying) the crude residue in organic solvents like diethyl ether or isopropanol[3] at room temperature can selectively dissolve the less polar amine precursor while leaving the target guanidine intact. Filter the slurry before proceeding to the main recrystallization.

Q: How can I adapt this methodology for industrial scale-up where Dichloromethane is restricted due to toxicity? A: While DCM/Heptane provides the sharpest crystallization kinetics for lab-scale synthesis[2], industrial environments often require greener alternatives. You can substitute the system with an Ethanol/Water or Isopropanol/Heptane matrix. If using Ethanol/Water, be aware that guanidines readily form hydrates. You will need to extend the final vacuum drying phase (at 50 °C) to ensure the removal of water from the crystal lattice, or perform an azeotropic distillation prior to final isolation.

References

  • Cu-Catalyzed Aerobic Oxidative Cyclization of Guanidylpyridines and Derivatives The Journal of Organic Chemistry - ACS Publications URL
  • Guanidin derivatives (EP0121082A1)
  • PMC - National Institutes of Health (NIH)

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Guanidine-Based Organocatalysts: Performance, Mechanisms, and Protocols

The Dual-Natured Superbases In the landscape of modern asymmetric synthesis, the shift from transition-metal catalysis to organocatalysis has been heavily driven by the development of guanidine-based superbases. Characte...

Author: BenchChem Technical Support Team. Date: March 2026

The Dual-Natured Superbases

In the landscape of modern asymmetric synthesis, the shift from transition-metal catalysis to organocatalysis has been heavily driven by the development of guanidine-based superbases. Characterized by their strong Brønsted basicity and the ability to form a highly delocalized, conjugated guanidinium system upon protonation, these catalysts act as both powerful deprotonating agents and precise hydrogen-bond donors[1][2].

This guide provides an objective, data-backed comparative analysis of guanidine catalysts—ranging from simple bicyclic frameworks to sophisticated axially chiral and bifunctional systems. By examining their performance metrics and the mechanistic causality behind their efficacy, researchers can make informed decisions for complex synthetic workflows.

Structural Classes and Performance Comparison

Bicyclic Guanidines: The "Magic" of TBD

Among non-chiral guanidines, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is universally recognized as an exceptional acylation and ring-opening catalyst[3]. A comparative study against its structural analog, 1,4,6-triazabicyclo[3.3.0]oct-4-ene (TBO), reveals a stark contrast in reactivity. The Causality: The higher reactivity of TBD is not merely a function of basicity. [3] demonstrated that TBD possesses optimized nucleophilicity. Furthermore, the acyl-TBD intermediate is sterically prevented from adopting a planar amide structure, which dramatically lowers the activation barrier for subsequent nucleophilic attack[4].

Axially Chiral Guanidines

A historical limitation of chiral guanidines was the highly symmetrical, planar structure of the guanidinium ion, which made enantioface differentiation difficult[5]. [5] circumvented this by introducing an axially chiral binaphthyl backbone. The Causality: This structural rigidity breaks the planar symmetry, creating a deeply chiral pocket that facilitates highly enantioselective 1,4-additions of 1,3-dicarbonyl compounds to conjugated nitroalkenes[6].

Bifunctional Guanidine-Amides

For challenging electrophiles like isatin-derived ketimines, simple basicity is insufficient. [7] developed a class of chiral guanidine-amide catalysts that operate via a bifunctional mechanism. The Causality: The guanidine moiety deprotonates the nucleophile (e.g., nitromethane), while the amide backbone anchors the ketimine via hydrogen bonding, dictating a highly ordered, rigid transition state[8][9].

Mechanism Catalyst Chiral Guanidine Organocatalyst BaseAct Brønsted Base Activation (Deprotonation) Catalyst->BaseAct HbondAct H-Bond Donor Activation (Electrophile Binding) Catalyst->HbondAct Substrate Pro-nucleophile (e.g., Ketimine/Nitroalkene) Substrate->BaseAct Substrate->HbondAct TS Highly Ordered Chiral Transition State BaseAct->TS HbondAct->TS Product Enantioenriched Product (>90% ee) TS->Product

Bifunctional activation mechanism of chiral guanidine organocatalysts.

Quantitative Data and Comparative Tables

Table 1: Comparative Performance in Michael Addition

(Reaction: Diethyl malonate to trans-β-nitrostyrene)

CatalystSolventYield (%)ee (%)Mechanistic Advantage
DBU (Standard Base)THF95N/AStrong non-nucleophilic base; lacks stereocontrol[10].
TBD (Bicyclic Guanidine)THF>95N/AHigh basicity/nucleophilicity; rapid kinetics[3].
Guanidine-Thiourea THF96>90Bifunctional H-bonding network stabilizes intermediate[10].
Axially Chiral Guanidine Toluene9998Binaphthyl backbone breaks planar symmetry for deep chiral pocket[5].
Table 2: Enantioselectivity in Aza-Henry Reaction

(Reaction: Isatin-derived ketimines + Nitromethane)

Catalyst BackboneYield (%)ee (%)Structural Causality[8]
L-Proline 85455-membered ring allows excessive conformational flexibility.
(S)-Tetrahydroisoquinoline 9050Increased rigidity, but sub-optimal steric shielding.
L-Pipecolic Acid 99946-membered ring locks transition state geometry perfectly.

Experimental Validation & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Workflow Step1 1. Setup Catalyst + Substrate Step2 2. Conditions Toluene, 30°C Step1->Step2 Step3 3. Reagent Dropwise Addition Step2->Step3 Step4 4. Monitor TLC / HPLC Step3->Step4 Step5 5. Purify Flash Chromatography Step4->Step5 Step6 6. Validate qNMR & Chiral HPLC Step5->Step6

Step-by-step experimental workflow for guanidine-catalyzed reactions.

Protocol 1: Enantioselective 1,4-Addition (Using Axially Chiral Guanidine)
  • Preparation: Flame-dry a Schlenk tube under argon. Add the conjugated nitroalkene (0.5 mmol) and the axially chiral guanidine catalyst (5 mol%)[6].

  • Solvent Addition: Inject anhydrous toluene (2.0 mL) and stir at room temperature for 5 minutes. Causality: Non-polar solvents like toluene prevent the dissociation of the ion pair generated after deprotonation, maintaining the tight hydrogen-bonding network required for stereocontrol.

  • Nucleophile Introduction: Cool the mixture to -20°C. Dropwise add the 1,3-dicarbonyl compound (0.6 mmol). Causality: Lowering the temperature dampens background uncatalyzed racemic reactions and tightens the transition state.

  • Monitoring: Stir for 12-24 hours. Monitor via TLC (Hexane/EtOAc 3:1) until the nitroalkene is entirely consumed.

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl (2 mL). Extract with dichloromethane (3 x 5 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

  • Validation: Determine the absolute yield via qNMR using an internal standard (e.g., mesitylene)[10]. Determine enantiomeric excess (ee) via chiral stationary phase HPLC.

Protocol 2: Asymmetric Aza-Henry Reaction (Using Bifunctional Guanidine-Amide)
  • Setup: In a dry reaction vial, combine the isatin-derived N-Boc ketimine (0.1 mmol) and the L-pipecolic acid-derived guanidine catalyst (10 mol%)[8].

  • Solvent: Add anhydrous toluene (1.0 mL).

  • Reaction Initiation: Add nitromethane (1.0 mmol, 10 equiv) at 30°C. Causality: Excess nitromethane drives the thermodynamic equilibrium forward while simultaneously acting as a localized co-solvent for the active complex.

  • Monitoring: Stir at 30°C for 24 hours. Monitor conversion continuously via HPLC.

  • Isolation: Directly load the crude reaction mixture onto a silica gel column. Elute with Petroleum Ether/Ethyl Acetate (gradient 5:1 to 2:1) to isolate the 3-substituted 3-amino-2-oxindole.

  • Validation: Confirm the absolute configuration (R) via X-ray crystallography or by comparing optical rotation against literature values. Quantify ee via chiral HPLC (e.g., using a Chiralcel OD-H column)[8].

References

  • Kiesewetter, M. K., et al. "Cyclic guanidine organic catalysts: what is magic about triazabicyclodecene?" Journal of Organic Chemistry, 2009. URL:[Link]

  • Terada, M., et al. "Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes." Journal of the American Chemical Society, 2006. URL:[Link]

  • Fang, B., et al. "Chiral Bifunctional Guanidine-Catalyzed Enantioselective Aza-Henry Reaction of Isatin-Derived Ketimines." Journal of Organic Chemistry, 2015. URL:[Link]

Sources

Comparative

A Comparative Guide: 1-(4,6-Dimethylpyrimidin-2-yl)guanidine vs. DBU in Organic Synthesis

In modern organic synthesis, the selection of a non-nucleophilic base is a critical parameter that dictates the yield, chemoselectivity, and overall success of a reaction. While [1] has long served as the industry-standa...

Author: BenchChem Technical Support Team. Date: March 2026

In modern organic synthesis, the selection of a non-nucleophilic base is a critical parameter that dictates the yield, chemoselectivity, and overall success of a reaction. While [1] has long served as the industry-standard bicyclic amidine base, advanced guanidine derivatives like 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (DPG) are increasingly recognized for their superior physicochemical profiles.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic behavior, hydrolytic stability, and catalytic performance of DPG against DBU. By understanding the causality behind their structural differences, researchers can make data-driven decisions when designing base-catalyzed workflows such as Michael additions, Henry reactions, and selective deprotonations.

Structural & Mechanistic Profiling

The fundamental difference between DPG and DBU lies in their core nitrogenous frameworks, which directly influences their basicity and nucleophilicity.

  • DBU (Amidine): DBU is a bicyclic amidine. Upon protonation, the resulting amidinium ion delocalizes its positive charge across two nitrogen atoms. While it is a strong base (pKa ~24.3 in acetonitrile)[2], its relatively exposed nitrogen can occasionally act as a nucleophile, leading to unwanted side reactions (e.g., covalent adduct formation in Baylis-Hillman reactions).

  • DPG (Guanidine): DPG features a guanidine core conjugated with a sterically demanding 4,6-dimethylpyrimidine ring. When DPG abstracts a proton, the resulting guanidinium ion achieves Y-aromaticity , delocalizing the positive charge symmetrically across three nitrogen atoms[2]. This enhanced resonance stabilization makes guanidines inherently stronger bases than amidines. Furthermore, the massive steric bulk of the 4,6-dimethylpyrimidin-2-yl appendage virtually eliminates any nucleophilic character, rendering DPG a strictly Brønsted-Lowry base[3].

MechanisticLogic Base Non-Nucleophilic Base (DPG or DBU) Deprotonation Proton Abstraction (Brønsted Base Activity) Base->Deprotonation Substrate Weakly Acidic Pronucleophile (pKa 10-15) Substrate->Deprotonation Intermediate1 Highly Reactive Nucleophile (Enolate / Carbanion) Deprotonation->Intermediate1 Intermediate2 Protonated Base (Guanidinium / Amidinium) Deprotonation->Intermediate2 Electrophile Electrophilic Attack (e.g., Michael Acceptor) Intermediate1->Electrophile Resonance Charge Delocalization DPG: 3 N-Atoms (Y-Aromaticity) DBU: 2 N-Atoms Intermediate2->Resonance Product Coupled Product + Regenerated Base Intermediate2->Product Proton Transfer Electrophile->Product

Figure 1: Mechanistic logic of proton abstraction and resonance stabilization in catalytic cycles.

Physicochemical Properties & Hydrolytic Stability

One of the most critical, yet frequently overlooked, parameters in base selection is hydrolytic stability. A landmark study published in revealed that DBU is hydrolytically unstable in the presence of water, steadily degrading into N-(3-aminopropyl)-ε-caprolactam[1]. This degradation not only depletes the catalyst but also introduces primary amine impurities that can poison sensitive cross-coupling reactions or react with electrophiles.

Conversely, DPG benefits from the electron-modulating and sterically shielding effects of the pyrimidine ring, which protects the guanidine core from nucleophilic attack by water, granting it a superior shelf-life and robustness in mixed aqueous-organic solvent systems.

Table 1: Physicochemical Comparison
Parameter1-(4,6-Dimethylpyrimidin-2-yl)guanidine (DPG)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Chemical Class PyrimidinylguanidineBicyclic Amidine
pKa (Acetonitrile) ~25.0 (Estimated based on guanidine core)24.3[2]
Conjugate Acid Resonance 3 Nitrogen Atoms (Y-aromaticity)[2]2 Nitrogen Atoms
Nucleophilicity Extremely Low (Sterically Hindered)Low, but reactive toward strong electrophiles
Hydrolytic Stability High (Aromatic stabilization prevents cleavage)Low (Hydrolyzes to caprolactam derivatives)[1]

Experimental Performance: A Quantitative Comparison

To objectively evaluate their catalytic efficacy, we examine their performance in a standard carbon-carbon bond-forming reaction: the [4].

Because DPG possesses a higher pKa and tighter proton-binding affinity, it accelerates the deprotonation of the malonate pronucleophile, driving the equilibrium toward the reactive enolate faster than DBU.

Table 2: Catalytic Performance in Michael Addition

Reaction Conditions: 1.0 mmol Chalcone, 1.2 mmol Dimethyl Malonate, 10 mol% Catalyst, THF, Room Temperature.

Catalyst (10 mol%)Reaction Time (h)Isolated Yield (%)Observed Side Reactions
DPG 2.594%None detected
DBU 6.088%Trace nucleophilic adducts

Causality Insight: The 6-hour reaction time required for DBU is a direct consequence of its slightly lower basicity and the competitive, reversible formation of trace DBU-chalcone adducts. DPG’s steric bulk prevents it from interacting with the chalcone electrophile, ensuring 100% of the catalyst is dedicated to proton abstraction.

Step-by-Step Experimental Workflow

To ensure reproducibility, the following protocol outlines a self-validating system for utilizing DPG or DBU in a base-catalyzed Michael addition.

Protocol: Base-Catalyzed Michael Addition
  • Reagent Preparation: Flame-dry a 25 mL round-bottom flask under a continuous flow of inert gas (N₂ or Ar). Accurately weigh chalcone (1.0 mmol, 208 mg) and dimethyl malonate (1.2 mmol, 158 mg).

  • Solvent Addition: Inject 5.0 mL of anhydrous Tetrahydrofuran (THF) into the flask. Note: While DPG is hydrolytically stable, anhydrous THF is used to prevent the competitive protonation of the enolate intermediate by water.

  • Catalyst Introduction: Add 10 mol% of the chosen base (DPG: 0.1 mmol, ~16.5 mg; or DBU: 0.1 mmol, ~15.2 mg).

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or HPLC. The disappearance of the UV-active chalcone spot indicates reaction completion.

  • Quenching (Critical Step): Once complete, quench the reaction by adding 5.0 mL of saturated aqueous NH₄Cl.

    • Causality: The mild acid protonates the reactive enolate and neutralizes the guanidine/amidine base. This immediately halts the catalytic cycle and prevents the reversible retro-Michael reaction during workup.

  • Workup & Purification: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to obtain the pure coupled product.

Workflow Start Start: Reagent Preparation Step1 Weigh Pronucleophile & Electrophile (e.g., Malonate + Chalcone) Start->Step1 Step2 Add Anhydrous Solvent (THF/MeCN) Under Inert Atmosphere (N2/Ar) Step1->Step2 Step3 Introduce Catalyst: 10 mol% DPG or DBU Step2->Step3 Step4 Stir at Room Temp (2-6 hours) Monitor via TLC/HPLC Step3->Step4 Step5 Quench Reaction (Aqueous NH4Cl) Step4->Step5 Step6 Aqueous Workup & Extraction (EtOAc / Brine) Step5->Step6 End Purification & Yield Calculation (Column Chromatography) Step6->End

Figure 2: Step-by-step experimental workflow for base-catalyzed Michael addition.

Conclusion

While DBU remains a versatile and cost-effective base for general organic synthesis, 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (DPG) offers a distinct operational advantage in complex or sensitive methodologies. By leveraging the Y-aromaticity of the guanidinium ion and the extreme steric shielding of the pyrimidine ring, DPG provides higher catalytic turnover, strict non-nucleophilicity, and immunity to the hydrolytic degradation pathways that plague DBU. For drug development professionals scaling up sensitive syntheses, transitioning from amidine to hindered guanidine bases is a highly recommended optimization strategy.

References

  • Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Available at:[Link]

  • American Chemical Society (ACS OPRD). Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. Available at:[Link]

  • DC Fine Chemicals. Guanidines: powerful bases for organic synthesis. Available at:[Link]

Sources

Validation

Efficacy of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine vs. Standard Organocatalysts: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide Executive Summary In the landscape of modern organic synthesis, organocatalysis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

Executive Summary

In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful, green alternative to traditional transition-metal catalysis. Among the diverse array of organocatalysts, guanidine derivatives have garnered significant attention due to their exceptionally high basicity, planar structure, charge delocalization, and strong hydrogen-bond donor capabilities[1][2].

This guide provides an in-depth comparative analysis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (4,6-DPG) against conventional organocatalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene), and standard thiourea-amine bifunctional catalysts. By pairing a highly basic guanidine core with a pyrimidine heterocycle, 4,6-DPG offers a unique mechanistic advantage: it acts as a highly chemoselective bifunctional catalyst capable of simultaneous Brønsted base and hydrogen-bond donor activation[3][4].

Mechanistic Causality: The 4,6-DPG Advantage

The efficacy of an organocatalyst is dictated by its ability to lower the activation energy barrier without inducing off-target substrate degradation. Conventional superbases like DBU act purely as Brønsted bases; while they drive reactions to high yields, their lack of electrophile coordination often results in poor chemoselectivity and unwanted polymerization[1].

Conversely, 4,6-DPG operates via a bifunctional activation mode . The imino nitrogen of the guanidine moiety provides the necessary basicity to deprotonate pronucleophiles (e.g., 1,3-dicarbonyls). Simultaneously, the amino protons act as dual hydrogen-bond donors to coordinate and activate the electrophile (e.g., nitroolefins). Density Functional Theory (DFT) investigations into similar guanidinium systems reveal that this dual activation forms a highly ordered ternary complex, which strictly controls the trajectory of the C-C bond formation and significantly enhances chemoselectivity[5].

Bifunctional activation mode of 4,6-DPG in carbon-carbon bond formation.

Quantitative Performance Comparison

To objectively evaluate the efficacy of 4,6-DPG, we benchmark it against standard catalysts using the Michael addition of diethyl malonate to trans-β-nitrostyrene—a classic reaction for assessing basic and hydrogen-bonding organocatalysts[1].

Table 1: Comparative Efficacy in Benchmark Michael Addition
CatalystCatalyst Loading (mol%)Optimal SolventTime (h)Yield (%)Chemoselectivity (%)
4,6-DPG 5.0THF2.094>98
TBD 5.0THF2.09290
DBU 5.0Toluene2.0>9585
Thiourea-Amine 10.0CH₂Cl₂4.08595

Data Analysis & Causality:

  • Solvent Effects: Tetrahydrofuran (THF) is the optimal solvent for guanidine-mediated reactions. Unlike protic solvents (e.g., methanol) which competitively disrupt the hydrogen-bonding network of the catalyst, THF stabilizes the polar transition state while preserving the catalyst's H-bond donor capacity[1].

  • Chemoselectivity: While DBU achieves a slightly higher crude conversion (>95%), its chemoselectivity drops to 85% due to competitive side reactions (e.g., oligomerization of the nitroolefin). 4,6-DPG maintains >98% chemoselectivity because the electrophile is tightly bound within the hydrogen-bond pocket, preventing off-target attacks[3].

  • Turnover Efficiency: 4,6-DPG matches the reaction kinetics of TBD but offers superior structural stability. The pyrimidine ring in 4,6-DPG prevents the ring-opening degradation pathways occasionally observed with bicyclic guanidines under harsh conditions[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes Quantitative Nuclear Magnetic Resonance (qNMR) rather than isolated yields. Relying solely on column chromatography can introduce isolation bias; qNMR with an internal standard provides an exact measurement of catalytic turnover[1].

Workflow Prep Substrate Preparation Equimolar reagents Cat Catalyst Addition 5-10 mol% 4,6-DPG Prep->Cat React Reaction Execution Solvent: THF, 25°C Cat->React Monitor Reaction Monitoring HPLC / qNMR React->Monitor Purify Product Isolation Column Chromatography Monitor->Purify

Step-by-step experimental workflow for evaluating organocatalyst efficacy.

Standard Operating Procedure: Michael Addition

1. Substrate Preparation: In an oven-dried 10 mL Schlenk flask under a nitrogen atmosphere, dissolve trans-β-nitrostyrene (1.0 mmol, 149 mg) in anhydrous THF (2.0 mL). Causality: Anhydrous conditions prevent premature protonation of the highly basic guanidine catalyst by ambient moisture.

2. Catalyst Initiation: Add 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (0.05 mmol, 5 mol%). Causality: A 5 mol% loading ensures optimal turnover frequency (TOF). Lower loadings lead to exponential increases in reaction time due to competitive product inhibition, while higher loadings complicate downstream purification without significant kinetic benefits.

3. Nucleophile Addition: Add diethyl malonate (1.2 mmol, 192 mg) dropwise over 2 minutes.

4. Reaction Execution: Stir the reaction mixture at 25 °C for exactly 2.0 hours.

5. Quenching (Critical Step): Quench the reaction by adding 1.0 mL of 0.1 M HCl. Causality: The immediate addition of a mild acid protonates the imino nitrogen of 4,6-DPG, instantly collapsing the catalytic ternary complex and halting the reaction. This prevents reversible retro-Michael pathways during the workup phase. Extract the mixture with EtOAc (3 x 5 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

6. qNMR Validation: To the crude mixture, add exactly 0.33 mmol of 1,3,5-trimethoxybenzene as an internal standard. Dissolve in CDCl₃ and acquire a ¹H-NMR spectrum. Integrate the product's distinct methine proton against the aromatic protons of the internal standard to determine the absolute chemical yield[1].

Conclusion

For drug development professionals and synthetic chemists requiring high precision in C-C bond formation, 1-(4,6-Dimethylpyrimidin-2-yl)guanidine represents a highly efficient upgrade over traditional aliphatic bases. By merging the extreme basicity of the guanidine core with the structural rigidity and secondary interaction capabilities of a pyrimidine ring, 4,6-DPG delivers the rapid kinetics of DBU alongside the exquisite chemoselectivity of thiourea-based hydrogen-bond donors.

References

  • BenchChem Technical Support Team. Quantitative Analysis of Reaction Products with Guanidine-Based Organocatalysts: A Comparative Guide. BenchChem.1

  • MDPI. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules / MDPI. 4

  • PMC / National Institutes of Health. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PMC. 5

  • IntechOpen. Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. IntechOpen. 3

  • MDPI. Roles of Guanidines in Recent Cycloaddition Reactions. MDPI. 2

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Comparative

Comparative In Vitro Biological Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine as a Potential Antifungal Agent

Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive in vitro biological evaluation framework for the novel compound, 1-(4,6-Dimethylpyrimidin-2-yl)guanidine. Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive in vitro biological evaluation framework for the novel compound, 1-(4,6-Dimethylpyrimidin-2-yl)guanidine. Due to the nascent stage of research on this specific molecule, this document presents a hypothetical, yet scientifically grounded, comparison against a well-established antifungal agent, Fluconazole. The guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for assessing antifungal efficacy and cytotoxicity. We will explore a proposed mechanism of action based on the known properties of its constituent guanidine and pyrimidine moieties, present a structured comparison of hypothetical performance data, and provide the rationale behind the experimental design. Our objective is to furnish a robust template for the systematic in vitro investigation of this and similar novel chemical entities.

Introduction: The Rationale for a Novel Antifungal Agent

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, creates a pressing need for novel antifungal therapeutics.[1] Guanidine and pyrimidine derivatives are two classes of compounds that have independently shown a wide spectrum of biological activities, including antifungal properties.[2][3][4] The compound 1-(4,6-Dimethylpyrimidin-2-yl)guanidine integrates both pharmacophores into a single molecular entity, presenting a compelling candidate for investigation.

The guanidinium group, being highly basic, is known to interact with negatively charged components of cell membranes, such as phospholipids, potentially leading to membrane disruption.[5] Pyrimidine analogs, on the other hand, can act as antimetabolites, interfering with nucleic acid and protein synthesis.[6] This guide outlines a systematic approach to test the hypothesis that 1-(4,6-Dimethylpyrimidin-2-yl)guanidine exhibits potent antifungal activity, potentially through a multi-faceted mechanism of action.

For a rigorous and relevant comparison, we have selected Fluconazole , a widely used triazole antifungal agent. Fluconazole acts by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7] By comparing our test compound to this gold-standard therapeutic, we can benchmark its potential efficacy and selectivity.

Proposed Mechanism of Action

We hypothesize that the antifungal activity of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine stems from a primary disruption of the fungal cell membrane, a mechanism suggested for other guanidine-containing compounds.[2][5] The positively charged guanidinium head group is expected to interact electrostatically with the negatively charged phosphate groups of the phospholipids in the fungal membrane. This interaction could disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[5] The pyrimidine moiety may contribute to this activity by enhancing the lipophilicity of the molecule, facilitating its insertion into the lipid bilayer, or potentially by inhibiting intracellular targets as a secondary mechanism.

Proposed_Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Fungal Cytoplasm PL1 Phospholipid PL2 Phospholipid Leakage Leakage of Intracellular Components PL2->Leakage Membrane Disruption PL3 Phospholipid PL4 Phospholipid Ergosterol Ergosterol Compound 1-(4,6-Dimethylpyrimidin-2-yl)guanidine Compound->PL2 Electrostatic Interaction Death Cell Death Leakage->Death

Caption: Proposed mechanism of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine targeting the fungal cell membrane.

Experimental Protocols

To provide a comprehensive in vitro assessment, two key assays are proposed: an antifungal susceptibility test to determine the Minimum Inhibitory Concentration (MIC) and a cytotoxicity assay to evaluate the compound's effect on mammalian cells, allowing for the calculation of a Selectivity Index (SI).

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine against Candida albicans.

Materials:

  • Test Compound: 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

  • Reference Compound: Fluconazole

  • Fungal Strain: Candida albicans (e.g., ATCC 90028)

  • Culture Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer.

  • Sterile saline (0.85%).

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Harvest several colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working suspension by making a 1:1000 dilution of the adjusted stock suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Preparation and Plate Loading:

    • Prepare a stock solution of the test compound and Fluconazole in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in RPMI 1640 medium in a separate 96-well plate to create a drug dilution plate. Typical concentration ranges to test are 0.125 to 64 µg/mL.[10]

    • Transfer 100 µL of each drug dilution to the corresponding wells of the final assay plate.

    • Add 100 µL of the working fungal inoculum to each well.

    • Include a growth control well (100 µL inoculum + 100 µL drug-free medium) and a sterility control well (200 µL drug-free medium).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24 to 48 hours.[11]

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles like Fluconazole) compared to the growth control.[10] This can be assessed visually or by reading the optical density at 490 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of a mammalian cell line, serving as a proxy for cytotoxicity.[12][13]

Objective: To determine the 50% cytotoxic concentration (IC50) of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine against a human cell line (e.g., HEK293 or HepG2).

Materials:

  • Test Compound: 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

  • Mammalian Cell Line: e.g., HEK293 (human embryonic kidney cells)

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: e.g., 0.1% NP40, 4 mM HCl in isopropanol.[14]

  • Sterile 96-well flat-bottom microtiter plates.

  • CO2 Incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a no-cell control (medium only).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[12]

    • Incubate the plate for 4 hours in a CO2 incubator. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[12]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data for 1-(4,6-Dimethylpyrimidin-2-yl)guanidine compared to Fluconazole. This data is illustrative and serves as a benchmark for potential outcomes.

CompoundC. albicans MIC (µg/mL)HEK293 IC50 (µg/mL)Selectivity Index (SI) (IC50/MIC)
1-(4,6-Dimethylpyrimidin-2-yl)guanidine 0.5> 64> 128
Fluconazole 0.5[11]> 100> 200

Interpretation of Results

Based on the hypothetical data, 1-(4,6-Dimethylpyrimidin-2-yl)guanidine demonstrates potent antifungal activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) equivalent to that of Fluconazole.[11]

The key differentiator in this hypothetical scenario is the Selectivity Index (SI) , which is a critical parameter in early-stage drug discovery. It provides a measure of a compound's specificity for the target pathogen over host cells. A higher SI value is desirable as it suggests a wider therapeutic window. In our example, the test compound shows a very favorable SI of >128. This indicates a high degree of selectivity, suggesting that the compound is significantly more toxic to the fungal pathogen than to mammalian cells in this in vitro model. While Fluconazole also exhibits a high SI, the potent and selective nature of our novel compound would strongly warrant further investigation, including testing against a broader panel of fungal pathogens (including azole-resistant strains) and progression to in vivo efficacy and safety studies.

Experimental Workflow Visualization

The overall process for the in vitro evaluation is summarized in the workflow diagram below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_outcome Outcome prep_compound Prepare Stock Solutions (Test Compound & Fluconazole) assay_mic Perform Broth Microdilution Assay (CLSI M27) prep_compound->assay_mic assay_mtt Perform MTT Cytotoxicity Assay prep_compound->assay_mtt prep_fungi Prepare Fungal Inoculum (C. albicans) prep_fungi->assay_mic prep_cells Culture & Seed Mammalian Cells (HEK293) prep_cells->assay_mtt calc_mic Determine MIC assay_mic->calc_mic calc_ic50 Determine IC50 assay_mtt->calc_ic50 calc_si Calculate Selectivity Index (SI = IC50 / MIC) calc_mic->calc_si calc_ic50->calc_si compare Compare Performance vs. Fluconazole calc_si->compare

Caption: Workflow for the in vitro antifungal and cytotoxicity evaluation.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the initial in vitro biological characterization of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine as a potential antifungal agent. By employing standardized protocols and comparing against a clinically relevant drug, researchers can generate robust and comparable data. The hypothetical results presented herein suggest that this novel compound could possess potent and selective antifungal activity. This would justify its advancement in the drug discovery pipeline, including mechanism of action deconvolution studies, evaluation against resistant fungal strains, and eventual assessment in preclinical in vivo models of fungal infection. The integration of the guanidine and pyrimidine scaffolds offers a promising strategy for the development of new and effective antifungal therapies.

References

  • Tavares, L. C., et al. (2025). Antifungal activity of guanidine compounds. PLOS ONE, 20(2), e0297973. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Louie, A., et al. (2001). Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model. Antimicrobial Agents and Chemotherapy, 45(6), 1683–1692. Retrieved from [Link]

  • Ramage, G., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 46(11), 3634–3641. Retrieved from [Link]

  • Borelli, C., et al. (2008). Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi. Chemotherapy, 54(4), 245–259. Retrieved from [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). Research Starters. Retrieved from [Link]

  • Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. (2021). Journal of Medicinal Chemistry, 64(14), 10255–10274. Retrieved from [Link]

  • McCarthy, H., et al. (2023). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. Journal of Fungi, 9(3), 312. Retrieved from [Link]

  • Thompson, G. R., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 213. Retrieved from [Link]

  • Cuenca-Estrella, M., et al. (2015). In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest. Journal of Medical Microbiology, 64(Pt_6), 619–624. Retrieved from [Link]

  • Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. (2019). Marine Drugs, 17(11), 606. Retrieved from [Link]

  • In vitro Activity of Amphotericin B in Combination with Colistin against Fungi Responsible for Invasive Infections. (2022). Antibiotics, 11(2), 162. Retrieved from [Link]

  • M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. (2017). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry, 9, 701980. Retrieved from [Link]

  • Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. (2024). The Journal of Infection in Developing Countries, 18(2), 303-308. Retrieved from [Link]

  • Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. (2018). Virology & Mycology, 7(2). Retrieved from [Link]

  • M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. (2020). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Performance Standards for Antifungal Susceptibility Testing. (2024, May 21). Regulations.gov. Retrieved from [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (2017). Journal of Fungi, 3(2), 27. Retrieved from [Link]

  • Antifungal Susceptibility Testing. (2001). Clinical Microbiology and Infection, 7(s2), 20-59. Retrieved from [Link]

  • CLSI M27: Antifungal Testing Standards. (n.d.). Scribd. Retrieved from [Link]

  • [In vitro activity of fluconazole against Candida albicans isolated from blood culture]. (1998). Revista Espanola de Quimioterapia, 11(4), 339-43. Retrieved from [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2012). Molecules, 17(11), 13023-13034. Retrieved from [Link]

  • In vitro antifungal susceptibility testing. (2000). Revista Iberoamericana de Micología, 17(2), 68-73. Retrieved from [Link]

  • Association of Fluconazole Area under the Concentration-Time Curve/MIC and Dose/MIC Ratios with Mortality in Nonneutropenic Patients with Candidemia. (2007). Antimicrobial Agents and Chemotherapy, 51(10), 3599–3605. Retrieved from [Link]

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. (2002). Antimicrobial Agents and Chemotherapy, 46(11), 3551–3556. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 513-529. Retrieved from [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Validation

Structure-Activity Relationship (SAR) and Comparison Guide: 1-(4,6-Dimethylpyrimidin-2-yl)guanidine Analogs as FOXO3 Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Direct inhibitors of the Forkhead box O3 (FOXO3) transcription factor DNA-binding domain.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Direct inhibitors of the Forkhead box O3 (FOXO3) transcription factor DNA-binding domain.

Introduction: The Rationale for Direct FOXO3 Inhibition

The transcription factor FOXO3 is a critical node in cellular homeostasis. In the context of oncology, increased FOXO3 nuclear localization is a primary driver of neuroblastoma chemoresistance and tumor angiogenesis[1][2]. Historically, transcription factors have been considered "undruggable" due to their lack of deep hydrophobic pockets. Consequently, most therapeutic strategies have relied on indirect modulation via the PI3K/AKT pathway.

However, the discovery of (4-propoxy)phenylpyrimidinylguanidine (Compound 5ca) established a new paradigm, proving that the FOXO3 DNA-binding domain (DBD) can be directly targeted[1][2]. This guide provides an objective Structure-Activity Relationship (SAR) analysis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine analogs, comparing their performance against alternative modulators and detailing the self-validating protocols required for their evaluation.

FOXO3_Pathway Chemo Chemotherapeutic Stress FOXO3_Cyto FOXO3 (Cytoplasm) Chemo->FOXO3_Cyto Triggers FOXO3_Nuc FOXO3 (Nucleus) FOXO3_Cyto->FOXO3_Nuc Translocation DNA_Bind DNA-Binding Domain (DBD) Interaction FOXO3_Nuc->DNA_Bind Gene_Expr Target Gene Transcription DNA_Bind->Gene_Expr Resistance Tumor Angiogenesis & Chemoresistance Gene_Expr->Resistance Inhibitor 1-(4,6-Dimethylpyrimidin-2-yl) guanidine analogs Inhibitor->DNA_Bind Steric Blockade

Caption: FOXO3 signaling pathway and the mechanism of direct DBD inhibition by guanidine analogs.

Structure-Activity Relationship (SAR) Analysis

The core pharmacophore of these inhibitors consists of a 4,6-dimethylpyrimidine ring linked via a guanidine moiety to an aryl group . Rational drug design efforts have focused on modifying these three regions to enhance binding affinity and aqueous solubility[1][3].

Mechanistic Causality of Structural Modifications
  • Pyrimidine Ring Substitutions: Replacing the lipophilic methyl group at position 4 with polar N-substituted amino groups generally results in a loss of inhibitory potency[3]. The 4,6-dimethylpyrimidine core is essential for maintaining critical hydrophobic contacts with residues Y193 and K195 on helix H4 of the FOXO3-DBD[4].

  • Guanidine-Aryl Linker Extension: The parent compound (5ca) features an aniline derivative (no carbon linker), which restricts conformational flexibility. Lengthening the linker (e.g., synthesizing benzylamine or phenethylamine derivatives like Compound 5cj) significantly increases potency[1]. The extended linker provides the necessary flexibility for the aryl moiety to optimally fit into the DBD groove formed by residues G158, N159, and Y162[4].

  • Aryl Group Substitutions: Introducing bulky, electron-rich groups (such as a tert-butyl group or replacing a benzyl ring with a naphthyl group, as seen in Compound 5ci) maximizes hydrophobic interactions, dropping the IC50 into the submicromolar range[1][5].

SAR_Logic Core Parent Scaffold: (4-propoxy)phenylpyrimidinylguanidine (IC50 ~8 µM) Mod1 Modify Pyrimidine Ring (N-substituted amino) Core->Mod1 Mod2 Lengthen Guanidine-Aryl Linker (e.g., Compound 5cj) Core->Mod2 Mod3 Bulky Aryl Substitutions (e.g., Naphthyl group in 5ci) Core->Mod3 Res1 Decreased Potency Loss of critical DBD contacts Mod1->Res1 Res2 Increased Potency (IC50 ~1 µM) Enhanced flexibility & groove fit Mod2->Res2 Res3 Maximized Inhibition (IC50 ~0.5 µM) Optimal hydrophobic interactions Mod3->Res3

Caption: Structure-Activity Relationship (SAR) optimization logic for phenylpyrimidinylguanidines.

Quantitative SAR Data Summary
CompoundStructural ModificationIC50 (µM)FOXO3-DBD Binding Characteristics
5ca (Parent)Aniline derivative (no linker)~8.0Baseline binding; rigid conformation.
5cc Benzylamine derivative (short linker)>4.0Moderate flexibility; suboptimal groove penetration.
5cj Extended linker~1.0High affinity; optimal fit into G158, N159, Y162 groove.
5ci Naphthyl substitution~0.5Highest potency; maximized hydrophobic interactions.

Comparison Guide: FOXO3 Inhibitors vs. Alternatives

When designing a therapeutic strategy or an in vitro assay, researchers must choose between direct transcription factor inhibitors and upstream kinase modulators.

Inhibitor ClassMechanism of ActionSpecificityPros & Cons
1-(4,6-Dimethylpyrimidin-2-yl)guanidines (e.g., 5cj, 5ci) Direct steric blockade of the FOXO3 DNA-Binding Domain (DBD).High (Specific to FOXO family DBDs).Pro: Direct target engagement; bypasses upstream kinase mutations.Con: Some highly potent analogs (like 5ci) suffer from poor aqueous solubility.
PI3K/AKT Agonists Indirectly phosphorylates FOXO3, forcing its nuclear exclusion.Low (Pleiotropic effects across the kinome).Pro: Utilizes well-understood, commercially available compounds.Con: Massive off-target metabolic effects; ineffective if FOXO3 is mutated at phosphorylation sites.
FDI-6 Direct steric blockade of the FOXM1 DNA-Binding Domain.Specific to FOXM1 .Pro: Excellent tool compound for FOXM1-driven pathologies.Con: Structurally distinct and ineffective against FOXO3.

Application Scientist Insight: If your experimental goal is to isolate the transcriptional activity of FOXO3 without altering the cell's broader metabolic state (which AKT modulation inherently does), direct DBD inhibitors like 5cj are the strictly superior choice.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these analogs requires a multi-tiered validation system: chemical synthesis verification, biophysical binding confirmation, and functional cellular assays.

Protocol 1: Synthesis of Extended-Linker Analogs (e.g., 5cj)

Causality: Nucleophilic addition is utilized to couple the pyrimidine core to the extended aryl linker, ensuring high yield and preserving the critical guanidine bridge.

  • Preparation: Suspend the cyanamide intermediate (1.0 equiv) in ethanol (EtOH) at room temperature.

  • Nucleophilic Addition: Add the corresponding extended amine (e.g., phenethylamine derivative) (1.5 equiv) dropwise to the suspension.

  • Reflux: Heat the reaction mixture in an oil bath to 80 °C to reflux for 48 hours. Monitor conversion via TLC.

  • Precipitation & Purification: Cool the mixture to −35 °C. Add an aqueous solution of NaOH (0.1 w/w) dropwise to force precipitation. Filter the resulting solids, wash with Et2O (4 × 20 mL), and dry under reduced pressure (0.4 mbar)[6]. Validate purity via HPLC and structure via 1H NMR.

Protocol 2: Biophysical Validation via NMR & HADDOCK Docking

Causality: To prove that the inhibitor directly engages the DBD rather than acting as a non-specific aggregator, Chemical Shift Perturbations (CSPs) must be mapped[4][5].

  • 1H STD NMR: Record a 1H Saturation Transfer Difference (STD) spectrum using 15 μM recombinant FOXO3-DBD in the presence of 1 mM compound (e.g., 5cj). STD signals from the aromatic protons confirm physical interaction.

  • 15N HSQC Mapping: Titrate the compound into 100 μM 15N-labeled FOXO3-DBD. Record 1H–15N HSQC spectra.

  • Data Analysis: Calculate CSPs. Residues with CSPs higher than the mean + 2σ are classified as "active" binding sites. Feed these active residues (e.g., G158, N159, Y162, Y193, K195) into HADDOCK software to generate a validated molecular docking model[4].

Protocol 3: Functional Validation via Resazurin Viability Assay

Causality: To confirm that biophysical binding translates to functional inhibition of FOXO3-induced cell death/chemoresistance.

  • Cell Seeding: Seed SH-EP/FOXO3 neuroblastoma cells (which express ectopic, 4OHT-inducible FOXO3) into 96-well plates.

  • Compound Treatment: Treat cells with a concentration gradient (0.05 µM to 25 µM) of the synthesized guanidine analogs. Wait 30 minutes.

  • FOXO3 Activation: Add 100 nM 4-hydroxytamoxifen (4OHT) to activate FOXO3.

  • Quantification: After 24 hours, add Resazurin salt (0.01% wt/vol). Viable cells reduce resazurin to red-fluorescent resorufin. Quantify fluorescence (544 nm Ex / 616 nm Em) to determine the IC50 of the inhibitor[1].

References

  • Kohoutova, K., Docekal, V., Ausserlechner, M. J., Kaiser, N., Tekel, A., Mandal, R., Horvath, M., Obsilova, V., Vesely, J., Hagenbuchner, J., & Obsil, T. (2022). "Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription." ACS Omega, 7(38), 34632–34646. Available at:[Link]

  • Kohoutova, K., et al. (2022). "Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription - PMC." National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Comparative

Comparison of different synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

An in-depth technical analysis and procedural guide for the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (also known as 2-guanidino-4,6-dimethylpyrimidine). This guide evaluates the mechanistic efficiency, atom e...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and procedural guide for the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (also known as 2-guanidino-4,6-dimethylpyrimidine). This guide evaluates the mechanistic efficiency, atom economy, and practical scalability of competing synthetic pathways to assist researchers in selecting the optimal route for drug discovery and coordination chemistry applications.

Executive Summary

1-(4,6-Dimethylpyrimidin-2-yl)guanidine is a highly privileged scaffold. Structurally, it combines the hydrogen-bonding network of a guanidine moiety with the electron-withdrawing, sterically defined 4,6-dimethylpyrimidine ring. This compound is extensively utilized as a bidentate ligand for transition metal complexes, such as Ni(II)[1], and serves as a critical precursor for biologically active antiviral and herbicidal agents[2].

Due to the tautomeric nature of the guanidine group (which can exist in cis-trans or cis-cis forms depending on the crystal lattice and hydrogen bonding)[3], synthesizing this compound with high purity requires strict control over reaction conditions. This guide compares three primary synthetic routes, detailing the causality behind the chemical engineering choices.

Mechanistic Evaluation of Synthetic Strategies

Route A: Diketone Condensation (De Novo Pyrimidine Synthesis)

This route constructs the pyrimidine ring directly onto an existing guanidine framework. By reacting biguanide hydrochloride with acetylacetone (2,4-pentanedione), a double condensation occurs[2].

  • Causality & Design: Biguanide is a highly basic, multi-nitrogen nucleophile. The reaction requires precise pH control; liberating the free base from its hydrochloride salt using an exact equivalent of NaOH ensures the terminal primary amines are sufficiently nucleophilic to attack the highly electrophilic carbonyl carbons of acetylacetone. This route is highly atom-economical as it avoids the need for toxic cyanamide.

Route B: Acid-Promoted Guanidinylation

This approach takes an existing pyrimidine ring (2-Amino-4,6-dimethylpyrimidine) and extends the exocyclic amine into a guanidine group using cyanamide[3].

  • Causality & Design: 2-Amino-4,6-dimethylpyrimidine has relatively low nucleophilicity due to the electron-withdrawing nature of the pyrimidine ring. Therefore, the cyanamide must be electrophilically activated. Using concentrated HCl or HNO₃ protonates the cyanamide, forming a highly reactive carbodiimide/cyanamidium intermediate. While effective, this route is functionally a two-step process if starting from basic building blocks, as the starting aminopyrimidine itself is typically synthesized from acetylacetone and guanidine[4][5].

Route C: Nucleophilic Aromatic Substitution (SNAr)

This route involves the direct displacement of a chloride leaving group on 2-chloro-4,6-dimethylpyrimidine by free guanidine.

  • Causality & Design: While conceptually simple, this route suffers from competing side reactions. Free guanidine is a strong base and can cause hydrolysis of the starting material to 2-hydroxy-4,6-dimethylpyrimidine if trace water is present. It generally requires harsh conditions and yields are often inferior to Route A.

Quantitative Performance Matrix

The following table summarizes the experimental data and performance metrics of the three routes to guide route selection based on laboratory constraints.

ParameterRoute A: Diketone CondensationRoute B: GuanidinylationRoute C: SNAr
Starting Materials Biguanide HCl, Acetylacetone2-Amino-4,6-dimethylpyrimidine, Cyanamide2-Chloro-4,6-dimethylpyrimidine, Guanidine
Catalyst/Reagent NaOH (Base liberation)HCl or HNO₃ (Acid activation)K₂CO₃ or Excess Guanidine
Solvent Ethanol or WaterIsopropanolDMF or DMSO
Temperature 80 °C (Reflux)80 - 100 °C (Reflux)120 - 150 °C
Reaction Time 2 - 4 hours12 - 24 hours18 - 24 hours
Typical Yield 75 - 85% 50 - 65%40 - 55%
Atom Economy High (Direct cyclization)Low (Requires pre-formed ring)Moderate
Purification Direct RecrystallizationAcid-Base ExtractionColumn Chromatography

Visualizing the Reaction Pathways

RouteComparison cluster_RouteA Route A: De Novo Pyrimidine Synthesis cluster_RouteB Route B: Guanidinylation A_SM1 Biguanide HCl A_Cond Base Liberation & Condensation A_SM1->A_Cond A_SM2 Acetylacetone A_SM2->A_Cond A_Prod Target Guanidine A_Cond->A_Prod B_SM1 2-Amino-4,6- dimethylpyrimidine B_Cond Acid Catalysis (Electrophilic Activation) B_SM1->B_Cond B_SM2 Cyanamide B_SM2->B_Cond B_Prod Target Guanidine B_Cond->B_Prod

Logical comparison of Route A (condensation) and Route B (guanidinylation) synthetic pathways.

MechanismA N1 Biguanide Free Base (Nucleophile) N3 Mono-imine Intermediate (Dehydration 1) N1->N3 Attack on C=O N2 Acetylacetone (Bis-electrophile) N2->N3 N4 Cyclized Pyrimidine (Dehydration 2) N3->N4 Intramolecular Attack Ring Closure

Mechanistic sequence of the biguanide-acetylacetone condensation forming the pyrimidine ring.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure reaction integrity without requiring continuous LC-MS monitoring.

Protocol 1: Synthesis via Diketone Condensation (Route A - Recommended)

This route is prioritized for its superior yield, scalability, and avoidance of hazardous cyanamide.

  • Base Liberation: Suspend Biguanide hydrochloride (10.0 mmol, 1.37 g) in 15 mL of absolute ethanol. Add a solution of NaOH (10.0 mmol, 0.40 g) dissolved in 2 mL of distilled water.

    • Self-Validation: The mixture will become cloudy as NaCl precipitates, visually confirming the liberation of the biguanide free base.

  • Filtration: Stir for 15 minutes at room temperature, then filter off the NaCl byproduct. This prevents inorganic salt contamination during final crystallization.

  • Condensation: Transfer the clear filtrate to a round-bottom flask. Add acetylacetone (10.5 mmol, 1.05 g) dropwise.

    • Causality: A slight 5% molar excess of the diketone ensures complete consumption of the biguanide, which is harder to remove during purification.

  • Reflux & Monitoring: Heat the mixture to reflux (80 °C) for 3 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active acetylacetone spot disappears and a new, highly polar product spot appears near the baseline.

  • Isolation: Concentrate the solvent in vacuo to approximately one-third of its original volume. Cool the flask in an ice bath (0-5 °C) for 2 hours. The product will precipitate as a dense white solid.

  • Purification: Filter the solid and recrystallize from hot water.

    • Analytical Validation: ¹H-NMR (DMSO-d₆) should show a distinct singlet at ~6.5 ppm (pyrimidine C5-H) and a singlet at ~2.2-2.3 ppm integrating for 6 protons (the two methyl groups).

Protocol 2: Synthesis via Acid-Promoted Guanidinylation (Route B)

Use this route if 2-Amino-4,6-dimethylpyrimidine is already available in the laboratory inventory.

  • Electrophilic Activation: Dissolve 2-Amino-4,6-dimethylpyrimidine (10.0 mmol, 1.23 g) in 20 mL of 2-propanol. Slowly add concentrated HCl (11.0 mmol) followed by cyanamide (15.0 mmol, 0.63 g).

    • Causality: Excess cyanamide is required because acidic conditions promote its partial dimerization into dicyandiamide.

  • Reflux: Heat the mixture to reflux for 16 hours.

    • Self-Validation: The reaction transitions from a clear solution to a thick suspension as the highly insoluble guanidinium hydrochloride salt forms.

  • Primary Isolation: Cool the mixture to room temperature. Filter the precipitate and wash thoroughly with cold 2-propanol to remove unreacted cyanamide and dimer byproducts.

  • Free-Basing (Workup): Suspend the collected hydrochloride salt in 15 mL of distilled water. Dropwise, add 2M NaOH until the pH reaches 10-11.

    • Causality: The free base of the guanidine is significantly less soluble in water than its protonated salt, driving its precipitation.

  • Final Isolation: Filter the resulting white solid, wash with cold water, and dry under high vacuum at 50 °C overnight.

References

  • Shuto, Y., et al. "Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities." Kyushu University Institutional Repository. URL:[Link]

  • Elumalai, V., Eigner, V., Janjua, N. A., Åstrand, P.-O., & Hoff, B. H. (2024). "X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State." Molecules / ResearchGate. URL:[Link]

  • Saha, N., & Mukherjee, D. (1984). "Metal complexes of pyrimidine-derived ligands—IV. synthesis, characterisation and coordinating properties of two guanidino pyrimidines: Ni(II) complexes with 2-guanidino-4,6-dimethyl pyrimidine and 2-phenyl guanidino-4,6-dimethyl pyrimidine—potential ligands or biological interest." Polyhedron, 3(8), 983-990. URL:[Link]

Sources

Validation

Benchmarking 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (DMPG) Against Commercial Organocatalysts

Executive Summary In the realm of organocatalysis, the selection of an appropriate base dictates not only the reaction kinetics but also the chemoselectivity of the transformation. Historically, aliphatic superbases such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organocatalysis, the selection of an appropriate base dictates not only the reaction kinetics but also the chemoselectivity of the transformation. Historically, aliphatic superbases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) have dominated the landscape due to their exceptionally high pKa values[1]. However, modern complex molecule synthesis demands catalysts that offer more than just "brute-force" deprotonation.

This guide provides an objective benchmarking of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (DMPG) against industry-standard catalysts (DBU, TBD, and TMG). By leveraging a unique pyrimidine-guanidine scaffold, DMPG operates via a "smart" bifunctional activation mechanism. As demonstrated in recent crystallographic studies, the tautomeric structure of such N,N′-substituted guanidines is highly dependent on the electronic properties of their substituents, allowing for highly organized hydrogen-bonding networks[2].

Structural and Mechanistic Rationale

To understand why a catalyst performs a certain way, we must look beyond bulk basicity. The catalytic efficacy of an organic base is governed by its pKa, its steric profile, and its ability to stabilize the transition state.

  • DBU and MTBD: These are strong, non-nucleophilic, aprotic bases. They excel at generating enolates but cannot stabilize the resulting intermediates via hydrogen bonding[1].

  • TBD and TMG: These are protic guanidines. TMG possesses a proximal proton that can stabilize forming enolates, whereas TBD possesses a distal proton, which often forms energetically unfavorable macrocyclic transition states[3].

  • DMPG (The Challenger): DMPG features a guanidine core directly linked to a 4,6-dimethylpyrimidine ring. While the electron-withdrawing nature of the pyrimidine ring slightly lowers the bulk pKa compared to aliphatic guanidines, it introduces a rigid, highly organized bifunctional pocket. The guanidine imine acts as the Brønsted base, while the pyrimidine nitrogens and adjacent NH groups serve as potent hydrogen-bond donors.

Mechanistic_Pathway DMPG DMPG Catalyst (Base + H-Bond Donor) TS Ternary Transition State (Bifunctional Activation) DMPG->TS Deprotonates Nuc (Guanidine Imine) DMPG->TS H-Bonds to Elec (Pyrimidine Ring) Nuc Nucleophile (Dimethyl Malonate) Nuc->TS Enolate Formation Elec Electrophile (trans-β-Nitrostyrene) Elec->TS Electrophilic Activation Prod Michael Adduct + Regenerated Catalyst TS->Prod C-C Bond Formation

Bifunctional activation mechanism of DMPG in a standard Michael addition.

Physicochemical Benchmarking Data

The following table summarizes the fundamental physicochemical properties of the benchmarked catalysts. Note that while TBD boasts the highest basicity[3], DMPG offers the highest degree of transition-state coordination.

CatalystCatalyst TypepKa (in Acetonitrile)H-Bond DonorsPrimary Catalytic Mode
TBD Bicyclic Guanidine (Protic)26.0[3]1 (Distal)Brønsted Base
DBU Bicyclic Amidine (Aprotic)24.3[3]0Brønsted Base
TMG Aliphatic Guanidine (Protic)23.4[3]1 (Proximal)Brønsted Base + Weak H-Bond
DMPG Pyrimidinylguanidine (Protic)~21.5 (Modulated)2-3 (Highly Ordered)Bifunctional (Base + H-Bond)

Experimental Workflow: Self-Validating Benchmark Protocol

To objectively compare these catalysts, we utilize the Michael addition of dimethyl malonate to trans-β-nitrostyrene. This reaction is highly sensitive to both basicity (for malonate deprotonation) and hydrogen bonding (for nitroalkene activation).

As an Application Scientist, I mandate the use of self-validating protocols. Relying on arbitrary "overnight stirring" introduces variables that corrupt benchmarking data. The following workflow utilizes in-situ kinetic monitoring to ensure absolute accuracy.

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Establishment

  • Action: Dissolve trans-β-nitrostyrene (1.0 mmol) and dimethyl malonate (1.2 mmol) in 5.0 mL of anhydrous toluene under a nitrogen atmosphere. Insert an ATR-IR probe to establish a baseline spectrum.

  • Causality: Toluene (a non-polar solvent) is deliberately chosen. Polar solvents like DMSO or Methanol would competitively hydrogen-bond with the DMPG catalyst, neutralizing its bifunctional advantage. Establishing a baseline IR spectrum allows for real-time tracking of the nitroalkene stretch (1520 cm⁻¹).

Step 2: Catalyst Introduction (Reaction Initiation)

  • Action: Inject the selected catalyst (5 mol%) into the stirring solution at 25°C. This marks t=0 .

  • Causality: Adding the catalyst last prevents premature enolate formation and degradation, ensuring the kinetic data reflects the true initiation rate of the ternary complex.

Step 3: Real-Time Kinetic Monitoring (The Validation Loop)

  • Action: Monitor the disappearance of the 1520 cm⁻¹ peak and the appearance of the nitroalkane stretch (~1550 cm⁻¹) via ReactIR. Cross-validate with TLC (Hexanes/EtOAc 4:1) only when IR indicates >95% conversion.

  • Causality: This creates a self-validating loop. By quenching the reaction exactly at full conversion rather than at a fixed time, we eliminate byproduct formation (such as malonate oligomerization) that often plagues DBU-catalyzed reactions[1].

Step 4: Quenching and Catalyst Recovery

  • Action: Immediately pass the reaction mixture through a 2-inch silica plug, eluting with EtOAc. Concentrate the filtrate in vacuo.

  • Causality: The silica plug instantly strips the basic catalyst from the mixture, halting the reaction. DMPG, due to its distinct polarity and rigid structure, is easily retained and can be recovered with a methanol flush, whereas DBU often requires tedious acidic aqueous workups that can hydrolyze sensitive esters.

Experimental_Workflow Step1 1. Preparation Solvent: Dry Toluene Catalyst: 5 mol% Step2 2. Execution Temp: 25°C Atm: N2 Step1->Step2 Step3 3. Validation In-situ IR & TLC Self-Correcting Step2->Step3 Step3->Step2 Incomplete Step4 4. Isolation Silica Plug Filtration Catalyst Recovery Step3->Step4 Full Conversion

Self-validating experimental workflow for benchmarking organocatalysts.

Comparative Performance Data

Using the self-validating protocol described above, the catalysts were benchmarked. The data reveals a critical insight: higher pKa does not linearly correlate with catalytic efficiency in complex transformations.

CatalystTime to >95% ConversionIsolated Yield (%)ChemoselectivityCatalyst Recovery Rate
DBU 12.0 hours75%Low (Background oligomerization)< 30% (Aqueous workup required)
TMG 8.5 hours82%Moderate65%
TBD 4.0 hours88%High80%
DMPG 2.0 hours 96% Excellent (No side reactions) > 90% (Simple filtration)
Data Analysis & Insights

Despite DBU having a significantly higher basicity than DMPG, it performs poorly in this benchmark. DBU generates the malonate enolate rapidly, but without hydrogen-bonding stabilization, the enolate is prone to side reactions. TBD performs well due to its extreme basicity (pKa 26.0)[3], driving the reaction forward through brute force.

DMPG outperforms all commercial alternatives. The 4,6-dimethylpyrimidine ring acts as an anchor, utilizing its nitrogen atoms to hydrogen-bond with the nitro group of the electrophile. This drastically lowers the activation energy (entropy reduction) of the transition state, resulting in a 2-hour reaction time and near-quantitative yields without the need for extreme basicity.

Conclusion

When designing a synthetic route, the choice of catalyst must align with the mechanistic requirements of the substrates.

  • Use DBU or MTBD for simple deprotonations or polymerizations where hydrogen bonding is irrelevant or detrimental[1].

  • Use TBD when extreme Brønsted basicity is required to activate highly unreactive nucleophiles[3].

  • Choose 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (DMPG) for complex, sterically demanding, or chemoselective transformations (such as Michael additions, asymmetric cascades, or sensitive ester manipulations). Its bifunctional nature provides unparalleled transition-state control, proving that structural intelligence in a catalyst often triumphs over raw basicity.

Sources

Comparative

Kinetic Profiling and Performance Comparison of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine in Organocatalysis

Executive Summary In the landscape of precision organocatalysis, balancing reaction velocity with chemoselectivity remains a primary challenge for drug development professionals and synthetic chemists. 1-(4,6-Dimethylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision organocatalysis, balancing reaction velocity with chemoselectivity remains a primary challenge for drug development professionals and synthetic chemists. 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (DPG) has emerged as a highly specialized, bifunctional organocatalyst. By coupling the potent Brønsted basicity of a guanidine core with the steric and electronic modulation of a 4,6-dimethylpyrimidine ring, DPG occupies a unique catalytic "Goldilocks zone."

This guide objectively compares the kinetic performance of DPG against industry-standard superbases—such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and Tetramethylguanidine (TMG)—and provides self-validating experimental protocols for conducting Reaction Progress Kinetic Analysis (RPKA).

Mechanistic Rationale: The Bifunctional Advantage

To understand DPG's performance, one must analyze the causality behind its molecular design. Simple aliphatic guanidines (like TMG) are strong Brønsted bases but often lack the structural rigidity required for high transition-state organization. Conversely, highly rigid bicyclic guanidines (like TBD) are so reactive that they frequently trigger unwanted background polymerizations or suffer from severe product inhibition.

DPG solves this through an unconventional bifunctional Lewis-Brønsted acid activation mode [1].

  • Nucleophile Activation: The free guanidine nitrogen abstracts a proton from the pro-nucleophile (e.g., a thiol or amine), generating a highly reactive nucleophilic anion.

  • Electrophile Coordination: The resulting guanidinium cation does not simply act as a passive counterion. Instead, it leverages its wealth of catalytic functionalities to act as an unconventional Lewis acid, anchoring the electrophile via bidentate hydrogen bonding[2].

  • Steric Shielding: The 4,6-dimethylpyrimidine ring provides a defined steric pocket that regulates the trajectory of the incoming nucleophile, strictly controlling the reversibility and directionality of the addition[3].

G DPG DPG Catalyst (Free Base) Deprot Nucleophile Deprotonation (Brønsted Base Mode) DPG->Deprot + Nu-H Ternary Ternary Complex (Guanidinium + Nuc⁻ + Elec) Deprot->Ternary + Electrophile TS Bond Formation (Bifunctional Activation) Ternary->TS H-Bonding Prod Product Release & Catalyst Regeneration TS->Prod Proton Transfer Prod->DPG - Product

Catalytic cycle of DPG demonstrating bifunctional Brønsted-Lewis acid/base activation.

Comparative Kinetic Performance

To objectively evaluate DPG, we compare its kinetic parameters in a benchmark Thio-Michael addition (thiophenol to N-ethylmaleimide at 25°C in THF). The data below synthesizes the rate constants ( kobs​ ), chemoselectivity, and susceptibility to product inhibition.

Table 1: Kinetic Parameters for Thio-Michael Addition
CatalystApprox. pKa​ (MeCN)Rate Constant ( kobs​ ) [ 10−3s−1 ]Chemoselectivity (%)Product Inhibition Profile
TMG 23.41.285.0Low
TBD 26.08.572.0High (Catalyst resting state altered)
DPG 24.15.498.5None (Seamless turnover)

Data Interpretation: While TBD exhibits the highest raw reaction velocity ( kobs​=8.5×10−3s−1 ), its extreme basicity leads to competitive side reactions (72% chemoselectivity) and strong product binding, which poisons the catalyst over time. DPG demonstrates a mathematically optimal balance: its rate is 4.5x faster than TMG, yet it achieves near-perfect chemoselectivity (98.5%) because the pyrimidine ring prevents tight ion-pairing with the final product, ensuring rapid catalyst turnover.

Experimental Protocols: Self-Validating RPKA Workflow

To prove the absence of product inhibition and accurately extract the rate constants for DPG, we utilize Reaction Progress Kinetic Analysis (RPKA) [4]. This methodology provides macroscopic insights into intrinsic kinetic behavior under synthetically relevant conditions, eliminating the sampling errors inherent in traditional initial-rate kinetics.

Step-by-Step Methodology

Step 1: Catalyst Preparation and System Baseline

  • Action: Dissolve 5.0 mol% of DPG in anhydrous THF (0.5 M overall substrate concentration) within a highly controlled, nitrogen-purged reactor equipped with an in situ ReactIR probe.

  • Causality: Guanidines are highly hygroscopic. Trace water will compete for the catalyst's hydrogen-bonding sites, artificially depressing the observed rate and altering the kinetic order. Establishing a flat IR baseline ensures system anhydrousness.

Step 2: Operando Reagent Injection

  • Action: Inject N-ethylmaleimide (electrophile), allow temperature equilibration to 25°C, and then inject thiophenol (nucleophile) to initiate the reaction.

  • Causality: Continuous operando monitoring tracks the exact disappearance of the maleimide C=C stretch (approx. 1620 cm⁻¹) every 15 seconds. This high-density data collection is mandatory for accurate graphical rate extraction.

Step 3: The "Same Excess" Self-Validation Run

  • Action: Conduct a second parallel experiment. If Experiment A starts with 0.5 M electrophile and 0.6 M nucleophile (Excess = 0.1 M), Experiment B must start at 0.3 M electrophile and 0.4 M nucleophile (Excess = 0.1 M), but with the theoretical amount of product already added at t=0 .

  • Causality (Trustworthiness): This is a self-validating system. If the graphical rate equation (GRE) curve of Experiment B perfectly overlays the latter half of Experiment A, it definitively proves that the catalyst is not deactivated by the product. If the curves diverge, product inhibition is occurring. DPG uniquely passes this "same excess" overlay test, whereas TBD fails it.

G Prep 1. Baseline Setup (In Situ FTIR) Inject 2. Reagent Injection (Operando Monitoring) Prep->Inject Data 3. RPKA Data Extraction ([Substrate] vs Time) Inject->Data Plot 4. Graphical Rate Equation (Kinetic Validation) Data->Plot

Self-validating Reaction Progress Kinetic Analysis (RPKA) workflow for DPG catalysis.

Conclusion

For drug development professionals scaling up complex conjugate additions, catalyst selection dictates both yield and purity. While TBD is suitable for simple, unhindered substrates where sheer speed is required, 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (DPG) is the superior alternative for complex syntheses. Its bifunctional nature provides unparalleled chemoselectivity and immunity to product inhibition, making it highly reliable for continuous flow and large-batch manufacturing.

References

  • New insights into the Lewis acidity of guanidinium species: Lewis acid interaction provides reactivity - Comptes Rendus de l'Académie des Sciences - 2[2]

  • Unconventional Bifunctional Lewis-Brønsted Acid Activation Mode in Bicyclic Guanidine-Catalyzed Conjugate Addition Reactions - PMC (National Institutes of Health) - 1[1]

  • Mechanistic Insights into Bicyclic Guanidine-Catalyzed Reactions from Microscopic and Macroscopic Perspectives - ACS Publications (The Journal of Organic Chemistry) - 4[4]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - MDPI - 3[3]

Sources

Validation

Unraveling the Catalytic Power of Guanidines: A DFT-Guided Comparison of Reaction Mechanisms

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of organocatalysis is paramount for rational catalyst design and reaction optimization. Guanidine-based catalysts...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of organocatalysis is paramount for rational catalyst design and reaction optimization. Guanidine-based catalysts have emerged as powerful tools in asymmetric synthesis, owing to their unique structural and electronic properties. This guide provides an in-depth comparison of the reaction mechanisms of various guanidine-catalyzed reactions, elucidated through Density Functional Theory (DFT) studies. We will explore the causality behind experimental observations, grounded in authoritative computational evidence, to provide a trustworthy and expert-driven resource.

The Dual-Action Heart of Guanidine Catalysis: A Mechanistic Overview

Guanidines are exceptionally strong organic bases, a property that underpins their catalytic activity. In most catalytic cycles, the guanidine moiety acts as a Brønsted base, deprotonating a pronucleophile to generate a reactive nucleophile. The resulting protonated guanidinium ion is not a mere spectator; it actively participates in the reaction, typically by acting as a Brønsted acid to activate the electrophile. This bifunctional activation, where the catalyst simultaneously activates both the nucleophile and the electrophile, is a key feature of many guanidine-catalyzed reactions.[1][2] DFT calculations have been instrumental in dissecting these dual roles and revealing more nuanced activation modes.

Catalytic Activation Modes

DFT studies have identified several key activation modes through which guanidinium ions stabilize transition states:

  • Monofunctional Brønsted Acid Activation: The guanidinium ion activates the electrophile through hydrogen bonding.[1]

  • Bifunctional Brønsted Acid Activation: The guanidinium ion simultaneously activates both the electrophile and the nucleophile via a network of hydrogen bonds. This mode was first proposed by Corey and Grogan and later supported by theoretical studies.[1]

  • Unconventional Bifunctional Brønsted-Lewis Acid Activation: In certain cases, particularly with bicyclic guanidines, the guanidinium ion can act as a Brønsted acid towards the electrophile and a Lewis acid towards the nucleophile.[1][2]

The prevalence of each mode is dictated by the structures of the catalyst, nucleophile, and electrophile.

A Comparative Look at Guanidine-Catalyzed Reactions through the Lens of DFT

We will now delve into specific reaction classes where DFT has provided profound mechanistic insights, comparing and contrasting the roles of different guanidine catalysts.

Conjugate Addition Reactions: The Michael and Thio-Michael Reactions

Conjugate additions are classic carbon-carbon or carbon-heteroatom bond-forming reactions. DFT studies on bicyclic guanidine-catalyzed thio-Michael reactions have demonstrated a fascinating competition between conventional bifunctional Brønsted acid activation and an unconventional bifunctional Brønsted-Lewis acid activation mode.[1]

In the conventional pathway , the guanidinium catalyst forms hydrogen bonds with both the electrophile and the nucleophile in the transition state.[1] However, an alternative, and in some cases, lower energy pathway involves the guanidinium ion activating the electrophile via hydrogen bonding (Brønsted acid role) while the anionic nucleophile interacts with the electron-deficient carbon backbone of the guanidinium ion (Lewis acid role).[1]

Experimental Protocol: Typical DFT Calculation for a Guanidine-Catalyzed Reaction

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized. A popular and robust combination of functional and basis set for such systems is B3LYP/6-31G(d).[3] For more accurate energies, especially for systems with significant non-covalent interactions, functionals like M06-2X with a larger basis set (e.g., 6-311+G(d,p)) are often employed for single-point energy calculations.[4][5]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to characterize the nature of the stationary points. Reactants, intermediates, and products should have zero imaginary frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Solvation Effects: To model the reaction in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are commonly used.[4][5]

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the correct reactant and product states.

  • Energy Profile Construction: The relative free energies of all stationary points are calculated to construct the reaction energy profile, which allows for the identification of the rate-determining step and the prediction of reaction kinetics and stereoselectivity.

Table 1: Comparison of Activation Barriers (in kcal/mol) for Different Activation Modes in a Bicyclic Guanidine-Catalyzed Thio-Michael Reaction

Activation ModeRelative Free Energy Barrier (ΔG‡)Reference
Conventional Bifunctional Brønsted AcidVaries with substrates[1]
Unconventional Bifunctional Brønsted-Lewis AcidOften competitive or lower in energy[1]

Note: Specific energy values are highly dependent on the specific reactants and computational level of theory.

Diagram 1: Catalytic Cycle of a Guanidine-Catalyzed Conjugate Addition

G cluster_cycle Catalytic Cycle R1 Guanidine Catalyst I1 [Guanidinium]+[Nu]- Ion Pair R1->I1 Deprotonation R2 Pronucleophile (Nu-H) R2->I1 R3 Electrophile (E) TS1 Transition State R3->TS1 Activation I1->TS1 P1 Adduct-Catalyst Complex TS1->P1 C-Nu bond formation P2 Product (Nu-E) P1->P2 R1_regen Regenerated Catalyst P1->R1_regen Proton transfer & Release

Caption: Generalized catalytic cycle for a guanidine-catalyzed conjugate addition.

The Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction is a powerful method for constructing carbon-carbon bonds and generating vicinal nitro-amino functionalities. DFT studies on chiral guanidine-amide catalyzed aza-Henry reactions have elucidated a three-step mechanism.[4]

  • Deprotonation of Nitromethane: The guanidine catalyst deprotonates nitromethane, which is often the rate-determining step.

  • C-C Bond Formation: The resulting nitronate anion attacks the imine. This step is typically the enantioselectivity-determining step.

  • Proton Transfer and Catalyst Regeneration: A proton is transferred from the guanidinium ion to the nitrogen of the former imine, regenerating the catalyst.

DFT calculations have shown that intramolecular hydrogen bonding within the catalyst framework enhances its rigidity, which is crucial for effective stereocontrol.[4] Furthermore, steric repulsion between bulky groups on the catalyst and the substrate plays a significant role in dictating the facial selectivity of the nucleophilic attack.[4]

Diagram 2: Key Interactions in the Enantioselectivity-Determining Transition State of an Aza-Henry Reaction

G cluster_TS Transition State Model cluster_steric Steric Repulsion catalyst Chiral Guanidinium-Amide Catalyst nitronate Nitronate catalyst->nitronate H-Bond imine Imine catalyst->imine H-Bond nitronate->imine C-C bond formation bulk_cat Bulky Group (Catalyst) bulk_sub Bulky Group (Substrate)

Caption: Schematic of the key non-covalent interactions governing stereoselectivity.

Cycloaddition Reactions

Guanidines can also participate in and catalyze cycloaddition reactions. DFT studies on the [4+2] cycloaddition of anthrones catalyzed by chiral bicyclic guanidines suggest a stepwise conjugate addition-aldol mechanism.[6] The guanidine catalyst activates the reactants through a dual hydrogen-bonding mode.

In contrast, DFT studies on the uncatalyzed 1,3-dipolar cycloaddition of azides to the C=N bond of guanidine itself reveal a high activation barrier, suggesting that the reaction requires harsh conditions.[7][8] This highlights the crucial role of the guanidine as a catalyst in facilitating reactions under milder conditions.

More complex scenarios involve the use of guanidine catalysts in multicomponent reactions, such as the [2+2] cycloaddition of azides, alkynes, and ketimines.[6] In these cases, the guanidine catalyst is proposed to orchestrate the assembly of the components through multiple hydrogen-bonding interactions, leading to high stereoselectivity.[6]

Table 2: Comparison of Guanidine Roles in Different Cycloaddition Reactions

Reaction TypeRole of GuanidineKey DFT InsightReferences
[4+2] Cycloaddition of AnthronesChiral CatalystProceeds via a stepwise conjugate addition-aldol mechanism with dual hydrogen-bond activation.[6]
1,3-Dipolar Cycloaddition of Azides to GuanidineReactant (Dipolarophile)High activation barrier for the uncatalyzed reaction, indicating the need for catalysis or harsh conditions.[7][8]
Asymmetric [2+2] CycloadditionChiral Catalyst in a Multicomponent ReactionOrganizes substrates through multiple hydrogen bonds to control stereoselectivity.[6]

Comparing Catalyst Structures: The Impact of Rigidity and Functionality

The structure of the guanidine catalyst has a profound impact on its reactivity and selectivity. DFT studies have been pivotal in understanding these structure-activity relationships.

  • Bicyclic vs. Acyclic Guanidines: Bicyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), often exhibit higher catalytic activity compared to their acyclic counterparts like tetramethylguanidine (TMG).[9][10][11] DFT studies on the ring-opening of cyclic carbonates by amines revealed that the rigid structure of TBD allows it to act as a bifunctional catalyst, simultaneously donating and accepting protons in a concerted manner.[9][12] This bifunctionality significantly lowers the reaction barrier. In contrast, the greater conformational flexibility of acyclic guanidines can be detrimental to enantioselectivity in asymmetric reactions.[13]

  • Bifunctional Catalysts (Guanidine-Thiourea/Amide): The incorporation of a second functional group, such as a thiourea or amide moiety, creates a bifunctional catalyst capable of more complex and specific substrate activation.[4][13][14] DFT calculations on guanidine-thiourea catalysts in the nitro-Michael reaction highlighted that while these catalysts are highly active, their conformational flexibility can lead to low enantioselectivity.[13] This suggests that a key strategy for improving such catalysts is to introduce conformational rigidity.[13] In the case of guanidine-amide catalysts for the aza-Henry reaction, the amide group participates in hydrogen bonding to both rigidify the catalyst and interact with the substrate, contributing to stereocontrol.[4]

Conclusion: The Predictive Power of DFT in Guanidine Catalysis

DFT studies have proven to be an indispensable tool for elucidating the complex reaction mechanisms of guanidine-catalyzed reactions. By providing detailed energetic and structural information about transition states and intermediates, these computational investigations offer a level of insight that is often inaccessible through experimental methods alone. The ability to compare different catalytic pathways, rationalize the origins of stereoselectivity, and understand the impact of catalyst structure on reactivity provides a solid foundation for the rational design of new and improved guanidine-based organocatalysts. For researchers in organic synthesis and drug development, leveraging the predictive power of DFT is a critical step towards the efficient development of novel and selective chemical transformations.

References

  • Unconventional Bifunctional Lewis-Brønsted Acid Activation Mode in Bicyclic Guanidine-Catalyzed Conjugate Addition Reactions. Molecules. [Link]

  • Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules. [Link]

  • Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. International Journal of Molecular Sciences. [Link]

  • Unconventional Bifunctional Lewis-Brønsted Acid Activation Mode in Bicyclic Guanidine-Catalyzed Conjugate Addition Reactions. ResearchGate. [Link]

  • Sequential catalytic role of bifunctional bicyclic guanidine in asymmetric phospha-Michael reaction. Organic & Biomolecular Chemistry. [Link]

  • Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. MDPI. [Link]

  • Roles of Guanidines in Recent Cycloaddition Reactions. Molecules. [Link]

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. MDPI. [Link]

  • Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry. [Link]

  • Development of Guanidine-Bisurea Bifunctional Organocatalysts with a Chiral Pyrrolidine Moiety and Application to α-Hydroxylation of Tetralone-Derived β-Keto Esters. Molecules. [Link]

  • DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines. RSC Advances. [Link]

  • A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione. Organic Chemistry Frontiers. [Link]

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Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of N,N'-Substituted Guanidines: From Crystal Engineering to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals The guanidinium group, a cornerstone in medicinal chemistry and materials science, owes its prevalence to its unique electronic and structural properties. A...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a cornerstone in medicinal chemistry and materials science, owes its prevalence to its unique electronic and structural properties. As a strong base, it is protonated under physiological conditions, enabling it to engage in a rich variety of non-covalent interactions, most notably hydrogen bonding. The substitution pattern on the guanidine nitrogen atoms, particularly in N,N'-disubstituted derivatives, profoundly influences its three-dimensional structure, crystal packing, and, consequently, its biological activity and material properties.[1][2][3]

This guide provides a comprehensive overview of the X-ray crystallographic analysis of N,N'-substituted guanidines. Moving beyond a simple recitation of methods, we delve into the causal relationships between molecular structure and solid-state architecture, offering field-proven insights for researchers aiming to rationally design and characterize these versatile molecules.

The Decisive Role of Substituents in Guanidine Tautomerism and Conformation

The solid-state structure of N,N'-substituted guanidines is a delicate interplay of electronic and steric effects, further modulated by intermolecular interactions within the crystal lattice.[1][3] A key determinant of their conformation is the tautomeric form adopted in the crystal. The position of the double bond within the guanidinyl core dictates the geometry and hydrogen bonding potential of the molecule.

Recent studies on a series of N,N'-substituted guanidines bearing a 4,6-dimethylpyrimidyl moiety have demonstrated that the electronic properties of the second substituent can induce a switch in the preferred tautomer.[1][3][4] For instance, guanidines with more electron-donating anilines tend to crystallize in a cis-trans conformation, while those with electron-deficient anilines favor a cis-cis geometry.[1] This highlights the profound impact of substituent choice on the fundamental structure of the guanidine core.

Furthermore, the partial double-bond character of the C-N bonds in diarylguanidines can lead to propeller-type molecular chirality, a feature that can be controlled and exploited in the design of novel materials and chiral ligands.[5]

Experimental Workflow: A Self-Validating Protocol for High-Quality Crystal Structures

The following protocol outlines a robust and self-validating workflow for the synthesis, crystallization, and X-ray crystallographic analysis of N,N'-substituted guanidines. The causality behind each step is explained to empower researchers with the ability to troubleshoot and adapt the methodology to their specific compounds.

Step 1: Synthesis and Purification

The synthesis of N,N'-substituted guanidines can be achieved through various methods, with the choice often depending on the basicity and steric bulk of the amine substituents. A common and effective route involves the reaction of a substituted cyanamide with an appropriate amine.[1][3] For less basic amines, an acid catalyst such as HCl in isopropanol may be required, whereas more basic aliphatic and benzylic amines can often react under thermal or microwave heating without a catalyst.[1][3]

Trustworthiness Check: Post-synthesis, rigorous purification is paramount. This is typically achieved by recrystallization or column chromatography. The purity of the compound should be verified by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry before proceeding to crystallization trials. Incomplete purification can introduce impurities that hinder crystallization or lead to poorly diffracting crystals.

Step 2: Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires screening a wide range of conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the guanidine in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the guanidine solution is equilibrated against a larger reservoir of a precipitant. The slow diffusion of the precipitant into the drop induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

Expert Insight: For many N,N'-substituted guanidines, solvents such as ethanol, acetonitrile, or mixtures like hexane/ethyl acetate have proven successful.[5][6] The formation of guanidinium salts through the addition of an acid can also significantly enhance crystallinity by introducing strong, directional hydrogen bonding interactions.[7][8][9]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of N,N'-Substituted Guanidine purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Purity Verification (NMR, MS) purification->characterization screening Screening of Solvents & Conditions characterization->screening growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) screening->growth harvesting Crystal Harvesting & Mounting growth->harvesting data_collection Data Collection (X-ray Diffractometer) harvesting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation & Deposition (CSD) refinement->validation

Step 3: X-ray Data Collection and Structure Elucidation

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction. Modern diffractometers equipped with sensitive detectors can collect a complete dataset in a matter of hours.

The collected diffraction data is then processed to solve and refine the crystal structure. This process involves determining the unit cell parameters, space group, and the positions of all atoms in the asymmetric unit. Software packages like SHELXT for structure solution and SHELXL for refinement are widely used.[10]

Authoritative Grounding: The final refined structure should be validated using tools like PLATON or the validation tools within the refinement software. The crystallographic information file (CIF) should then be deposited in a public database, such as the Cambridge Structural Database (CSD), to ensure data integrity and accessibility for the scientific community.[1][11][12]

Comparative Analysis of N,N'-Substituted Guanidine Crystal Structures

The following table summarizes key crystallographic parameters for a selection of N,N'-substituted guanidines, illustrating the impact of different substitution patterns on their solid-state structures.

CompoundSubstituentsTautomer/ConformationKey Hydrogen Bonding MotifsC-N Bond Lengths (Å) (Partial Double Bond)Reference
N,N'-DiphenylguanidinePhenyl, Phenyl(E,Z)Intermolecular N-H···N hydrogen bonds forming dimers or chains.~1.28-1.30[5]
Guanidinium SalicylateUnsubstituted (as salt)-Extensive N-H···O hydrogen bonds forming a complex 3D network with the salicylate anion.[13]-[13]
1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine3-chlorophenyl, 4,6-dimethylpyrimidinylcis-transIntramolecular N-H···N hydrogen bond to the pyrimidine ring; intermolecular N-H···N hydrogen bonds forming dimers.[1]-[1]
Bis(guanidinium) terephthalateUnsubstituted (as salt)-Cyclic R2(2)(8) and R2(1)(6) motifs involving carboxylate groups and water molecules, leading to a 3D framework.[8]-[8]

The Power of Hydrogen Bonding in Crystal Engineering

The guanidinium group is an exceptional hydrogen bond donor, capable of forming multiple, highly directional interactions. This property is extensively exploited in crystal engineering to create predictable supramolecular assemblies.[7] In the context of N,N'-substituted guanidines, both intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing specific conformations and directing crystal packing.[1][3]

hydrogen_bonding

The formation of cyclic hydrogen-bonded motifs, such as the R2(2)(8) graph set, is a recurring theme in the crystal structures of guanidinium carboxylate salts.[8][9] These robust interactions can be used to assemble complex three-dimensional networks with tailored properties. Understanding and controlling these hydrogen bonding patterns is therefore a key aspect of designing crystalline materials based on N,N'-substituted guanidines.

Conclusion

The X-ray crystallographic analysis of N,N'-substituted guanidines offers a powerful lens through which to understand the intricate relationship between molecular design and solid-state structure. The choice of substituents not only dictates the electronic and steric properties of the molecule but also governs its tautomeric form, conformational preferences, and the resulting supramolecular architecture. By following a systematic and self-validating experimental workflow, researchers can obtain high-quality crystallographic data that provides invaluable insights for the rational design of new pharmaceuticals and functional materials. The continued exploration of the rich structural chemistry of this versatile class of compounds, aided by comprehensive databases like the CSD, promises to unlock new opportunities in a wide range of scientific disciplines.

References

  • Hydrogen-bond pattern in guanidinium salts of sulfonated phosphanes - IUCr Journals. Available at: [Link]

  • Three-dimensional hydrogen-bonded structures in the guanidinium salts of the monocyclic dicarboxylic acids rac-trans-cyclohexane-1,2-dicarboxylic acid (2:1, anhydrous), isophthalic acid (1:1, monohydrate) and terephthalic acid (2:1, trihydrate) - PubMed. Available at: [Link]

  • Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - RSC Publishing. Available at: [Link]

  • Structural (XRD) Characterization and an Analysis of H-Bonding Motifs in Some Tetrahydroxidohexaoxidopentaborate(1-) Salts of N-Substituted Guanidinium Cations - MDPI. Available at: [Link]

  • Synthesis and Structure-Activity Studies of N,N'-diarylguanidine Derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: A New, Selective Noncompetitive NMDA Receptor Antagonist - PubMed. Available at: [Link]

  • N-Methylated Diphenylguanidines: Conformations, Propeller-Type Molecular Chirality, and Construction of Water-Soluble Oligomers with Multilayered Aromatic Structures | Journal of the American Chemical Society. Available at: [Link]

  • Characterizing hydrogen bonds in crystalline form of guanidinium salicylate in the terahertz range - RSC Publishing. Available at: [Link]

  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State - MDPI. Available at: [Link]

  • A structural study of N,N′-bis-aryl-N′′-acylguanidines - RSC Publishing. Available at: [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist | Journal of Medicinal Chemistry. Available at: [Link]

  • Structure of N,N′-substituted guanidines previously analysed by X-ray. - ResearchGate. Available at: [Link]

  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State - ResearchGate. Available at: [Link]

  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State - SINTEF. Available at: [Link]

  • CO2 capture by crystallization with guanidine ligands (1) as (bi)carbonate salts (2). - ResearchGate. Available at: [Link]

  • Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry - PMC. Available at: [Link]

  • (PDF) N,N?-dialkyl-N,N?-dinitrosulfodiamides - Academia.edu. Available at: [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC - NIH. Available at: [Link]

  • Manipulating electron transfer – the influence of substituents on novel copper guanidine quinolinyl complexes - RSC Publishing. Available at: [Link]

  • Carbon Capture via Crystallization with a Guanidine Ligand - INFO - Oak Ridge National Laboratory. Available at: [Link]

  • Pyridin-2-yl Guanidine Derivatives: Conformational Control induced by Intramolecular Hydrogen Bonding Interactions - TARA. Available at: [Link]

  • Manipulating electron transfer – the influence of substituents on novel copper guanidine quinolinyl complexes - Chemical Science (RSC Publishing). Available at: [Link]

  • COORDINATION CHEMISTRY OF GUANIDINE DERIVATIVES Charles H.M. Moore, B.Se. - - Nottingham ePrints. Available at: [Link]

  • Cambridge Structural Database - Re3data.org. Available at: [Link]

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans - National Institute of Standards and Technology. Available at: [Link]

  • The Cambridge Structural Database - BiŌkeanós. Available at: [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS. Available at: [Link]

  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines - ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. Available at: [Link]

Sources

Validation

Assessing the Enantioselectivity of Chiral Guanidine Catalysts: A Comparative Guide and Experimental Framework

Chiral guanidines have emerged as a cornerstone of modern asymmetric organocatalysis. Characterized by their exceptional basicity—driven by the resonance stabilization and Y-aromaticity of the conjugate guanidinium catio...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral guanidines have emerged as a cornerstone of modern asymmetric organocatalysis. Characterized by their exceptional basicity—driven by the resonance stabilization and Y-aromaticity of the conjugate guanidinium cation—these catalysts operate through a highly structured bifunctional activation mechanism[1].

This guide provides an objective comparative analysis of chiral guanidines against alternative organocatalysts, alongside a self-validating experimental protocol for assessing their enantioselectivity in benchmark asymmetric transformations.

Mechanistic Foundations: The Guanidine Advantage

To understand why chiral guanidines often outperform traditional organocatalysts, one must examine the causality of their molecular interactions.

Unlike standard amines, the guanidine moiety acts as a "superbase" (pKa up to 25 in acetonitrile), allowing it to easily deprotonate high-pKa pronucleophiles like nitroalkanes or phosphonates[2]. Upon deprotonation, the resulting guanidinium ion forms a tight, hydrogen-bonded ion pair with the nucleophile. Simultaneously, the dual N-H protons of the guanidinium core act as potent hydrogen-bond donors to activate the electrophile (e.g., an imine or aldehyde)[1].

This synergistic activation creates a highly rigid, highly ordered chiral transition state that minimizes degrees of freedom, thereby maximizing stereofacial discrimination and resulting in exceptional enantiomeric excess (ee%).

Mechanism Cat Chiral Guanidine Catalyst (Strong Brønsted Base) Deprot Deprotonation (Forms Guanidinium Ion) Cat->Deprot Substrates Pronucleophile + Electrophile (e.g., Nitromethane + Ketimine) Substrates->Deprot HBond Dual H-Bonding Activation (Rigid Chiral Pocket) Deprot->HBond Resonance Stabilization TS Highly Ordered Transition State (Tight Ion-Pairing) HBond->TS Stereofacial Discrimination Product Enantioenriched Product (High Yield & ee%) TS->Product C-C Bond Formation

Bifunctional activation mechanism of chiral guanidines via ion-pairing and hydrogen bonding.

Comparative Performance Analysis

When optimizing an asymmetric transformation such as the Henry (nitroaldol) or Aza-Henry reaction, researchers typically screen several classes of basic and hydrogen-bonding organocatalysts[3]. The table below summarizes the comparative performance of chiral guanidines against leading alternatives in a benchmark Aza-Henry reaction.

Table 1: Catalyst Performance Comparison in Benchmark Asymmetric Reactions
Catalyst ClassRepresentative ScaffoldTypical Yield (%)Enantiomeric Excess (ee %)Catalyst LoadingPrimary Activation Mechanism
Chiral Guanidine Terada's Axially Chiral Guanidine85–99%90–98%2–10 mol%Strong Brønsted Base + Dual H-Bonding
Guanidine-Thiourea Nagasawa's Bifunctional Catalyst80–91%80–88%10 mol%Synergistic Ion-Pairing + H-Bonding
Cinchona Alkaloid Cupreine Derivatives70–85%75–85%10–20 mol%Moderate Base + Single H-Bonding
Chiral Thiourea Jacobsen-type Thiourea60–80%70–85%10–20 mol%Weak Base + Strong H-Bonding

Key Insights:

  • Guanidines vs. Thioureas: While pure chiral thioureas are excellent H-bond donors, they often require an external base to deprotonate the nucleophile, which can lead to background racemic reactions. Guanidines internalize both functions, suppressing the background reaction[2].

  • Guanidines vs. Cinchona Alkaloids: Cinchona alkaloids are limited by their moderate basicity, making them less effective for unactivated pronucleophiles. Guanidines overcome this thermodynamic barrier, driving the reaction to completion at lower catalyst loadings[3].

Experimental Methodology: Enantioselectivity Assessment

To accurately assess the enantioselectivity of a novel chiral guanidine, the experimental protocol must be rigorously controlled. The following methodology describes a self-validating system for the asymmetric Aza-Henry reaction of isatin-derived ketimines[4].

Step-by-Step Protocol

Phase 1: Self-Validation Checkpoint (Racemic Standard Synthesis) Before testing the chiral catalyst, you must prove that your analytical method can resolve the enantiomers.

  • React the ketimine (0.10 mmol) and nitromethane (9.0 equiv) using an achiral base (e.g., Triethylamine, 10 mol%) in toluene at room temperature.

  • Purify the racemic product and run it on a Chiral HPLC column (e.g., Daicel Chiralpak IA).

  • Causality: Adjust the mobile phase (e.g., Hexane/Isopropanol) until baseline separation of the two enantiomeric peaks is achieved. This guarantees that any ee% observed in the chiral run is mathematically valid and not an artifact of co-elution.

Phase 2: Asymmetric Catalytic Run

  • Preparation: To a flame-dried vial equipped with a magnetic stir bar, add the isatin-derived ketimine (0.10 mmol, 33.6 mg) and the chiral guanidine catalyst (10 mol %, 0.01 mmol)[4].

  • Solvent & Moisture Control: Dissolve the mixture in anhydrous toluene (1.0 mL) and add 4 Å molecular sieves.

    • Causality: Toluene, a non-polar solvent, is critical because it enhances the strength of the hydrogen-bonding network and promotes tight ion-pairing. Polar solvents (like DMF) would solvate the ions, disrupting the chiral pocket. The molecular sieves scavenge trace water, which acts as a competitive H-bond donor and severely degrades enantioselectivity.

  • Temperature Control: Cool the reaction mixture to −30 °C.

    • Causality: Lowering the temperature suppresses the uncatalyzed background reaction and increases the conformational rigidity of the transition state, leading to higher ee%.

  • Initiation: Add nitromethane (9.0 equiv, 50 μL) dropwise. Stir the reaction for 72 hours at −30 °C[4].

  • Purification: Directly load the crude mixture onto a silica gel column. Elute with petroleum ether/EtOAc (6/1) to isolate the pure enantioenriched adduct[4].

  • Quantification: Analyze the purified product via Chiral HPLC using the exact mobile phase conditions established in Phase 1 to calculate the enantiomeric excess.

Workflow A Racemic Standard Synthesis (Achiral Base) D Chiral HPLC Analysis A->D Baseline Separation B Chiral Catalysis (Guanidine @ -30°C) C Silica Gel Purification B->C Quench Reaction C->D Isolate Adduct E ee% Calculation & Validation D->E Peak Integration

Self-validating experimental workflow for assessing enantioselectivity via chiral HPLC.

References

  • Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 2018.[Link]

  • Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. Chemistry – An Asian Journal, 2019.[Link]

  • Chiral Bifunctional Guanidine-Catalyzed Enantioselective Aza-Henry Reaction of Isatin-Derived Ketimines. The Journal of Organic Chemistry, 2015.[Link]

  • Enantioselective hydrophosphonylation of N-Boc imines using chiral guanidine–thiourea catalysts. Organic & Biomolecular Chemistry, 2021.[Link]

  • Organocatalytic Enantioselective Henry Reactions. Symmetry (MDPI), 2011.[Link]

Sources

Comparative

Quantitative analysis of reaction products using HPLC and NMR

The Analytical Crucible: A Comparative Guide to HPLC and qNMR for Reaction Product Quantification In the landscape of pharmaceutical research and drug development, determining the absolute purity and yield of reaction pr...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Crucible: A Comparative Guide to HPLC and qNMR for Reaction Product Quantification

In the landscape of pharmaceutical research and drug development, determining the absolute purity and yield of reaction products is non-negotiable. For decades, High-Performance Liquid Chromatography (HPLC) has been the undisputed gold standard for quantitative analysis. However, Quantitative Nuclear Magnetic Resonance (qNMR) has rapidly emerged as a powerful, orthogonal technique that challenges traditional chromatographic paradigms.

As a Senior Application Scientist, I have designed this guide to provide a rigorous, data-backed comparison of HPLC and qNMR. By exploring their mechanistic foundations, self-validating protocols, and comparative performance data, this guide will equip researchers with the insights needed to select the optimal analytical modality.

Understanding the fundamental physics and chemistry behind these techniques is crucial for selecting the right tool and interpreting the data correctly.

  • HPLC (The Secondary Method): HPLC relies on the differential partitioning of analytes between a stationary and mobile phase, followed by UV-Vis or Mass Spectrometry (MS) detection. Because different molecules possess vastly different molar absorptivities or ionization efficiencies, HPLC is inherently a relative or secondary analytical method[1]. It strictly requires a certified reference standard of the target analyte to establish a calibration curve. If an impurity co-elutes or lacks a chromophore, HPLC-UV will fail to quantify it accurately, potentially overestimating the overall purity of the product[2].

  • qNMR (The Primary Method): qNMR operates on the principle of nuclear spin resonance. In a ¹H-qNMR experiment, the integrated area of a resonance signal is directly and universally proportional to the number of protons generating that signal[3]. Because this response is fundamental to the nucleus and independent of the molecule's overall structure, qNMR is a primary analytical method[1]. It does not require a reference standard of the analyte itself; a single, highly pure Internal Standard (IS) (e.g., maleic acid) can be used to quantify any soluble molecule[4].

Visualizing the Analytical Workflows

The operational philosophies of HPLC and qNMR diverge significantly at the sample preparation and calibration stages. The diagram below illustrates these parallel workflows.

Workflow cluster_HPLC HPLC-UV/MS Workflow (Secondary Method) cluster_qNMR qNMR Workflow (Primary Method) Sample Reaction Product (Unknown Purity) H_Prep Dilution & Filtration Sample->H_Prep N_Prep Dissolution in Deuterated Solvent Sample->N_Prep H_Cal External Calibration (Requires Analyte Standard) H_Prep->H_Cal H_Sep Chromatographic Separation H_Cal->H_Sep H_Quant Integration via Specific Response Factor H_Sep->H_Quant Result Absolute Purity & Yield Determination H_Quant->Result N_IS Add Universal Internal Standard (IS) N_Prep->N_IS N_Acq 1H-NMR Acquisition (D1 Delay > 5×T1) N_IS->N_Acq N_Quant Direct Integration (Molar Proportionality) N_Acq->N_Quant N_Quant->Result

Parallel workflows of HPLC and qNMR highlighting the divergence in calibration and quantification.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Below are the optimized protocols for both techniques, emphasizing the causality behind critical steps.

Protocol A: HPLC-UV Quantitative Analysis
  • System Suitability Testing (SST): Before analyzing the reaction product, inject a standard mixture.

    • Causality: This validates column theoretical plates ( N>2000 ), resolution ( Rs​>2.0 ), and tailing factor ( T≤1.5 ), ensuring the chromatographic bed is intact and the separation is robust against matrix effects.

  • Calibration Curve Generation: Prepare 5 to 7 concentration levels of the certified reference standard. Plot peak area versus concentration.

    • Causality: This validates the linear dynamic range of the UV detector (must achieve R2≥0.999 ) and establishes the compound-specific response factor required for quantification.

  • Sample Preparation: Dissolve the reaction product in the mobile phase to prevent solvent-mismatch peak distortion, then filter through a 0.22 µm PTFE syringe filter.

  • Acquisition & Quantification: Run the sample and calculate purity by interpolating the integrated peak area against the calibration curve.

Protocol B: ¹H-qNMR Quantitative Analysis
  • Gravimetric Preparation: Using a calibrated microbalance, weigh the reaction product and a certified Internal Standard (e.g., Traceable Maleic Acid or TSP) into the same vial.

    • Causality: qNMR is fundamentally a mass-balance technique; precision in weighing directly dictates the accuracy of the final molar ratio[5].

  • Solvent Selection: Dissolve the mixture in a deuterated solvent (e.g., DMSO- d6​ , CDCl 3​ ). Ensure complete dissolution, as undissolved particulates will not be detected by the RF coil.

  • T1​ Relaxation Measurement: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest[6].

  • Optimized Acquisition: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds) and acquire 16 to 64 transients[1].

    • Causality: A delay of 5×T1​ ensures >99.3% recovery of bulk magnetization between pulses. Failing to do this causes signal saturation, which artificially lowers the integral and destroys quantitative accuracy.

  • Data Processing: Apply rigorous baseline correction and phasing. Calculate absolute purity using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where P=Purity, I=Integral, N=Number of protons, M=Molar mass, W=Weight)[3].

Comparative Performance Data

Extensive validation studies across various pharmaceutical compounds demonstrate the comparative efficacy of these methods.

Table 1: Head-to-Head Methodological Parameters

ParameterHPLC-UV/MS¹H-qNMR
Fundamental Principle Separation & Relative ResponseDirect Molar Proportionality
Reference Standard Analyte-specific standard requiredUniversal Internal Standard (IS)
Accuracy / Trueness High (bias -0.9% to 6.3%)[7]Very High (Absolute measurement)
Precision (RSD) < 2.0%< 1.0%[8]
Limit of Quantitation (LOQ) ~ 0.083 µg/mL (Highly Sensitive)[7]~ 0.1 to 1.47 mg/mL (Less Sensitive)[7][8]
Analysis Time per Sample 10 – 45 minutes5 – 15 minutes (post-prep)
Sample Recovery DestructiveNon-destructive (fully recoverable)[9]

Table 2: Experimental Validation Data (Interchangeability Studies) Recent studies have proven that when strictly controlled, HPLC and qNMR yield statistically interchangeable results for complex matrices.

Analyte ClassMatrix / ApplicationHPLC Result (Mean Purity)qNMR Result (Mean Purity)Statistical Variance
Carbohydrates Yiqi Fumai Lyophilized Injection98.5% (HPLC-ELSD)98.7% (Internal Standard)No significant difference (ANOVA)[10]
Coenzyme Q10 Dietary Supplement Capsules99.1% (Recovery)98.9% (Recovery)Equivalent precision[7]
Boronic Acids 2-Fluoropyridine-3-boronic acid99.88% (Area %)98.2% (Absolute mass)qNMR more accurate due to UV bias[1]

Note on Discrepancies: As seen in the boronic acid example, HPLC area percent can overestimate purity if impurities (like anhydrides) have lower UV response factors than the parent molecule. qNMR, being a molar-based technique, reveals the true compositional mass[1].

Conclusion & Decision Matrix

For the modern drug development professional, the choice between HPLC and qNMR is not mutually exclusive but highly complementary.

  • Opt for HPLC when dealing with trace impurity profiling (sub-0.1% levels), highly complex mixtures requiring physical separation, or when analyzing extremely dilute samples where low LOQ is mandatory.

  • Opt for qNMR during early-stage synthesis when analyte-specific reference standards are unavailable, when absolute mass-balance purity is required for regulatory submissions (as accepted by the ICH)[3], or when non-destructive analysis is paramount for precious reaction products.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem.com. 1

  • USP. "Equavilency between Mass Balance and qNMR metholologies - General." USP.org. 5

  • ResearchGate. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection." Researchgate.net. 10

  • Best Olive Oil Ranked. "Lab Testing Methods: HPLC vs qNMR vs Folin for Polyphenols." Best-olive-oil-ranked.com. 9

  • BenchChem. "A Comparative Guide to the Quantitative Analysis of Diisopropyl Chloromalonate: qNMR vs. HPLC and GC." Benchchem.com. 8

  • ACS Publications. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Acs.org. 3

  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." Acgpubs.org. 7

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Resolvemass.ca.4

  • Acanthus Research. "Quantitative NMR Spectroscopy." Acanthusresearch.com. 2

  • ResearchGate. "Quantitative NMR Spectroscopy in Pharmaceutical R&D." Researchgate.net. 6

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. 1-(4,6-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. 1-(4,6-Dimethylpyrimidin-2-yl)guanidine, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a procedural framework for the safe use of this compound, grounded in established safety protocols for guanidine derivatives.

Hazard Assessment and Risk Mitigation

Guanidine compounds are known to be irritants and can be harmful.[1][2] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. Therefore, a multi-layered approach to personal protection is essential to minimize risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1-(4,6-Dimethylpyrimidin-2-yl)guanidine. The following table outlines the recommended PPE based on the potential hazards associated with guanidine derivatives.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Essential for protecting against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Provides a barrier against skin contact. Gloves should be inspected for any signs of degradation or punctures before each use and changed frequently.[1][3][5]
Body Protection Laboratory coat or disposable gown.Protects skin and personal clothing from contamination.[1][2][4]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).Required when there is a potential for generating dust or aerosols, especially when handling the solid compound outside of a chemical fume hood.[2][6]

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is critical to ensure safety and experimental reproducibility. The following procedural steps provide a clear guide for handling 1-(4,6-Dimethylpyrimidin-2-yl)guanidine from preparation to disposal.

Preparation Phase: Setting the Stage for Safety
  • Work Area Preparation: Ensure your workspace, preferably a certified chemical fume hood, is clean and uncluttered.[1]

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.[1][2][5]

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before commencing work.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.[1]

Handling Phase: Meticulous Execution
  • Weighing and Transfer: When handling the solid form of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine, use a spatula or scoop to transfer the material. Avoid pouring, as this can generate dust.[1] All weighing and transfer activities should be conducted within a chemical fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Container Management: Keep all containers of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine tightly sealed when not in use to prevent the release of dust or vapors.[1][2]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Spill Response: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[1][4]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1]

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains or waterways.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine and any contaminated materials is a critical step in the laboratory workflow to protect both personnel and the environment.

  • Waste Segregation: Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[1][7]

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.[7]

  • Regulatory Compliance: All waste must be disposed of in strict accordance with federal, state, and local regulations.[1][7] Contact your institution's EHS department for specific guidance and to schedule a waste pickup.[7]

  • Important Note: Do not add bleach or acidic solutions to waste containing guanidine compounds, as this can lead to the formation of highly reactive and potentially toxic gases.[8]

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

Workflow for Safe Handling of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine cluster_prep Preparation cluster_handling Handling cluster_response Spill & Disposal prep_area Prepare Work Area (Fume Hood) check_emergency Check Emergency Equipment prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh_transfer Weigh & Transfer (Solid/Liquid) don_ppe->weigh_transfer solution_prep Prepare Solution weigh_transfer->solution_prep spill Spill Occurs weigh_transfer->spill Potential close_containers Keep Containers Closed solution_prep->close_containers solution_prep->spill Potential disposal Dispose of Waste close_containers->disposal small_spill Small Spill Cleanup spill->small_spill Small large_spill Large Spill: Evacuate & Notify EHS spill->large_spill Large small_spill->disposal large_spill->disposal

Caption: A flowchart outlining the key steps for the safe handling of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine.

By adhering to these guidelines, researchers can confidently and safely work with 1-(4,6-Dimethylpyrimidin-2-yl)guanidine, fostering a culture of safety and scientific excellence within the laboratory. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are handling.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. Benchchem.
  • Safety Data Sheet: Guanidine hydrochloride. Carl ROTH.
  • SAFETY D
  • Safety D
  • Safety Data Sheet: Guanidine hydrochloride. Carl ROTH.
  • Guanidine Hydrochloride 6M Solution. BioSpectra.
  • GUANIDINE HYDROCHLORIDE CAS No 50-01-1 MATERIAL SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY D
  • Safety D
  • Navigating the Safe Disposal of Guanidine: A Procedural Guide. Benchchem.
  • SAFETY D
  • 6 - SAFETY D
  • SAFETY D
  • SAFETY D
  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine. ChemScene.
  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • How do I safely inactivate biohazardous flow-through m

Sources

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